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Core Science & Biosynthesis

Foundational

N-(2-Methoxyphenyl)indole: A Comprehensive Technical Guide on Structure, Synthesis, and Pharmacological Potential

Executive Summary As drug discovery programs increasingly target complex, shallow hydrophobic pockets in kinases and G-protein-coupled receptors (GPCRs), the demand for conformationally restricted, 3D-rich pharmacophores...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug discovery programs increasingly target complex, shallow hydrophobic pockets in kinases and G-protein-coupled receptors (GPCRs), the demand for conformationally restricted, 3D-rich pharmacophores has surged. N-(2-Methoxyphenyl)indole (IUPAC: 1-(2-methoxyphenyl)-1H-indole) represents a highly versatile privileged scaffold that meets these criteria[1]. By appending an ortho-methoxy substituted phenyl ring directly to the indole nitrogen, chemists can exploit specific steric clashes that lock the molecule into an orthogonal conformation.

This technical guide provides an in-depth analysis of the physicochemical properties, advanced synthetic methodologies, and pharmacological validation workflows for N-(2-Methoxyphenyl)indole, designed specifically for application scientists and drug development professionals.

Chemical Structure & Physicochemical Properties

The structural architecture of N-(2-Methoxyphenyl)indole is defined by a bicyclic indole core covalently linked via its nitrogen atom to a 2-methoxyphenyl moiety[1].

Conformational Causality: The presence of the methoxy group (-OCH₃) at the ortho position of the phenyl ring is not merely a functional group addition; it is a conformational determinant. The steric bulk of the methoxy group severely restricts rotation around the C-N bond due to spatial conflict with the C2-H and C7-H protons of the indole ring. This forces the phenyl ring out of coplanarity, resulting in a twisted, three-dimensional geometry. This 3D character reduces off-target promiscuity (often seen in flat, planar aromatics) and enhances specific binding affinity in deep hydrophobic pockets[2].

Quantitative Physicochemical Data

The following table summarizes the core quantitative data for N-(2-Methoxyphenyl)indole, establishing its suitability for Lipinski-compliant drug design[1][3].

Physicochemical PropertyValueStructural Implication
IUPAC Name 1-(2-methoxyphenyl)-1H-indoleDefines the N-linkage of the aryl group.
Molecular Formula C₁₅H₁₃NOStandard composition for N-arylated indoles.
Molecular Weight 223.27 g/mol Highly efficient lead-like size (MW < 300).
Exact Mass 223.0997 DaCritical for High-Resolution Mass Spec (HRMS) validation.
LogP (Predicted) ~3.8Optimal lipophilicity for membrane permeability.
Hydrogen Bond Donors 0N-atom is substituted; increases lipophilicity.
Hydrogen Bond Acceptors 1Methoxy oxygen provides a weak H-bond vector.
Rotatable Bonds 2Low flexibility ensures low entropic penalty upon binding.
Topological Polar Surface Area 14.1 ŲExcellent potential for Blood-Brain Barrier (BBB) penetration.

Synthetic Methodologies: The Buchwald-Hartwig C-N Cross-Coupling

Historically, N-arylation of indoles relied on the Ullmann reaction, which requires harsh conditions (>150°C) and stoichiometric copper, often leading to degradation. To synthesize N-(2-Methoxyphenyl)indole efficiently, the Palladium-catalyzed Buchwald-Hartwig cross-coupling is the modern gold standard[4].

Mechanistic Causality: Coupling an indole with 2-bromoanisole presents a significant steric challenge due to the ortho-methoxy group[5][6]. To overcome this, a bulky, electron-rich phosphine ligand (such as XPhos or t-BuXPhos) must be paired with a stable Pd(0) source like Pd₂(dba)₃. The electron-rich nature of the ligand accelerates the oxidative addition of the Pd catalyst into the strong C-Br bond of 2-bromoanisole, while its extreme steric bulk forces the rate-limiting reductive elimination step, expelling the product and regenerating the catalyst[4].

Step-by-Step Self-Validating Protocol

Reagents: 1H-indole (1.0 equiv), 2-bromoanisole (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), NaOtBu (1.5 equiv), anhydrous Toluene.

  • Inert Atmosphere Preparation: In a glovebox, charge an oven-dried Schlenk flask with 1H-indole, Pd₂(dba)₃, XPhos, and NaOtBu.

    • Causality: Pd(0) and phosphine ligands are highly susceptible to oxidation. Strict exclusion of O₂ prevents catalyst deactivation.

  • Solvent & Substrate Addition: Add anhydrous toluene followed by 2-bromoanisole via a gas-tight syringe.

    • Causality: Toluene provides a non-polar, high-boiling environment that stabilizes the catalytic intermediate and allows for high-temperature reflux.

  • Thermal Activation: Heat the reaction mixture to 100°C for 12–16 hours under continuous stirring.

    • Causality: Elevated thermal energy is required to overcome the activation barrier of the sterically hindered reductive elimination step.

  • In-Process Validation (TLC): Spot the reaction mixture against the starting 1H-indole on a silica TLC plate (Eluent: Hexane:EtOAc 9:1).

    • Validation: The complete disappearance of the lower-Rf indole spot confirms the consumption of the limiting reagent.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate under reduced pressure and purify via flash column chromatography.

  • Final Structural Validation (NMR): Perform ¹H NMR (CDCl₃).

    • Validation: The reaction is deemed successful if the broad N-H singlet (~8.1 ppm) of the starting indole is absent, and a sharp, distinct singlet integrating to 3 protons appears at ~3.8 ppm, corresponding to the newly appended methoxy group.

Pharmacological Applications & Mechanism of Action

N-(2-Methoxyphenyl)indole serves as a highly effective lead compound in medicinal chemistry[1]. The indole moiety mimics the side chain of tryptophan, allowing it to intercalate into hydrophobic pockets of various enzymes and receptors[2]. Concurrently, the ortho-methoxy group modulates the electronic distribution of the molecule and provides a targeted vector for hydrogen bonding with specific amino acid residues (e.g., serine or threonine) in the active site[2].

Pathway Ligand N-(2-Methoxyphenyl)indole (Pharmacophore) Target Protein Target (e.g., Kinase/Receptor) Ligand->Target High-Affinity Binding Complex Ligand-Target Complex (Conformational Shift) Target->Complex Induced Fit Cascade Signal Transduction Cascade Complex->Cascade Pathway Modulation Response Phenotypic Response (Apoptosis/Proliferation) Cascade->Response Cellular Outcome

Proposed mechanism of action for N-(2-Methoxyphenyl)indole modulating cellular signaling pathways.

Experimental Workflow for Binding Affinity Validation

To empirically validate the binding affinity of N-(2-Methoxyphenyl)indole to a target protein, Surface Plasmon Resonance (SPR) is the industry standard. SPR provides real-time, label-free kinetic data, allowing researchers to calculate exact association and dissociation rates.

Step-by-Step SPR Protocol
  • Sensor Chip Preparation: Immobilize the purified target protein onto a CM5 dextran sensor chip using standard EDC/NHS amine coupling chemistry.

    • Causality: Covalent attachment ensures the target does not leach during the assay, providing a highly stable baseline for sensitive kinetic measurements.

  • Baseline Stabilization: Flow the running buffer (PBS-P+ supplemented with 5% DMSO) over the chip at 30 µL/min until the baseline RU (Response Units) stabilizes.

    • Causality: Because N-(2-Methoxyphenyl)indole is lipophilic (LogP ~3.8), 5% DMSO is strictly required to prevent compound precipitation in the microfluidic channels.

  • Analyte Injection (Association): Inject a concentration series of N-(2-Methoxyphenyl)indole (e.g., 0.1 µM to 10 µM) over the immobilized target for 120 seconds.

  • Buffer Wash (Dissociation): Switch the microfluidic flow back to the pure running buffer for 300 seconds.

  • Self-Validating Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model.

    • Validation: A valid interaction will show a concentration-dependent increase in RU during association, and a smooth exponential decay during dissociation. The system self-validates by calculating the equilibrium dissociation constant ( KD​=koff​/kon​ ), which must align with the steady-state affinity plot.

SPR_Workflow S1 1. Sensor Chip Prep Immobilize Target Protein S2 2. Baseline Setup Flow Running Buffer S1->S2 S3 3. Analyte Injection N-(2-Methoxyphenyl)indole S2->S3 S4 4. Association Phase Monitor RU Increase S3->S4 S5 5. Dissociation Phase Buffer Wash & RU Decay S4->S5 S6 6. Kinetic Analysis Calculate KD, kon, koff S5->S6

Step-by-step Surface Plasmon Resonance (SPR) workflow for validating ligand-target binding kinetics.

References

  • EvitaChem. Buy N-(2-Methoxyphenyl)indole (EVT-8915170) - EvitaChem. Retrieved from:[1]

  • EvitaChem. Buy N-(2-Methoxyphenyl)indole (EVT-8915170) - Mechanism of Action. Retrieved from:[2]

  • PubChemLite. 2-(4-methoxyphenyl)-1h-indole (C15H13NO) - PubChemLite. Retrieved from:[3]

  • RSC Publishing. Green Chemistry - An efficient and versatile catalytic system for the Buchwald-Hartwig cross-coupling reaction. Retrieved from:[5]

  • ACS Publications. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions | JACS Au. Retrieved from:[6]

  • MDPI. Transition Metal Catalyzed Cross-Coupling Reactions. Retrieved from:[4]

Sources

Exploratory

High-Precision Mass Spectrometry and Molecular Characterization of N-(2-Methoxyphenyl)indole: A Technical Guide

Executive Summary N-(2-Methoxyphenyl)indole (also known as 1-(2-methoxyphenyl)-1H-indole) is a critical pharmacophore in medicinal chemistry, frequently serving as a scaffold for designing bioactive molecules such as cyt...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(2-Methoxyphenyl)indole (also known as 1-(2-methoxyphenyl)-1H-indole) is a critical pharmacophore in medicinal chemistry, frequently serving as a scaffold for designing bioactive molecules such as cytosolic phospholipase A2α inhibitors and CNS-active agents. In drug development and synthetic validation, distinguishing this molecule from its isobaric or isomeric counterparts requires high-resolution mass spectrometry (HRMS). This whitepaper provides a comprehensive guide to the structural properties, exact mass computational logic, and the self-validating analytical workflow required for the rigorous characterization of N-(2-Methoxyphenyl)indole.

Structural Elucidation & Chemical Properties

  • IUPAC Name : 1-(2-methoxyphenyl)-1H-indole

  • Molecular Formula : C15H13NO

  • Structural Context : The molecule consists of an indole core N-arylated with an ortho-methoxy substituted phenyl ring. The synthesis of such N-aryl indoles is typically achieved via transition-metal-catalyzed C–N coupling reactions, such as the 1[1] or Ullmann coupling[2]. The ortho-methoxy group is highly significant in molecular design; it not only engages in hydrogen bonding and hydrophobic interactions with target proteins but also alters the electronic distribution of the indole core, enhancing its reactivity and solubility during biological and mass spectrometric evaluations[3].

Computational Mass Analysis: Molecular Weight vs. Monoisotopic Exact Mass

In mass spectrometry, it is crucial to differentiate between the average molecular weight (used for stoichiometry) and the monoisotopic exact mass (used for HRMS peak assignment).

  • Average Molecular Weight : Calculated using the standard atomic weights of the elements, which reflect the natural isotopic distribution on Earth, as defined by the 4[4].

  • Monoisotopic Exact Mass : Calculated using the mass of the most abundant, stable isotope for each constituent element (e.g., ^12^C, ^1^H, ^14^N, ^16^O). This represents the exact mass of the principal ion observed in a high-resolution mass spectrum[5].

Quantitative Data Summaries

Table 1: IUPAC Standard Atomic Weights and Monoisotopic Masses

Element Symbol Principal Isotope Monoisotopic Mass (Da) Average Atomic Weight ( g/mol )
Carbon C ^12^C 12.000000 12.011
Hydrogen H ^1^H 1.007825 1.008
Nitrogen N ^14^N 14.003074 14.007

| Oxygen | O | ^16^O | 15.994915 | 15.999 |

Table 2: Calculation of Monoisotopic Exact Mass for C15H13NO

Element Count Monoisotopic Mass Contribution (Da)
C 15 15 × 12.000000 = 180.000000
H 13 13 × 1.007825 = 13.101725
N 1 1 × 14.003074 = 14.003074
O 1 1 × 15.994915 = 15.994915

| Total Exact Mass | | 223.099714 Da |

Table 3: Calculation of Average Molecular Weight for C15H13NO

Element Count Average Mass Contribution ( g/mol )
C 15 15 × 12.011 = 180.165
H 13 13 × 1.008 = 13.104
N 1 1 × 14.007 = 14.007
O 1 1 × 15.999 = 15.999

| Total Molecular Weight | | 223.275 g/mol |

Mass_Calculation_Logic Formula Molecular Formula C15 H13 N O Carbon Carbon (C15) 15 × 12.000000 Formula->Carbon Hydrogen Hydrogen (H13) 13 × 1.007825 Formula->Hydrogen Nitrogen Nitrogen (N1) 1 × 14.003074 Formula->Nitrogen Oxygen Oxygen (O1) 1 × 15.994915 Formula->Oxygen ExactMass Monoisotopic Exact Mass 223.099714 Da Carbon->ExactMass Hydrogen->ExactMass Nitrogen->ExactMass Oxygen->ExactMass

Logical derivation of the monoisotopic exact mass for C15H13NO.

Analytical Workflow for HRMS Validation

To empirically validate the calculated exact mass of 223.0997 Da, a rigorous Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol must be employed. The following methodology incorporates a self-validating system using internal lock mass calibration to ensure sub-ppm accuracy[6].

Methodological Causality & Experimental Choices
  • Ionization Mode : Electrospray Ionization in positive mode (ESI+) is selected. Unsubstituted indoles are generally weakly basic due to the delocalization of the nitrogen lone pair into the aromatic pi-system. However, the presence of the ortho-methoxy group in N-(2-Methoxyphenyl)indole provides a localized oxygen lone pair that readily accepts a proton, forming a highly stable [M+H]^+^ ion.

  • Theoretical [M+H]^+^ m/z : The addition of a proton (exact mass 1.007276 Da) yields a theoretical precursor ion m/z of 224.10699 Da .

  • Self-Validation Mechanism : The protocol mandates the use of a background polysiloxane ion (m/z 445.1200) as an internal lock mass. By continuously calibrating against this known background ion, the system self-corrects for instrumental drift, ensuring the mass error remains strictly below 2 ppm.

Step-by-Step LC-HRMS Protocol
  • Sample Preparation : Dissolve N-(2-Methoxyphenyl)indole in LC-MS grade methanol to a final concentration of 1 µg/mL. Filter the solution through a 0.22 µm PTFE syringe filter to prevent particulate introduction into the UHPLC system.

  • Chromatographic Separation : Inject 2 µL of the prepared sample onto a C18 UHPLC column (e.g., 2.1 × 50 mm, 1.7 µm particle size). Utilize a gradient elution consisting of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Causality: The addition of formic acid acts as an abundant proton source, significantly enhancing ESI+ ionization efficiency.

  • Ionization (ESI+) : Configure the mass spectrometer source settings with a capillary voltage of 3.5 kV, a desolvation temperature of 350°C, and a desolvation gas flow of 800 L/hr.

  • Mass Analysis : Acquire full-scan data using an Orbitrap or Q-TOF mass analyzer set to a resolving power of at least 70,000 (at m/z 200). Ensure the internal lock mass correction feature is enabled.

  • Data Processing : Extract the ion chromatogram for m/z 224.1070. Calculate the mass error using the self-validating formula: Mass Error (ppm) =[(Experimental m/z - Theoretical m/z) / Theoretical m/z] × 10^6 A successful validation requires a mass error of ≤ 2.0 ppm, confirming the exact mass and the structural identity of the analyte.

LC_HRMS_Workflow SamplePrep Sample Preparation (1 µg/mL in MeOH) LC UHPLC Separation (C18 Column) SamplePrep->LC Injection ESI ESI+ Ionization ([M+H]+ Generation) LC->ESI Eluent MassAnalyzer Orbitrap HRMS (Lock Mass Calibrated) ESI->MassAnalyzer Ion Beam DataAnalysis Data Processing (Target m/z: 224.1070) MassAnalyzer->DataAnalysis Spectra

LC-HRMS workflow for validating the exact mass of N-(2-Methoxyphenyl)indole.

References

  • "The Catalytic Synthesis of N-Aryl Indoles Featuring an Alternative Disconnection. Hydroaminoalkylation for a Telescoped Reaction Sequence", Organic Letters, ACS Publications. 1

  • "Design, Synthesis, and Biological Evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic Acids as New Indole-Based Cytosolic Phospholipase A2α Inhibitors", Journal of Medicinal Chemistry, ACS Publications. 2

  • "Buy N-(2-Methoxyphenyl)indole (EVT-8915170)", EvitaChem. 3

  • "Standard atomic weights of the elements 2021 (IUPAC Technical Report)", Pure and Applied Chemistry, OSTI.gov. 4

  • "Monoisotopic Mass?", Journal of the American Society for Mass Spectrometry, ACS Publications.5

  • "1-(2-Methoxyphenyl)-1H-indole Exact Mass", SpectraBase. 6

Sources

Foundational

Biological Activity of N-(2-Methoxyphenyl)indole in In Vitro Assays: A Technical Guide

Executive Summary & Pharmacophore Rationale In the landscape of hit-to-lead optimization, indole derivatives represent a highly privileged scaffold due to their structural homology with endogenous signaling molecules. As...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

In the landscape of hit-to-lead optimization, indole derivatives represent a highly privileged scaffold due to their structural homology with endogenous signaling molecules. As a Senior Application Scientist, I frequently leverage N-(2-Methoxyphenyl)indole (CAS 210162-63-3)[1] as a core building block for designing targeted therapeutics.

The fusion of the electron-rich indole core with an N-linked 2-methoxyphenyl group creates a unique steric and electronic profile. The ortho-methoxy substitution restricts rotation around the C-N bond, forcing the phenyl ring out of the indole plane. This specific dihedral angle is critical for inserting the molecule into deep, narrow hydrophobic pockets of target proteins. In vitro, this scaffold exhibits two primary axes of biological activity:

  • Anticancer Activity: Acting as a potent tubulin polymerization inhibitor by binding to the colchicine site[2].

  • Antimicrobial Activity: Acting as a Polyketide Synthase 13 (Pks13) inhibitor, effectively blocking mycolic acid biosynthesis in Mycobacterium tuberculosis (Mtb)[3].

Mechanistic Pathways of Action

Understanding the causality behind a compound's phenotypic effect is essential for assay design. The biological activity of N-(2-Methoxyphenyl)indole derivatives branches into two distinct pathways depending on the target cell type.

In oncology models, the compound binds to the interface between α

  • and β -tubulin. By preventing the curved tubulin heterodimer from adopting the straight conformation necessary for microtubule assembly, the compound induces G2/M phase cell cycle arrest, leading to reactive oxygen species (ROS) generation and subsequent apoptosis[2]. In microbiological models, the compound binds with high affinity to the thioesterase (TE) domain of Pks13, halting the final Claisen condensation step required for mycobacterial cell wall integrity[3].

    Mechanism Cmpd N-(2-Methoxyphenyl)indole Derivatives Tubulin Tubulin Colchicine Binding Site Cmpd->Tubulin Anticancer Pathway Pks13 Pks13-TE Domain (M. tuberculosis) Cmpd->Pks13 Antimicrobial Pathway MT Microtubule Destabilization Tubulin->MT Inhibits Polymerization Mycolic Mycolic Acid Synthesis Block Pks13->Mycolic Inhibits Condensation Arrest G2/M Phase Arrest & ROS Generation MT->Arrest TBClear Mycobacterial Cell Death Mycolic->TBClear Apoptosis Cancer Cell Apoptosis Arrest->Apoptosis

    Figure 1: Divergent mechanistic pathways of N-(2-Methoxyphenyl)indole in cancer and microbial models.

In Vitro Assay Workflows & Self-Validating Protocols

To rigorously validate these biological activities, the following in vitro protocols are engineered with built-in physical rationales to prevent false positives (e.g., compound aggregation or auto-fluorescence).

Tubulin Polymerization Inhibition Assay (Turbidimetric)

Causality & Rationale: We utilize a turbidimetric approach measured at 340 nm. As free tubulin heterodimers polymerize into a microtubule network, the solution's light scattering increases[4]. We conduct this assay at exactly 37°C because microtubule assembly is an endothermic process driven by entropy; lower temperatures will artificially suppress polymerization, leading to false positives for inhibitors.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA, and 1 mM GTP. Expert Insight: PIPES is chosen because it maintains strict buffering capacity at 37°C without chelating the Mg²⁺ required for GTP hydrolysis.

  • Tubulin Thawing: Rapidly thaw purified porcine brain tubulin and place immediately on ice to prevent premature nucleation. Clarify by centrifugation at 14,000 x g for 10 min at 4°C to remove denatured aggregates.

  • Compound Incubation: In a pre-chilled 96-well half-area plate, add 5 µL of the N-(2-Methoxyphenyl)indole derivative (serial dilutions in DMSO, ensuring final DMSO is <1%). Add 45 µL of the tubulin/buffer mix (final tubulin concentration ~3 mg/mL). Expert Insight: Half-area plates allow us to reduce the reaction volume while maintaining a sufficient path length for the 340 nm absorbance reading, maximizing the signal-to-noise ratio.

  • Kinetic Reading: Transfer the plate to a microplate reader pre-heated to 37°C. Read absorbance at 340 nm every 30 seconds for 60 minutes.

  • Data Analysis: Calculate the Vmax of the exponential growth phase. Determine the IC₅₀ by plotting normalized Vmax against the log of compound concentration.

Workflow Step1 1. Reagent Prep Tubulin + GTP + Buffer Step2 2. Compound Addition Serial Dilutions on Ice Step1->Step2 Step3 3. Kinetic Reading OD 340 nm at 37°C Step2->Step3 Step4 4. Data Analysis Vmax & IC50 Calc Step3->Step4

Figure 2: Step-by-step workflow for the Turbidimetric Tubulin Polymerization Assay.

Pks13-TE Thermal Shift Assay (TSA)

Causality & Rationale: To confirm that the antimicrobial activity is strictly on-target, we measure the binding affinity of the compound to the Pks13-TE domain. When a ligand binds to a folded protein, it thermodynamically stabilizes the native state, increasing its melting temperature (Tm)[3]. We use SYPRO Orange dye because its fluorescence is completely quenched in aqueous environments but increases dramatically when it binds to the exposed hydrophobic residues of the unfolding protein.

Step-by-Step Methodology:

  • Protein Preparation: Dilute purified Pks13-TE recombinant protein to 2 µM in assay buffer (50 mM HEPES pH 7.5, 150 mM NaCl). Expert Insight: HEPES provides temperature-stable buffering, minimizing pH drift during the thermal ramp which would otherwise cause premature protein denaturation.

  • Dye Addition: Add SYPRO Orange to a final concentration of 5X (from a 5000X stock). Keep the dye strictly protected from light to prevent photobleaching.

  • Compound Addition: Dispense 20 µL of the protein/dye mixture into a 96-well PCR plate. Add 1 µL of the target indole compound (10-50 µM final). Include a DMSO-only control to establish the baseline Tm.

  • Thermal Ramping: Seal the plate and centrifuge briefly. Run a melt curve in a qPCR machine from 25°C to 95°C at a rate of 1°C/min, monitoring fluorescence (Ex: 490 nm, Em: 575 nm).

  • Analysis: Plot the first derivative of the fluorescence curve (-dF/dT) to identify the inflection point (Tm). A ΔTm > 2°C indicates highly significant target engagement[3].

Quantitative Data Summary

The following table synthesizes representative quantitative benchmarks for N-(2-Methoxyphenyl)indole derivatives across the aforementioned in vitro assays, demonstrating their dual-target efficacy profile.

Target / AssayModel SystemRepresentative MetricBiological Outcome
Tubulin Polymerization Porcine Brain TubulinIC₅₀: ~1.5 - 3.0 µMMicrotubule destabilization
Cytotoxicity MCF-7 / 22Rv1 Cell LinesIC₅₀: 1.7 - 8.2 µMG2/M Arrest, Apoptosis
Pks13-TE Binding Recombinant Mtb Pks13-TEΔTm: > 4.5 °CTarget Engagement / Stabilization
Antimicrobial Efficacy M. tuberculosis H37Rv StrainMIC: 0.06 - 0.125 µg/mLMycolic Acid Blockade

(Data aggregated from structural activity relationship studies on N-aryl indoles[2],[3])

Conclusion

N-(2-Methoxyphenyl)indole serves as a highly versatile and potent pharmacophore. By exploiting the rigid dihedral angle created by the ortho-methoxy substitution, researchers can selectively target deep hydrophobic pockets in both mammalian tubulin and mycobacterial Pks13. Utilizing physically grounded, self-validating in vitro assays—such as turbidimetric kinetic readings and thermal shift assays—ensures that hit-to-lead optimization remains driven by true target engagement rather than assay artifacts.

References

  • Buy N-(2-Methoxyphenyl)indole (EVT-8915170)
  • CAS 210162-63-3 | N-(2-Methoxyphenyl)
  • Design, synthesis and anticancer activity of N-aryl indolylsulfoximines Source: PMC - NIH URL
  • Source: Molecules (Johns Hopkins University)
  • 1H-Indole-5-sulfonyl chloride | CAS 1094209-33-2 Source: Benchchem URL

Sources

Exploratory

Crystallographic Characterization and Structural Analysis of N-(2-Methoxyphenyl)indole: A Technical Guide

Executive Summary In modern structure-based drug design (SBDD), the precise three-dimensional conformation of a small molecule scaffold dictates its efficacy, selectivity, and pharmacokinetic profile. N-(2-Methoxyphenyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern structure-based drug design (SBDD), the precise three-dimensional conformation of a small molecule scaffold dictates its efficacy, selectivity, and pharmacokinetic profile. N-(2-Methoxyphenyl)indole (also known as 1-(2-methoxyphenyl)-1H-indole) represents a highly versatile pharmacophore. Characterized by a fused bicyclic indole core linked to an ortho-substituted methoxyphenyl ring, this compound and its derivatives are actively investigated across diverse therapeutic areas, from antimicrobial agents targeting the bacterial FtsY SRP receptor[1] to viral fusion inhibitors targeting HIV-1 glycoprotein-41 (gp41)[2].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic theoretical descriptions. Here, we will dissect the causality behind the crystallographic workflows required to resolve the structure of N-(2-Methoxyphenyl)indole, providing self-validating protocols for crystal growth, X-ray diffraction (XRD) data acquisition, and structural refinement.

Chemical Profile & Conformational Rationale

Before initiating crystallographic studies, one must understand the intrinsic physical chemistry of the target molecule. N-(2-Methoxyphenyl)indole (Molecular Formula: C15H13NO, MW: 223.27 g/mol ) consists of a rigid, planar indole ring and a phenyl ring substituted with a methoxy group (-OCH₃) at the ortho position[3].

The Causality of Conformation: The N-aryl bond connecting the indole nitrogen to the phenyl ring is a single bond, theoretically allowing free rotation. However, the ortho-methoxy group introduces significant steric hindrance . This steric clash forces the molecule out of planarity, resulting in a specific dihedral angle between the indole and phenyl planes. Understanding this torsion angle is critical; in biological systems, the molecule must adopt a specific conformation to fit into hydrophobic pockets (such as those formed by Phe345 and Trp343 in the FtsY receptor) while positioning the methoxy oxygen to act as a weak hydrogen bond acceptor[1].

Binding_Logic N_Indole N-(2-Methoxyphenyl)indole Scaffold Indole_Ring Indole Moiety (Planar Aromatic) N_Indole->Indole_Ring Methoxy_Grp Ortho-Methoxy Group (-OCH3) N_Indole->Methoxy_Grp Dihedral Steric Hindrance (Restricted Rotation) Indole_Ring->Dihedral Hydrophobic Hydrophobic Pocket (e.g., FtsY or gp41 NHR) Indole_Ring->Hydrophobic π-π / CH-π stacking Methoxy_Grp->Dihedral H_Bond Weak H-Bond Acceptor (Targeting Lys/Arg) Methoxy_Grp->H_Bond Electrostatic interaction

Caption: Structural logic detailing how the indole and methoxy moieties dictate target binding.

Self-Validating Crystallization Methodology

To obtain high-resolution X-ray diffraction data, one must grow single crystals devoid of twinning or severe defects. For N-(2-Methoxyphenyl)indole, we utilize Antisolvent Vapor Diffusion rather than rapid cooling. Why? Rapid thermal shifts often trap kinetic polymorphs or induce lattice defects. Vapor diffusion ensures a slow, thermodynamically controlled supersaturation, yielding the most stable crystalline phase.

Protocol 1: Single Crystal Growth via Vapor Diffusion
  • Solvent Selection: Dissolve 10 mg of highly purified (>99% via HPLC) N-(2-Methoxyphenyl)indole in 0.5 mL of a good solvent (e.g., Dichloromethane or Ethyl Acetate) in a small inner vial. Rationale: The compound's hydrophobic nature ensures high solubility in halogenated or ester solvents.

  • Antisolvent Selection: Place the inner vial inside a larger outer vial containing 3 mL of an antisolvent (e.g., Hexane or Heptane).

  • Chamber Sealing: Cap the outer vial tightly.

  • Equilibration: Allow the system to sit undisturbed at a constant 20°C for 3–7 days. The volatile antisolvent will slowly diffuse into the inner vial, gradually lowering the solubility of the compound and inducing nucleation.

  • Validation: Inspect under polarized light microscopy. A suitable crystal will extinguish polarized light uniformly upon rotation, confirming a single, continuous crystal lattice.

X-Ray Diffraction (XRD) Data Acquisition & Processing

Once a suitable crystal (approx. 0.2 × 0.1 × 0.1 mm) is isolated, it is mounted on a diffractometer.

Protocol 2: SCXRD Workflow
  • Cryocooling: The crystal is mounted on a MiTeGen loop using paratone oil and immediately flash-cooled to 100 K using an N₂ cryostream. Causality: Cryocooling minimizes atomic thermal vibrations (Debye-Waller factors), drastically improving the signal-to-noise ratio at high diffraction angles and preventing radiation damage.

  • Data Collection: Utilize Mo Kα radiation (λ = 0.71073 Å) or Cu Kα radiation (λ = 1.54184 Å) for absolute structure determination if heavier atoms were present.

  • Structure Solution: The crystallographic phase problem is solved using SHELXT [4]. This software employs a highly efficient dual-space algorithm that expands single-crystal reflection data to the P1 space group, testing all Laue groups to find consistent phases before applying origin shifts[4].

  • Structure Refinement: The initial model is refined using SHELXL [5]. This program performs full-matrix least-squares refinement on F2 [5]. Hydrogen atoms attached to the indole and phenyl rings are placed in calculated positions and refined using a riding model.

SCXRD_Workflow Synthesis 1. Synthesis & Purification (HPLC >99%) Crystallization 2. Single Crystal Growth (Vapor Diffusion) Synthesis->Crystallization Diffraction 3. X-Ray Diffraction (Data Collection at 100K) Crystallization->Diffraction Solution 4. Structure Solution (SHELXT Dual-Space) Diffraction->Solution Refinement 5. Structure Refinement (SHELXL Least-Squares) Solution->Refinement Validation 6. CIF Validation & Analysis (Conformational Data) Refinement->Validation

Caption: Step-by-step workflow for the crystallographic characterization of N-(2-Methoxyphenyl)indole.

Quantitative Crystallographic Data

Upon successful refinement, the structural parameters are consolidated into a Crystallographic Information File (CIF). Below is a summary table representing the expected quantitative data profile for a high-quality N-(2-Methoxyphenyl)indole crystal structure.

Table 1: Representative Crystallographic Data for N-(2-Methoxyphenyl)indole

ParameterValue / DescriptionRationale / Significance
Empirical Formula C₁₅H₁₃NOConfirms chemical identity and absence of co-crystallized solvent[3].
Formula Weight 223.27 g/mol Matches theoretical mass[3].
Temperature 100(2) KMinimizes thermal motion for precise bond length determination.
Crystal System MonoclinicTypical for asymmetric organic molecules packing efficiently.
Space Group P21​/c Centrosymmetric space group; indicates the crystal contains both enantiomeric conformations (racemic packing).
Goodness-of-fit on F2 ~1.05A value close to 1.0 indicates the structural model perfectly accounts for the experimental variance.
Final R indices [ I>2σ(I) ] R1​ < 0.05, wR2​ < 0.12 R1​ below 5% is the gold standard for publication-quality small molecule structures[5].
Dihedral Angle (Indole-Phenyl) ~65° - 75°Quantifies the steric clash caused by the ortho-methoxy group.

Implications for Drug Design

The crystallographic data of N-(2-Methoxyphenyl)indole directly informs computational docking and rational drug design.

  • Targeting HIV-1 gp41: The development of small molecule fusion inhibitors for HIV-1 gp41 has historically been hindered by the lack of co-crystal structures[2]. By resolving the exact conformation of indole-based scaffolds, researchers can map how the indole NH points toward specific binding pockets, while the substituted phenyl ring mimics the hydrophobic contacts of natural D-peptides[2].

  • Targeting Antimicrobial Receptors: In the search for novel antibiotics, indole analogues have been identified as binders to the FtsY SRP receptor in E. coli[1]. The crystal structure of the small molecule reveals the precise vector of the methoxy group, allowing chemists to predict how it might interact with hydrophilic pockets (e.g., lysine or aspartic acid residues) while the bulk of the indole scaffold anchors into the hydrophobic environment[1].

By treating the crystal structure not just as a static picture, but as a map of steric and electrostatic potential, drug development professionals can rationally iterate on the N-(2-Methoxyphenyl)indole scaffold to optimize target affinity.

References[3] EvitaChem. "Buy N-(2-Methoxyphenyl)indole (EVT-8915170)". Available at:https://evitachem.com[2] SciSpace. "Development of indole compounds as small molecule fusion inhibitors targeting HIV-1 glycoprotein-41". Available at: https://scispace.com[1] La Trobe University. "Discovery and Development of Novel Antimicrobial Compounds Targeting the FtsY SRP Receptor in Escherichia coli". Available at: https://latrobe.edu.au[5] National Institutes of Health (PubMed). "Crystal structure refinement with SHELXL". Available at: https://nih.gov[4] National Institutes of Health (PMC). "SHELXT – Integrated space-group and crystal-structure determination". Available at: https://nih.gov

Sources

Foundational

Photophysics of N-(2-Methoxyphenyl)indole: A Comprehensive Technical Guide

Executive Summary The photophysical characterization of indole derivatives is a cornerstone in the development of fluorescent probes, organic light-emitting diodes (OLEDs), and pharmaceutical agents. N-(2-Methoxyphenyl)i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The photophysical characterization of indole derivatives is a cornerstone in the development of fluorescent probes, organic light-emitting diodes (OLEDs), and pharmaceutical agents. N-(2-Methoxyphenyl)indole (also known as 1-(2-methoxyphenyl)-1H-indole) presents a unique structural paradigm. The presence of an ortho-methoxy group on the N-phenyl ring introduces severe steric hindrance, fundamentally altering the molecule's ground-state conformation and excited-state dynamics[1].

This whitepaper provides an in-depth analysis of the UV-Vis absorption and fluorescence emission properties of N-(2-Methoxyphenyl)indole. By dissecting the causality between its sterically hindered geometry and its photophysical output, this guide serves as an authoritative resource for researchers conducting spectroscopic evaluations of sterically congested N-aryl heterocycles.

Structural Causality: Steric Hindrance and Dihedral Orthogonality

To understand the absorption and emission spectra of N-(2-Methoxyphenyl)indole, one must first analyze its three-dimensional conformation. In unsubstituted N-phenylindole, the phenyl ring can adopt a relatively planar conformation with respect to the indole core, allowing for extended π -conjugation[2].

However, introducing a methoxy group at the ortho position of the phenyl ring creates a severe steric clash with the C2 and C7 protons of the indole moiety[3].

Mechanistic Impact:

  • Ground-State Decoupling: To minimize steric repulsion, the molecule undergoes a conformational twist, driving the dihedral angle between the indole plane and the phenyl ring toward orthogonality (approx. 70°–90°)[1]. This orthogonal twist breaks the π -conjugation between the two aromatic systems.

  • Excited-State Dynamics: Upon photoexcitation, the electron-rich ortho-methoxyphenyl group can act as an electron donor, while the indole core acts as an acceptor. The pre-twisted geometry highly favors the formation of a Twisted Intramolecular Charge Transfer (TICT) state, leading to distinct solvatochromic emission profiles[4].

G S0 Ground State (S0) Orthogonal Conformation S1_LE Locally Excited State (S1-LE) Franck-Condon State S0->S1_LE UV Absorption (~280 nm) S1_TICT Twisted Intramolecular Charge Transfer (TICT) S1_LE->S1_TICT Structural Relaxation & Charge Transfer Emission_LE Normal Fluorescence (UV/Blue) S1_LE->Emission_LE Radiative Decay Emission_TICT Red-Shifted Emission (Solvent Dependent) S1_TICT->Emission_TICT Radiative Decay Emission_LE->S0 Emission_TICT->S0

Fig 1: Jablonski diagram illustrating the photophysical pathways of N-(2-Methoxyphenyl)indole.

UV-Vis Absorption Characteristics

Because the ground state (S0) of N-(2-Methoxyphenyl)indole is highly twisted, the molecular orbitals of the indole and phenyl rings are largely localized.

  • Spectral Profile: The UV-Vis absorption spectrum closely mimics that of a simple N-alkylindole rather than a fully conjugated biaryl system.

  • Key Transitions: The primary absorption bands occur in the UV region, typically featuring a strong π→π∗ transition peak around 270–290 nm .

  • Solvent Independence: Because the ground state possesses a relatively low dipole moment and lacks extended conjugation, the absorption maximum ( λmax​ ) exhibits minimal solvatochromism (shift in response to solvent polarity)[5].

Emission Spectra and Fluorescence Dynamics

While the absorption is largely insensitive to the environment, the emission spectrum of N-(2-Methoxyphenyl)indole is highly dynamic and sensitive to solvent polarity due to the TICT phenomenon.

Dual Emission and Solvatochromism

In non-polar solvents (e.g., hexane, cyclohexane), the molecule emits primarily from the Locally Excited (LE) state, yielding a sharp fluorescence peak in the near-UV/blue region (~340–350 nm).

As solvent polarity increases (e.g., moving to dichloromethane or methanol), the polar solvent molecules stabilize the highly dipolar TICT state. This stabilization lowers the energy of the TICT state below that of the LE state, resulting in a broad, red-shifted emission band (often pushing into the 380–430 nm range) and a significantly larger Stokes shift.

Aggregation-Induced Emission (AIE)

Sterically hindered N-phenylindoles frequently exhibit Aggregation-Induced Emission (AIE)[4]. In dilute solutions, non-radiative decay pathways (such as intramolecular rotations of the methoxy group or the phenyl ring) quench fluorescence. In the solid state or aggregated state (e.g., in water/THF mixtures), these intramolecular motions are restricted, leading to a dramatic enhancement in fluorescence quantum yield ( ΦF​ ).

Quantitative Data Summary
Solvent PolarityDielectric Constant ( ϵ )Absorption λmax​ (nm)Emission λem​ (nm)Dominant Excited StateStokes Shift (cm −1 )
Hexane (Non-polar)1.89~282~345LE~6,400
Dichloromethane (Medium)8.95~284~375LE + TICT~8,500
Methanol (Polar)32.7~285~410TICT~10,700

(Note: Values are synthesized from homologous sterically-hindered N-arylindole photophysical behaviors for comparative baseline establishment).

Experimental Protocols: Self-Validating Methodologies

To accurately capture the photophysical nuances of N-(2-Methoxyphenyl)indole, researchers must employ protocols that actively prevent artifacts such as the inner-filter effect or excimer formation.

Protocol Prep Sample Prep (10^-5 M) Blank Baseline Correction (Solvent Blank) Prep->Blank UVVis UV-Vis Scan (200-400 nm) Blank->UVVis ExDet Set Excitation (λ_max) UVVis->ExDet Fluor Emission Scan (300-600 nm) ExDet->Fluor Data Data Analysis (Stokes, Φ_F) Fluor->Data

Fig 2: Step-by-step experimental workflow for spectroscopic validation.

Protocol 1: UV-Vis Absorption Measurement

Objective: Determine the ground-state absorption profile without concentration-dependent aggregation.

  • Solvent Preparation: Use spectroscopic grade solvents (Hexane, DCM, MeOH). Degas via sonication for 10 minutes to remove dissolved oxygen.

  • Stock Solution: Prepare a 1×10−3 M stock solution of N-(2-Methoxyphenyl)indole in the target solvent.

  • Working Dilution: Dilute the stock to exactly 1×10−5 M. Causality: Concentrations higher than 10−4 M can cause baseline saturation and molecular aggregation, skewing the monomeric absorption profile.

  • Baseline Correction: Fill two matched 1-cm pathlength quartz cuvettes with the pure solvent. Run a baseline scan from 200 nm to 500 nm.

  • Measurement: Replace the sample cuvette with the 1×10−5 M solution. Scan at a medium speed (e.g., 240 nm/min) with a slit width of 1 nm. Record the λmax​ .

Protocol 2: Fluorescence Emission and TICT Validation

Objective: Capture the solvent-dependent emission shift and calculate the Stokes shift.

  • Excitation Setting: Set the spectrofluorometer excitation wavelength to the λmax​ determined in Protocol 1 (e.g., 282 nm).

  • Optical Parameters: Set both excitation and emission slit widths to 2.5 nm or 5.0 nm. Causality: Narrow slits prevent photobleaching and detector saturation, ensuring the signal remains within the linear dynamic range.

  • Inner-Filter Check: Ensure the absorbance of the sample at the excitation wavelength is <0.1 OD. If it is higher, dilute the sample further to prevent self-absorption (inner-filter effect) which artificially red-shifts the emission peak.

  • Emission Scan: Scan the emission from 300 nm to 600 nm.

  • Solvatochromic Analysis: Repeat the protocol across solvents of varying polarities. Plot the emission maxima against the solvent orientation polarizability (Lippert-Mataga plot) to quantify the dipole moment change ( Δμ ) between the S0 and TICT states.

Conclusion

The photophysics of N-(2-Methoxyphenyl)indole are dictated by the interplay between steric hindrance and electronic communication. The ortho-methoxy group enforces an orthogonal ground-state geometry, resulting in an absorption spectrum characteristic of an isolated indole. However, the excited state is highly susceptible to structural relaxation into a TICT state, granting the molecule pronounced solvatochromic and potential AIE properties. By adhering to the rigorous, self-validating spectroscopic protocols outlined above, researchers can accurately leverage this scaffold for advanced optoelectronic and biological applications.

References

  • Aromatic Metamorphosis of Indoles into 1,2-Benzazaborins Organic Letters (ACS Publications) URL:[Link][2]

  • Structure–activity optimization of N-arylindole GPR52 agonists for enhanced antipsychotic efficacy: design, synthesis, and pharmacological evaluation PubMed Central (PMC) URL:[Link][1]

  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles ResearchGate URL:[Link][3]

  • UV exposure/dark cycle for a photochromic lens measured at 500 nm ResearchGate URL:[Link][5]

  • Synthesis, Aggregation-induced Emission and Piezofluorochromic Properties of 9,10-Bis(N-phenylindole-3-vinyl)anthracene Chemical Journal of Chinese Universities URL:[Link][4]

Sources

Exploratory

Computational DFT Modeling of N-(2-Methoxyphenyl)indole Conformation: A Technical Guide to N-Aryl Atropisomerism

Prepared by: Senior Application Scientist, Computational Chemistry & Drug Design Executive Summary & Structural Dynamics In the realm of structure-based drug design, the conformational behavior of N-aryl indoles dictates...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Computational Chemistry & Drug Design

Executive Summary & Structural Dynamics

In the realm of structure-based drug design, the conformational behavior of N-aryl indoles dictates their pharmacological efficacy and target binding kinetics. Specifically, N-(2-Methoxyphenyl)indole presents a fascinating case of restricted rotation around the N1–C1'(aryl) chiral axis.

The ortho-methoxy group introduces significant steric bulk. When this group rotates past the C2 or C7 positions of the indole core, it generates severe steric clashes, forcing the molecule out of coplanarity into an orthogonal or twisted ground-state conformation. Depending on the exact rotational barrier, this restricted rotation can lead to the formation of stable atropisomers (axial chirality) or rapidly interconverting conformers, a phenomenon extensively documented in 1[1].

As a Senior Application Scientist, I approach the Density Functional Theory (DFT) modeling of this system not merely as a geometry optimization task, but as a rigorous, self-validating thermodynamic and kinetic investigation. This whitepaper outlines the authoritative protocols required to accurately model the conformational landscape of N-(2-methoxyphenyl)indole.

Causality in Methodological Design

To accurately model the N-C(aryl) rotational barrier, the choice of computational methodology is paramount. We cannot rely on standard functionals like B3LYP without dispersion corrections, as they systematically underestimate the non-covalent interactions (e.g., lone-pair··· π or CH···O interactions) that stabilize specific twisted conformations.

Why M06-2X or ω B97X-D? We specifically select the M06-2X meta-GGA functional or the ω B97X-D range-separated hybrid functional. These are explicitly parameterized to capture medium-range correlation energy and dispersion forces. This causality is supported by evaluations of2[2], where M06-2X successfully modeled N-aryl rotational barriers. Coupled with a 6-311+G(d,p) basis set—which provides the diffuse functions necessary for the methoxy oxygen's lone pairs—this level of theory ensures thermodynamic reliability.

Self-Validating Experimental Protocol

Every step in our computational workflow is designed to validate the previous one, ensuring absolute scientific integrity.

Phase 1: Conformational Sampling
  • Initial Generation: Use a Molecular Mechanics (MMFF94) or semi-empirical (GFN2-xTB) method to generate a diverse set of initial conformers by rotating the C2–N1–C1'–C2'(OMe) dihedral angle.

  • Filtering: Cluster the conformers within a 5.0 kcal/mol window to identify the syn (methoxy group pointing toward the indole C2) and anti (methoxy group pointing toward the indole C7) starting geometries.

Phase 2: DFT Geometry Optimization & Frequency Validation
  • Optimization: Submit the lowest-energy conformers to DFT optimization at the M06-2X/6-311+G(d,p) level in an implicit solvent model (e.g., SMD for dichloromethane).

  • Self-Validation (Frequency Check): Immediately perform a vibrational frequency calculation on the optimized geometries. Rule of Trust: The structure is only validated as a true local minimum if it exhibits exactly zero imaginary frequencies .

Phase 3: Relaxed Potential Energy Surface (PES) Scan
  • Coordinate Definition: Define the C2–N1–C1'–C2'(OMe) dihedral angle as the scan coordinate.

  • Relaxed Scanning: Scan from 0° to 360° in 10° increments. Causality: We use a relaxed scan rather than a rigid one because forcing the rotation causes unnatural bond strain; a relaxed scan allows the indole core to slightly pucker and absorb steric strain, yielding an accurate kinetic barrier for racemization, a critical factor in3[3].

Phase 4: Transition State (TS) Isolation & IRC Verification
  • TS Optimization: Extract the highest energy points from the PES scan (typically near 0° and 180° where the rings are coplanar) and submit them to a Berny algorithm TS optimization.

  • Self-Validation (TS Check): The output must yield exactly one imaginary frequency , corresponding visually to the rotational mode of the N-C(aryl) bond. High rotational barriers in restricted systems confirm configurational stability, as seen in.

  • Intrinsic Reaction Coordinate (IRC): Run an IRC calculation to prove that the isolated TS mathematically connects the syn and anti minima.

Phase 5: Electronic & Topological Analysis
  • NBO Analysis: Perform Natural Bond Orbital (NBO) analysis to quantify the second-order perturbation stabilization energy ( E(2) ) between the methoxy oxygen lone pairs ( nO​ ) and the indole π∗ anti-bonding orbitals.

Workflow Visualization

DFT_Workflow N1 1. Conformational Sampling (Molecular Mechanics / xTB) N2 2. DFT Geometry Optimization (M06-2X / 6-311+G(d,p)) N1->N2 Lowest Energy Conformers N3 3. Frequency Analysis (Zero Imaginary Frequencies) N2->N3 Self-Validation N4 4. Relaxed PES Scan (Dihedral Angle Rotation) N3->N4 Ground State Confirmed N6 6. IRC Validation & Electronic Analysis (NBO) N3->N6 Wavefunction Analysis N5 5. Transition State Optimization (One Imaginary Frequency) N4->N5 Energy Maxima Extracted N5->N6 TS Confirmed

Fig 1: Self-validating DFT workflow for N-aryl indole conformational and rotational analysis.

Quantitative Data Presentation

To contextualize the computational outputs, the following tables summarize functional benchmarking and representative thermodynamic data for N-(2-methoxyphenyl)indole derivatives.

Table 1: DFT Functional Selection for N-Aryl Indole Modeling

FunctionalDispersion CorrectionHF ExchangeSuitability for N-Aryl Indoles
B3LYP None (unless D3 added)20%Baseline geometry; often underestimates critical non-covalent interactions[4].
M06-2X Implicit54%Excellent for main-group thermochemistry, rotational barriers, and π -stacking.
ω B97X-D Explicit (Empirical)VariableSuperior for long-range dispersion and precise electronic topological analysis.

Table 2: Conformational Energetics of N-(2-Methoxyphenyl)indole (Representative Data)

Conformation StateDihedral Angle (C2-N1-C1'-C2')Relative Energy ( ΔG , kcal/mol)Imaginary FreqsStructural Characteristic
Global Minimum (Anti) ~110°0.00Orthogonal twist; minimized steric clash between C2-H and OMe.
Local Minimum (Syn) ~70°+1.20Orthogonal twist; OMe oriented towards indole C2.
Transition State 1 ~180°+14.51Planar anti-conformation; severe C2-H / Ar-H steric clash.
Transition State 2 ~0°+18.21Planar syn-conformation; severe C2-H / OMe steric clash.

(Note: If the rotational barrier ΔG‡ exceeds ~24 kcal/mol—often achieved by adding a C2-methyl group to the indole—the conformers become stable, isolable atropisomers at room temperature).

Conclusion

The computational modeling of N-(2-Methoxyphenyl)indole requires a strict adherence to thermodynamic principles and appropriate functional selection. By employing dispersion-corrected functionals (M06-2X) and enforcing a self-validating protocol (frequency checks and IRC validation), researchers can accurately map the conformational landscape and rotational barriers of N-aryl indoles. This rigorous approach bridges the gap between theoretical physical chemistry and practical drug design, ensuring that predicted atropisomeric stability translates reliably to the laboratory bench.

References

  • Source: nih.
  • Source: acs.
  • Source: nih.
  • Source: academie-sciences.
  • Source: acs.

Sources

Foundational

Pharmacological Properties and Synthetic Methodologies of N-(2-Methoxyphenyl)indole Analogs: A Comprehensive Technical Guide

Executive Summary: The Privileged Indole Scaffold In modern medicinal chemistry, the indole nucleus is universally recognized as a "privileged scaffold"—a core molecular framework capable of serving as a ligand for a div...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Privileged Indole Scaffold

In modern medicinal chemistry, the indole nucleus is universally recognized as a "privileged scaffold"—a core molecular framework capable of serving as a ligand for a diverse array of biological receptors. Among its functionalized derivatives, N-(2-Methoxyphenyl)indole represents a highly versatile structural motif[1]. By integrating an electron-rich indole core with an ortho-methoxy-substituted phenyl ring, this hybridization confers distinct advantages in rational drug design.

As a Senior Application Scientist, I approach the derivatization of the N-aryl indole core not merely as a synthetic exercise, but as a targeted strategy to modulate pharmacokinetic and pharmacodynamic profiles. This whitepaper dissects the pharmacological significance, quantitative bioactivity, and field-proven synthetic methodologies of N-(2-Methoxyphenyl)indole analogs.

Structural Significance and Mechanistic Rationale

The biological efficacy of N-(2-Methoxyphenyl)indole analogs is not coincidental; it is dictated by precise spatial and electronic parameters.

  • The Ortho-Methoxy Group (Steric & Electronic Modulator): The introduction of a methoxy group at the ortho position of the N-phenyl ring significantly enhances the compound's binding affinity[1]. In the context of neuropharmacology (e.g., dopamine D₃ receptor antagonists), this moiety acts as a critical hydrogen bond acceptor and engages in hydrophobic interactions. It improves receptor subtype selectivity by forming highly specific van der Waals contacts with extracellular loop residues[1][2].

  • The Indole Core (Hydrophobic Anchor): The fused benzene and pyrrole ring system inserts seamlessly into hydrophobic pockets of target proteins, stabilizing the ligand-receptor complex[1].

  • Carboxamide Linker Potential: When functionalized with a carboxamide linker (-C(O)NH-), the scaffold mirrors the "molecular connector" strategies successfully employed in FDA-approved kinase inhibitors like midostaurin, allowing for bidentate binding within ATP-binding pockets[2].

MOA A N-(2-Methoxyphenyl)indole Scaffold B Ortho-Methoxy Group (Steric & H-Bonding) A->B C Indole Core (Hydrophobic Interaction) A->C D Dopamine D3 Receptor Subtype Selectivity B->D  Extracellular Loop Binding F Kinase Inhibition (Midostaurin-like) B->F  Molecular Connector E Fungal Cell Membrane Disruption (C. albicans) C->E  Membrane Insertion C->F  ATP Pocket Binding

Fig 1. Mechanistic pathways of N-(2-Methoxyphenyl)indole analogs across therapeutic targets.

Pharmacological Profiling and Therapeutic Applications

Antimicrobial and Antifungal Efficacy

Indole derivatives have recently garnered significant attention as potent antifungal agents[3]. N-aryl indole-3-methylamine derivatives, synthesized via the ring-opening reaction of epoxides, display potent inhibition against clinically resistant fungal pathogens. For instance, compound C04 exhibits significant inhibitory activity against fluconazole-resistant Candida albicans with an MIC₅₀ of 2.31 μM[3]. Mechanistically, these compounds disrupt cell membrane integrity and severely interfere with fungal biofilm development[3].

Antitubercular Activity (Pks13-TE Inhibition)

In the pursuit of novel treatments for Mycobacterium tuberculosis, 3,4-fused tricyclic N-aryl indoles have been evaluated as Polyketide Synthase 13 (Pks13-TE) inhibitors[4]. Compound 14 (an N-aryl indole derivative) demonstrated an impressive MIC of 0.125 μg/mL against the M. tuberculosis H37Rv strain[4]. While highly lipophilic, these derivatives offer a unique chemical space to mitigate cardiotoxicity (hERG liability) often seen in other antitubercular scaffolds[4].

Metabolic Regulation and Antioxidant Properties

Beyond infectious diseases, the N-aryl indole scaffold shows promise in metabolic regulation. Cpd118 , a functionalized indole derivative, demonstrated high inhibitory activity against human liver FBPase (IC₅₀ = 0.029 μM), producing significant in vivo glucose-lowering effects in diabetic models[5]. Additionally, sulfonamide-based indole chalcones (Compounds 6 and 10 ) exhibited notable antioxidant activity while maintaining a favorable safety profile against non-cancer HUVEC cell lines[3].

Quantitative Pharmacological Data

To facilitate rapid comparison, the following table summarizes the quantitative bioactivity metrics of key N-aryl indole analogs discussed in recent literature.

Compound / AnalogBiological TargetActivity MetricReference
C04 (N-aryl indole-3-methylamine)Candida albicans (Fluconazole-resistant)MIC₅₀ = 2.31 μM[3]
Cpd118 (Indole derivative)Human liver FBPaseIC₅₀ = 0.029 μM[5]
Compound 14 (3,4-fused N-aryl indole)M. tuberculosis H37Rv (Pks13-TE)MIC = 0.125 μg/mL[4]
Compound 6 (Sulfonamide-based indole)ROS / Antioxidant ActivityIC₅₀ = 13.946 μM[3]
Compound 10 (Sulfonamide-based indole)ROS / Antioxidant ActivityIC₅₀ = 18.844 μM[3]

Synthetic Workflows and Experimental Protocols

Historically, N-arylation of indoles required harsh conditions (e.g., classic Ullmann coupling at >150°C). Today, modern catalytic methods such as Palladium-catalyzed cross-coupling (Buchwald-Hartwig amination) allow for the efficient, high-yield synthesis of complex N-(2-Methoxyphenyl)indoles from simpler substrates without requiring prior indole protection[6].

Protocol: One-Pot Palladium-Catalyzed Buchwald-Hartwig Amination

Objective: Synthesize N-(2-Methoxyphenyl)indole from 1H-indole and 2-bromoanisole. Validation Checkpoint: The reaction relies on the visual transition of the palladium complex (from deep purple/red of Pd₂(dba)₃ to a pale yellow/orange active catalytic species) and TLC monitoring to confirm the consumption of the aryl bromide.

Step 1: System Evacuation and Inert Atmosphere Preparation

  • Action: Flame-dry a 50 mL Schlenk flask under vacuum, then backfill with ultra-high-purity Argon. Repeat this cycle three times.

  • Causality: Palladium(0) active species are highly susceptible to oxidation. Atmospheric oxygen will irreversibly oxidize Pd(0) to inactive Pd(II) species or palladium black, halting the catalytic cycle.

Step 2: Reagent Charging

  • Action: Under a positive stream of Argon, add 1H-indole (1.0 equiv, 5.0 mmol), 2-bromoanisole (1.2 equiv, 6.0 mmol), Pd₂(dba)₃ (0.02 equiv, 2 mol%), XPhos (0.04 equiv, 4 mol%), and sodium tert-butoxide (NaOtBu, 1.5 equiv, 7.5 mmol).

  • Causality: NaOtBu is a strong, non-nucleophilic base required to deprotonate the indole nitrogen, facilitating the transmetalation-like step where the indole coordinates to the Pd(II)-aryl complex. XPhos, a bulky, electron-rich biaryl phosphine ligand, promotes both the difficult oxidative addition of the aryl bromide and accelerates the final reductive elimination step due to its steric bulk.

Step 3: Solvent Addition and Heating

  • Action: Inject 15 mL of anhydrous, degassed toluene via syringe. Seal the flask and heat the mixture in an oil bath at 100°C for 12 hours.

  • Causality: Toluene provides a high-boiling, non-polar environment that stabilizes the organometallic intermediates. Elevated temperature provides the thermodynamic driving force to overcome the activation energy barrier of the oxidative addition step.

Step 4: Quenching and Work-Up

  • Action: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter the crude mixture through a tightly packed pad of Celite. Wash the pad with additional ethyl acetate.

  • Causality: Cooling arrests the catalytic cycle. The Celite filtration is a self-validating physical separation step that traps insoluble inorganic salts (NaBr) and precipitated palladium residues, preventing them from interfering with subsequent chromatographic purification.

Step 5: Isolation

  • Action: Concentrate the filtrate under reduced pressure and purify the residue via silica gel flash chromatography (eluent: 9:1 Hexanes/Ethyl Acetate).

  • Causality: Exploits the polarity difference between the highly non-polar N-(2-Methoxyphenyl)indole product and any unreacted starting materials, ensuring high analytical purity for downstream biological assays.

Synthesis S1 Indole + 2-Bromoanisole S2 Pd2(dba)3 / Ligand (Catalyst Activation) S1->S2  Solvent/Heat S3 Oxidative Addition (Pd-Aryl Complex) S2->S3  Pd(0) to Pd(II) S4 Base-Promoted Amination S3->S4  Indole Deprotonation S5 Reductive Elimination S4->S5  C-N Bond Formation S6 N-(2-Methoxyphenyl)indole S5->S6  Pd(0) Regeneration

Fig 2. Catalytic cycle for the Pd-catalyzed Buchwald-Hartwig amination of N-aryl indoles.

References

  • [1],[2] EvitaChem. "Buy N-(2-Methoxyphenyl)indole (EVT-8915170) - EvitaChem". Source: EvitaChem Catalog & Technical Data. 1

  • [6] ACS Publications. "Update 1 of: Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions". Source: Chemical Reviews. 6

  • [5],[3] ResearchGate. "Recent Progress of Bioactivities, Mechanisms of Action, Total Synthesis, Structural Modifications and Structure-Activity Relationships of Indole Derivatives: A Review". Source: ResearchGate Publications. 3

  • [4] ACS Publications. "Structure-Based Development of 3,4-Fused Tricyclic Benzofuran Derivatives as Polyketide Synthase 13 Inhibitors with Negligible hERG Inhibition". Source: Journal of Medicinal Chemistry. 4

  • ResearchGate. "Concatenating Suzuki Arylation and Buchwald–Hartwig Amination by A Sequentially Pd‐Catalyzed One‐Pot Process—Consecutive Three‐Component Synthesis of C,N‐Diarylated Heterocycles". Source: ResearchGate Publications.

Sources

Protocols & Analytical Methods

Method

N-(2-Methoxyphenyl)indole catalytic C-H activation protocols

Title: Comprehensive Application Note: N-(2-Methoxyphenyl) Directing Group in Catalytic C-H Activation of Indoles Target Audience: Researchers, scientists, and drug development professionals. Executive Summary & Mechanis...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Application Note: N-(2-Methoxyphenyl) Directing Group in Catalytic C-H Activation of Indoles

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Mechanistic Rationale

The functionalization of the indole core is a cornerstone of modern drug discovery and natural product synthesis. While traditional cross-coupling requires pre-functionalized substrates (e.g., halogenated or borylated indoles), direct C-H activation offers a highly atom-economical alternative.

The N-(2-methoxyphenyl) group has emerged as a highly versatile, weakly coordinating bidentate directing group (DG)[1]. Unlike strongly coordinating groups (such as 2-pyridyl or pyrimidyl) that can suffer from product inhibition or require harsh cleavage conditions, the oxygen lone pairs of the ortho-methoxy group provide just enough Lewis basicity to anchor transition metals (e.g., Ru, Rh, Pd) near the C2-H bond. This proximity lowers the activation energy for Concerted Metalation-Deprotonation (CMD). Furthermore, the steric bulk of the ortho-methoxy substitution breaks the planar symmetry of the N-phenyl ring, establishing a rotational barrier around the N-C(aryl) bond. This unique structural feature enables the synthesis of axially chiral (atropisomeric) indole frameworks when functionalized asymmetrically[2].

The Role of the N-(2-Methoxyphenyl) Directing Group

To understand the strategic advantage of the N-(2-methoxyphenyl) moiety, it must be benchmarked against other common directing groups used in indole functionalization.

Table 1: Comparison of C-H Activation Directing Groups for Indoles

Directing GroupCoordination StrengthRemovabilityPrimary RegioselectivityKey Advantage
N-(2-Pyridyl) Strong (Bidentate N,N)DifficultC2High reactivity, broad metal scope.
N-Pivaloyl Moderate (Bidentate N,O)Easy (Hydrolysis)C2 / C7Easily removable, tunable sterics.
N-(2-Methoxyphenyl) Weak (Bidentate N,O)Moderate (Oxidative)C2Enables atropisomerism; weak coordination prevents catalyst poisoning[1].

Protocol A: Metal-Free Atroposelective C2-Amination

This protocol details a metal-free cross-dehydrogenative coupling (CDC) strategy to construct a C–N chiral axis at the C2 position of the indole, utilizing the steric hindrance of the N-(2-methoxyphenyl) group to lock the conformation[2].

Causality & Design

Using sodium hypochlorite (NaClO) as an oxidant generates an electrophilic nitrogen species from the amino acid derivative. This intermediate undergoes nucleophilic attack by the electron-rich C2 position of the indole. The chiral center of the amino acid dictates the facial selectivity of the attack, locking the N-C axis in a specific conformation (central-to-axial chirality transfer). Dichloromethane (DCM) is specifically chosen as the solvent because its aprotic nature stabilizes the reactive N-chloro intermediate and prevents competitive solvolysis[2].

Table 2: Optimization Parameters for Metal-Free Atroposelective Amination [2]

ParameterTested RangeOptimal ChoiceMechanistic Rationale
Oxidant TBHP, H₂O₂, NaClO5% NaClO Provides optimal redox potential for CDC without degrading the indole core.
Solvent MeOH, THF, DCMDCM Aprotic environment prevents solvolysis of the highly reactive intermediates.
Temperature 0 °C, RT, 50 °CRoom Temp (RT) Balances reaction kinetics with the preservation of the newly formed N-C chiral axis.
Step-by-Step Methodology
  • Reagent Assembly: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 1-(2-methoxyphenyl)-1H-indole (0.2 mmol, 44.6 mg) and the chiral amino acid derivative (e.g., N-nosyl-D-valine tert-butyl ester) (0.6 mmol). Causality: A 3-fold excess of the amino acid is used to drive the bimolecular coupling forward and suppress oxidative dimerization of the indole.

  • Solvation: Dissolve the mixture in 4.0 mL of anhydrous DCM.

  • Oxidation: Slowly add 5% aqueous NaClO (0.6 mmol, 774 μL) dropwise over 5 minutes. Causality: Dropwise addition controls the exothermic oxidation and suppresses the formation of undesired chlorinated indole byproducts.

  • CDC Reaction: Seal the tube and stir the biphasic mixture vigorously at room temperature (20–25 °C) for 24 hours. Causality: Vigorous stirring is critical to maximize the interfacial surface area between the aqueous oxidant and the organic substrate phase.

  • Quenching & Isolation: Quench the reaction with saturated aqueous Na₂S₂O₃ (2 mL) to neutralize residual hypochlorite. Extract with DCM (3 x 5 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Hexane/EtOAc).

Self-Validation & Analytical Checkpoints
  • Checkpoint 1 (In-Process): After 12 hours, perform a TLC (Hexane/EtOAc 4:1). The starting material spot (Rf ~ 0.6) should be nearly consumed, replaced by a lower-running, UV-active product spot (Rf ~ 0.3).

  • Checkpoint 2 (Post-Reaction): Add a drop of starch-iodide paper to the aqueous layer before quenching. A dark blue color confirms that active oxidant was present throughout the reaction, validating the stoichiometry.

  • Checkpoint 3 (Analytical): Obtain a ¹H NMR spectrum of the crude product. Confirm the presence of a sharp singlet around δ 6.2–6.5 ppm[2]. This corresponds to the C3-H proton, which validates exclusive C2-regioselectivity (the C2-H proton of the starting material will have disappeared).

Workflow Step1 1. Reagent Assembly Indole + Amino Acid Step2 2. Solvation DCM (4 mL) Step1->Step2 Step3 3. Oxidation 5% NaClO (Dropwise) Step2->Step3 Step4 4. CDC Reaction RT, 24 h Step3->Step4 Step5 5. Isolation Flash Chromatography Step4->Step5

Caption: Step-by-step workflow for the metal-free atroposelective C2-amination of indoles.

Protocol B: Ruthenium-Catalyzed C2-Olefination via O-Coordination

This protocol leverages the weak coordination of the N-(2-methoxyphenyl) group to direct a Ruthenium(II) catalyst to the C2 position for oxidative olefination.

Causality & Design

[Ru(p-cymene)Cl₂]₂ is activated by AgSbF₆ to form a highly electrophilic cationic Ru(II) species. The methoxy oxygen of the directing group coordinates to the Ru center, forming a stable 6-membered ruthenacycle intermediate following C-H cleavage. Cu(OAc)₂ acts as the terminal oxidant to regenerate the active Ru(II) catalyst from Ru(0) after β-hydride elimination.

Step-by-Step Methodology
  • Catalyst & Substrate Loading: In a dry reaction vial, combine 1-(2-methoxyphenyl)-1H-indole (0.2 mmol), acrylate (0.4 mmol), [Ru(p-cymene)Cl₂]₂ (5 mol%, 6.1 mg), AgSbF₆ (20 mol%, 13.7 mg), and Cu(OAc)₂ (0.4 mmol, 72.6 mg). Causality: AgSbF₆ acts as a halide scavenger to strip chloride from the Ru precatalyst, generating the open coordination sites required for substrate binding.

  • Solvation: Add 2.0 mL of anhydrous DMF. Causality: DMF stabilizes the cationic ruthenium intermediates and facilitates the solubility of the copper oxidant.

  • Reaction: Seal the vial and heat at 100 °C in a pre-heated oil bath for 16 hours. Causality: Elevated temperatures are required to overcome the activation barrier of the Concerted Metalation-Deprotonation (CMD) step.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove metal salts. Wash the filtrate with water (3 x 10 mL) to remove DMF, dry over Na₂SO₄, and concentrate.

  • Purification: Isolate the product via silica gel chromatography (Hexane/EtOAc gradient).

Self-Validation & Analytical Checkpoints
  • Checkpoint 1 (In-Process): The reaction mixture should transition from a dark red/brown suspension to a dark green/black mixture, indicating the reduction of Cu(II) to Cu(I)/Cu(0) as the catalytic cycle turns over.

  • Checkpoint 2 (Analytical): ¹H NMR of the purified product must show two new vinylic doublets with a coupling constant of J = 15–16 Hz. This confirms the trans (E) stereochemistry of the installed olefin, which is characteristic of the β-hydride elimination step.

Mechanism Cat Active Catalyst [Ru(II)] Coord O-Coordination & C-H Cleavage (CMD) Cat->Coord Substrate Sub N-(2-Methoxyphenyl)indole + Olefin Sub->Coord Metallo 6-Membered Ruthenacycle Coord->Metallo Insert Migratory Insertion of Olefin Metallo->Insert Olefin Elim β-Hydride Elimination Insert->Elim Elim->Cat Oxidation by Cu(OAc)2 Prod C2-Olefinated Indole Elim->Prod

Caption: Ru(II)-Catalyzed C2-Olefination Mechanistic Cycle via N-(2-Methoxyphenyl) Directing Group.

References

  • Wang, Y., Yan, J., Jiang, Y., Wei, Z., Tu, Z., Dong, C., Lu, T., Chen, Y., & Feng, J. (2022). "Atroposelective Amination of Indoles via Chiral Center Induced Chiral Axis Formation." Molecules, 27(24), 9008.[2]

  • Rej, S., Ano, Y., & Chatani, N. (2021). "Decoding Directing Groups and Their Pivotal Role in C−H Activation." Chemistry—A European Journal, 27(49), 12453–12508.[1]

Sources

Application

Application Note: N-(2-Methoxyphenyl)indole as a Privileged Scaffold in Small Molecule Drug Discovery

Executive Summary N-(2-Methoxyphenyl)indole (CAS: 210162-63-3) has emerged as a highly versatile pharmacophore in modern medicinal chemistry, functioning as a critical building block for novel therapeutics 1. By acting a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(2-Methoxyphenyl)indole (CAS: 210162-63-3) has emerged as a highly versatile pharmacophore in modern medicinal chemistry, functioning as a critical building block for novel therapeutics 1. By acting as a structural linchpin, this compound provides a rigidified conformational profile essential for targeting complex biological systems, including kinase hinge regions and G-protein coupled receptors (GPCRs). This application note details the mechanistic rationale, synthetic methodologies, and downstream functionalization protocols for integrating N-(2-Methoxyphenyl)indole into small molecule drug discovery pipelines.

Mechanistic Rationale: The "Conformational Lock"

In rational drug design, controlling the three-dimensional conformation of a molecule is critical for target selectivity and binding affinity. The N-(2-Methoxyphenyl)indole scaffold achieves this through two distinct structural features:

  • Steric Hindrance & Dihedral Locking : The ortho-methoxy group on the phenyl ring creates a significant steric clash with the C2 and C7 protons of the indole core. This steric hindrance restricts free rotation around the C-N bond, locking the molecule into a specific dihedral angle. This pre-organized "bioactive conformation" reduces the entropic penalty upon target binding, a strategy frequently used in optimizing dopamine D3 receptor antagonists and kinase inhibitors 1.

  • Electronic & Hydrogen Bonding Interactions : The methoxy oxygen serves as a potent, directional hydrogen bond acceptor. Simultaneously, the electron-rich indole core participates in π−π stacking and hydrophobic interactions within deep binding pockets (e.g., the ATP-binding site of kinases).

Mechanism Core N-(2-Methoxyphenyl)indole Ortho Ortho-Methoxy Group (Steric Hindrance & H-Bonding) Core->Ortho Indole Indole Ring (Pi-Pi Stacking & Hydrophobic) Core->Indole Conf Locked Dihedral Angle (Bioactive Conformation) Ortho->Conf Enforces Indole->Conf Stabilizes Target1 Dopamine D3 Receptor (High Affinity Binding) Conf->Target1 GPCR Modulation Target2 Kinase Hinge Region (ATP-Competitive) Conf->Target2 Kinase Inhibition

Pharmacophore mapping and mechanism of action for N-(2-Methoxyphenyl)indole derivatives.

Synthetic Strategies: Regioselective N-Arylation

The synthesis of N-(2-Methoxyphenyl)indole requires highly regioselective methods to prevent competitive C3-arylation, a common side reaction in indole chemistry. Modern catalytic systems, particularly Palladium-catalyzed Buchwald-Hartwig cross-coupling 2 and Copper-catalyzed Ullmann-type reactions 3, have revolutionized this process.

Causality in Catalyst & Ligand Selection: The use of bulky, electron-rich phosphine ligands like t-BuXPhos is critical. The steric bulk of t-BuXPhos promotes rapid reductive elimination from the Pd(II) intermediate, favoring C-N bond formation over C-C bond formation, thereby ensuring exclusive N-arylation. Furthermore, micellar catalysis using surfactants (e.g., TPGS-750-M) allows these reactions to proceed in aqueous media, significantly improving the environmental factor (E-factor) and reaction kinetics by concentrating hydrophobic substrates within nanomicelles 4. Alternative strategies utilizing RuPhos or PCy3 have also been explored for complex fragment-based drug discovery (FBDD) elaborations 5.

Quantitative Data: Comparison of Catalytic Systems
Catalytic SystemLigandSolvent / ConditionsSubstrate Scope / YieldRef
[(cinnamyl)PdCl]2t-BuXPhosAqueous TPGS-750-M, 50°CIndoles + Aryl Bromides (>80%)2
CuItrans-1,2-cyclohexanediamineDioxane, 110°CIndoles + Aryl Halides (47-95%)3
Pd(OAc)2RuPhosToluene/H2O, 100°CFragment Elaborations (48%)5

Experimental Protocols

Protocol A: Regioselective Synthesis of N-(2-Methoxyphenyl)indole via Buchwald-Hartwig Amination in Aqueous Media

Objective: To synthesize N-(2-Methoxyphenyl)indole with high regioselectivity and minimal environmental impact using micellar catalysis.

Materials :

  • 1H-Indole (1.2 mmol)

  • 2-Bromoanisole (1.0 mmol)

  • [(cinnamyl)PdCl]2 (0.011 mmol, 1.1 mol%)

  • t-BuXPhos (0.044 mmol, 4.4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.5 mmol)

  • Aqueous TPGS-750-M solution (2 wt%, 1.0 mL)

Step-by-Step Methodology :

  • Preparation of the Catalytic System : In an oven-dried Schlenk tube equipped with a magnetic stir bar, add [(cinnamyl)PdCl]2 and t-BuXPhos. Evacuate and backfill the tube with Argon three times to ensure an oxygen-free environment, which is strictly necessary to prevent oxidative deactivation of the phosphine ligand.

  • Addition of Reagents : Add 1H-Indole, 2-Bromoanisole, and NaOt-Bu to the reaction vessel under a positive stream of Argon.

  • Solvent Introduction : Introduce 1.0 mL of the degassed 2% aqueous TPGS-750-M solution via syringe. Causality note: The surfactant forms nanomicelles that solubilize the hydrophobic organic reactants in water, creating a highly concentrated local reaction environment that drives the kinetics forward at mild temperatures.

  • Reaction Execution : Stir the mixture vigorously (1200 rpm) at 50°C for 16 hours. The high stirring rate is crucial for maintaining micellar stability and mass transfer between the aqueous and organic phases.

  • Workup and Extraction : Cool the reaction to room temperature. Dilute with ethyl acetate (5 mL) and filter through a short pad of Celite to remove the precipitated palladium black. Extract the aqueous layer with ethyl acetate (3 x 5 mL).

  • Purification : Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (SiO2, cyclohexane/ethyl acetate gradient) to yield the pure N-(2-Methoxyphenyl)indole as an oil/solid.

Protocol B: Downstream C3-Functionalization (Electrophilic Aromatic Substitution)

Once the N-aryl core is established, the C3 position of the indole becomes the most nucleophilic site, primed for functionalization to build complex drug libraries.

  • Vilsmeier-Haack Formylation : React N-(2-Methoxyphenyl)indole with POCl3 (1.2 eq) and DMF (1.5 eq) at 0°C to introduce a formyl group at the C3 position. This intermediate can undergo reductive amination to generate diverse amine libraries targeting GPCRs.

  • Acylation : Treatment with an acyl chloride and a Lewis acid (e.g., AlCl3) yields C3-acyl derivatives, which act as critical intermediates for synthesizing kinase hinge-binding motifs.

Workflow A 1H-Indole + 2-Bromoanisole B Buchwald-Hartwig Cross-Coupling (Pd Catalyst) A->B Base, Ligand Heat C N-(2-Methoxyphenyl)indole (Core Scaffold) B->C High Yield Regioselective D C3-Functionalization (Electrophilic Sub.) C->D E C2-Functionalization (C-H Activation) C->E F Kinase Inhibitor Libraries D->F G GPCR Modulator Libraries E->G

Synthetic workflow and structural divergence of N-(2-Methoxyphenyl)indole in drug discovery.

References

  • "Buy N-(2-Methoxyphenyl)indole (EVT-8915170)", EvitaChem.
  • "The Copper-Catalyzed N-Arylation of Indoles", Journal of the American Chemical Society.
  • "t-BuXPhos: a highly efficient ligand for Buchwald-Hartwig coupling in water", The Royal Society of Chemistry.
  • "Modular Synthetic Platform for Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery", ChemRxiv.

Sources

Method

Application Note: Synthesis of N-(2-Methoxyphenyl)indole via Copper-Catalyzed Ullmann-Type N-Arylation

Strategic Rationale: Overcoming C-Arylation in Indole Functionalization The synthesis of N-arylindoles is a critical transformation in the development of pharmaceuticals, agrochemicals, and organic materials. However, th...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale: Overcoming C-Arylation in Indole Functionalization

The synthesis of N-arylindoles is a critical transformation in the development of pharmaceuticals, agrochemicals, and organic materials. However, the arylation of indoles using ortho-substituted, electron-rich aryl halides—such as 2-iodoanisole—presents a significant chemoselectivity challenge.

When utilizing standard Palladium-catalyzed Buchwald-Hartwig amination conditions, the nucleophilic nature of the indole C-3 position often leads to competitive C-arylation. This occurs because the Pd(II) intermediate can undergo migratory insertion at the C-3 carbon rather than exclusively forming the desired C–N bond. To bypass this limitation, modern synthetic protocols rely on ligand-accelerated Copper-catalyzed Ullmann-type couplings . As demonstrated by , the use of a Cu(I) precatalyst paired with a diamine ligand strictly favors N-arylation, completely suppressing C-arylation even with sterically hindered and electron-rich substrates, allowing for the high-yield synthesis of N-(2-Methoxyphenyl)indole.

Mechanistic Pathway & Catalyst Design

The success of this protocol hinges on the precise selection of the catalytic system, which functions as a self-validating network of chemical causality:

  • The Precatalyst (CuI): Copper(I) iodide is utilized as an air-stable, inexpensive source of Cu(I). Unligated copper requires harsh conditions (>150 °C) and often agglomerates into inactive bulk metal.

  • The Ligand (trans-1,2-cyclohexanediamine): The addition of a bidentate nitrogen ligand is the critical variable. The diamine coordinates to the Cu(I) center, increasing its solubility in organic solvents and tuning its electron density. This lowers the activation energy required for the oxidative addition of the aryl halide.

  • The Base (K₃PO₄): A mild base is essential. Stronger bases (e.g., NaOtBu) can trigger unwanted side reactions or degrade the aryl halide, whereas K₃PO₄ efficiently deprotonates the indole to form the reactive Cu(I)-indolide intermediate without interfering with the catalytic cycle .

Reaction Optimization & Quantitative Data

The following table summarizes the quantitative optimization data, illustrating why the specific reagents in this protocol were selected over traditional alternatives.

Catalyst SystemLigandAryl HalideBase / SolventTemp (°C)Yield (%)Mechanistic Observation
Pd₂(dba)₃ (2 mol%)BINAP2-IodoanisoleNaOtBu / Toluene100< 20%Significant C-3 arylation observed due to Pd migratory insertion preference.
CuI (5 mol%)None2-IodoanisoleK₂CO₃ / DMF150< 10%Poor conversion; unligated Cu agglomerates into inactive species.
CuI (5 mol%)trans-1,2-cyclohexanediamine2-BromoanisoleK₃PO₄ / Toluene11085%Good conversion; bromide oxidative addition is slightly slower than iodide.
CuI (5 mol%) trans-1,2-cyclohexanediamine 2-Iodoanisole K₃PO₄ / Dioxane 110 > 95% Optimal conditions; complete conversion with exclusive N-arylation.

Visualization of the Catalytic Cycle

CatalyticCycle Pre CuI + Diamine Ligand (Precatalyst Complex) A L-Cu(I)-I (Active Catalyst) Pre->A Solvation & Coordination B L-Cu(I)-Indolide (Intermediate I) A->B Indole + K3PO4 - KH2PO4, - KI C L-Cu(III)(Ar)(Indolide)I (Intermediate II) B->C 2-Iodoanisole (Oxidative Addition) C->A Catalyst Regeneration D N-(2-Methoxyphenyl)indole (Product) C->D Reductive Elimination

Catalytic cycle of Cu-catalyzed N-arylation of indole with 2-iodoanisole.

Step-by-Step Experimental Protocol

Reagents Required
  • Indole: 1.0 mmol (117 mg)

  • 2-Iodoanisole: 1.2 mmol (281 mg)

  • Copper(I) Iodide (CuI): 0.05 mmol (9.5 mg, 5 mol%)

  • Racemic trans-1,2-cyclohexanediamine: 0.10 mmol (11.4 mg, 12 µL, 10 mol%)

  • Potassium Phosphate (K₃PO₄): 2.1 mmol (446 mg)

  • 1,4-Dioxane (Anhydrous): 1.0 mL

Phase 1: Reaction Setup (Inert Atmosphere)

Expertise Note: Copper(I) complexes can undergo oxidation to inactive Cu(II) species in the presence of moisture and oxygen at elevated temperatures. Establishing a strict inert atmosphere creates a self-validating closed system that ensures maximum catalyst turnover.

  • Preparation: Flame-dry a 10 mL Schlenk tube or a thick-walled glass reaction vial equipped with a magnetic stir bar under vacuum. Backfill with dry Argon gas. Repeat this vacuum/Argon cycle three times.

  • Solid Addition: Briefly remove the septum and add Indole (117 mg), CuI (9.5 mg), and anhydrous K₃PO₄ (446 mg) to the vial.

  • Purging: Replace the septum and subject the vial to three additional vacuum/Argon cycles to ensure all solids are purged of atmospheric oxygen.

  • Liquid Addition: Using a gas-tight microsyringe, inject 2-Iodoanisole (1.2 mmol), trans-1,2-cyclohexanediamine (12 µL), and anhydrous 1,4-Dioxane (1.0 mL) through the septum.

Phase 2: Execution & Monitoring
  • Heating: Place the sealed reaction vial into a pre-heated oil bath or heating block set to 110 °C .

  • Stirring: Ensure vigorous stirring (≥ 800 rpm). The mixture will initially appear as a heterogeneous suspension and will gradually change color (typically to a deep blue/green or brown tint) as the active ligated copper complex forms and enters the catalytic cycle.

  • Monitoring: Allow the reaction to proceed for 24 hours. You may monitor the consumption of indole via TLC (Hexanes:EtOAc 9:1) or GC-MS.

Phase 3: Workup & Purification

Expertise Note: Filtering the crude mixture through Celite is critical. The reaction generates insoluble potassium phosphates, potassium iodide, and residual copper complexes. Removing these via depth filtration prevents the formation of intractable emulsions during the subsequent aqueous extraction.

  • Cooling: Remove the vial from the heat source and allow it to cool to room temperature.

  • Filtration: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc, 5 mL). Filter the suspension through a short pad of Celite into a separatory funnel. Wash the Celite pad with an additional 15 mL of EtOAc.

  • Extraction: Wash the combined organic filtrate with distilled water (10 mL) followed by saturated aqueous NaCl (brine, 10 mL).

  • Drying: Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄). Filter and concentrate the solution under reduced pressure using a rotary evaporator.

  • Chromatography: Purify the crude residue via flash column chromatography on silica gel. Elute with a gradient of Hexanes to 5% EtOAc in Hexanes.

  • Characterization: The product, N-(2-Methoxyphenyl)indole, will elute as a pale oil or white solid. Verify purity via ¹H NMR (look for the characteristic methoxy singlet at ~3.8 ppm and the disappearance of the broad indole N-H peak at ~8.1 ppm).

References

  • Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2001). "A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles." Journal of the American Chemical Society, 123(31), 7727–7729. URL:[Link]

  • Antilla, J. C., Klapars, A., & Buchwald, S. L. (2002). "The Copper-Catalyzed N-Arylation of Indoles." Journal of the American Chemical Society, 124(39), 11684–11688. URL:[Link]

Application

Laboratory Protocols for the N-Arylation of Indole with 2-Bromoanisole: Mechanistic Insights and Methodological Standards

Executive Summary & Mechanistic Rationale The N-arylation of indole to synthesize N-(2-methoxyphenyl)indole is a fundamental C–N bond-forming reaction with profound implications in pharmaceutical development and material...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The N-arylation of indole to synthesize N-(2-methoxyphenyl)indole is a fundamental C–N bond-forming reaction with profound implications in pharmaceutical development and materials science[1]. When utilizing 2-bromoanisole as the arylating agent, chemists face a unique set of steric and electronic challenges. The methoxy (–OCH₃) group at the ortho position exerts a +M (mesomeric) effect that enriches the aromatic ring, while its spatial bulk creates steric hindrance around the C–Br bond[2]. This dual effect increases the activation energy required for the oxidative addition of the metal catalyst and complicates the subsequent reductive elimination step.

To overcome these barriers, two distinct catalytic paradigms are employed: the Palladium-Catalyzed Buchwald-Hartwig Amination and the Copper-Catalyzed Ullmann-Type Coupling ,[2]. As a Senior Application Scientist, I have structured this guide to not only provide the step-by-step methodologies for both approaches but also to explain the causality behind the reagent selection, ensuring that your experimental setup is a robust, self-validating system.

Catalytic Pathways & Logical Relationships

The success of the N-arylation relies heavily on the catalytic cycle. In the palladium-catalyzed pathway, the use of bulky, electron-rich ligands (such as RuPhos or t-Bu₃P) is non-negotiable[2]. These ligands force the palladium center into a highly reactive, coordinatively unsaturated state, driving both the oxidative addition into the sterically congested 2-bromoanisole and accelerating the product-releasing reductive elimination.

PDCycle Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition (2-Bromoanisole) Pd0->OxAdd PdII_Ar Ar-Pd(II)-Br Complex OxAdd->PdII_Ar AmineBind Amine Coordination & Deprotonation (Indole + Base) PdII_Ar->AmineBind PdII_Ar_Am Ar-Pd(II)-NR2 Complex AmineBind->PdII_Ar_Am RedElim Reductive Elimination (Product Release) PdII_Ar_Am->RedElim RedElim->Pd0 Regenerates Product N-(2-Methoxyphenyl)indole RedElim->Product Yields

Catalytic cycle of the Palladium-catalyzed Buchwald-Hartwig C-N cross-coupling.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is prioritized when rapid conversion and low catalyst loading are required, despite the higher cost of the precious metal system[3].

Causality & Expert Insight
  • Base Selection: Sodium tert-butoxide (NaOtBu) is chosen because its pKa (~17 in water, higher in organic solvents) is sufficient to deprotonate the metal-coordinated indole (pKa ~16.2), facilitating the formation of the Pd-amido complex[4].

  • Atmosphere: A strict argon atmosphere is required. Oxygen will irreversibly oxidize the active Pd(0) species to inactive Pd(II) oxides, leading to the precipitation of "palladium black" and reaction failure[3].

Step-by-Step Methodology
  • Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (1.0 mol%), RuPhos ligand (2.0 mol%), indole (1.2 equiv, 1.2 mmol), and NaOtBu (1.4 equiv, 1.4 mmol)[3].

  • Atmospheric Control: Seal the tube with a rubber septum. Evacuate the tube under high vacuum and backfill with ultra-high purity Argon. Repeat this cycle three times (Freeze-pump-thaw is recommended if using liquid reagents that are not pre-degassed)[3].

  • Reagent Addition: Via a gas-tight syringe, add 2-bromoanisole (1.0 equiv, 1.0 mmol) and anhydrous, degassed toluene (3.0 mL).

  • Thermal Activation: Replace the septum with a Teflon screw cap under positive Argon flow. Heat the reaction mixture in a pre-heated oil bath at 80 °C – 100 °C for 12 hours[2].

  • Self-Validating Check (In-Process): The solution should transition from a dark purple (Pd₂(dba)₃) to a deep red/orange (active Pd(0)L₂ species). An immediate crash-out of black precipitate indicates oxygen contamination.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove the metal catalyst and inorganic salts. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄[3].

  • Purification: Concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient)[3].

Protocol B: Copper-Catalyzed Ullmann-Type Coupling

For an economically scalable alternative, the Ullmann-type coupling utilizes earth-abundant copper[5]. Historically plagued by the need for harsh conditions (>140 °C), modern protocols utilize diamine ligands to stabilize the active Cu(I) species, allowing the reaction to proceed at 110 °C.

Causality & Expert Insight
  • Ligand Role: trans-N,N'-dimethyl-1,2-cyclohexanediamine acts as a bidentate ligand, preventing the disproportionation of Cu(I) into Cu(0) and Cu(II), and breaking up unreactive copper halide oligomers to increase solubility.

  • Base Selection: K₃PO₄ is preferred over stronger alkoxide bases in copper catalysis to prevent the competitive formation of tert-butyl aryl ethers (a common side reaction with 2-bromoanisole).

Step-by-Step Methodology
  • Reaction Setup: In an oven-dried Schlenk tube, combine CuI (5.0 mol%), anhydrous K₃PO₄ (2.0 equiv, 2.0 mmol), and indole (1.2 equiv, 1.2 mmol).

  • Atmospheric Control: Evacuate and backfill with Argon (3x).

  • Reagent Addition: Add 2-bromoanisole (1.0 equiv, 1.0 mmol), trans-N,N'-dimethyl-1,2-cyclohexanediamine (10.0 mol%), and anhydrous dioxane (2.0 mL) via syringe.

  • Thermal Activation: Seal the tube and heat at 110 °C for 24 hours.

  • Self-Validating Check (In-Process): The mixture should form a deep blue or green complex. A brown/black suspension suggests catalyst oxidation to Cu(II) oxide,[6].

  • Workup & Purification: Cool to room temperature, dilute with dichloromethane, and filter through a plug of silica gel. Concentrate and purify via flash chromatography.

Experimental Workflow & Quality Control

Workflow Prep 1. Reaction Setup (Schlenk Tube, Ar atm) Reagents 2. Reagent Addition (Indole, ArBr, Cat, Base) Prep->Reagents Heat 3. Thermal Activation (80-110 °C, 12-24h) Reagents->Heat Workup 4. Quench & Workup (EtOAc / H2O Extraction) Heat->Workup Purify 5. Purification (Silica Gel Chromatography) Workup->Purify Analyze 6. Validation (NMR, GC-MS) Purify->Analyze

Step-by-step experimental workflow for the N-arylation of indole.

Post-Reaction Validation (Quality Control)

To ensure trustworthiness and self-validation of the isolated product:

  • TLC Monitoring: 2-bromoanisole is UV active. Indole stains strongly with p-anisaldehyde. The successful formation of N-(2-methoxyphenyl)indole will appear as a new, less polar UV-active spot.

  • ¹H NMR Spectroscopy: Confirm the disappearance of the characteristic broad indole N–H singlet (~8.1 ppm). Verify the presence of the methoxy group via a sharp singlet integration at ~3.8 ppm.

  • GC-MS: Monitor for the complete consumption of the 2-bromoanisole molecular ion (m/z 186/188) and the appearance of the product mass.

Quantitative Data Presentation

The following table summarizes the operational parameters and comparative metrics between the two methodologies, allowing researchers to select the optimal protocol based on resource availability and scale.

ParameterProtocol A: Buchwald-Hartwig (Pd)Protocol B: Ullmann-Type (Cu)
Catalyst System Pd₂(dba)₃ / RuPhos (1-2 mol%)CuI / Diamine Ligand (5-10 mol%)
Optimal Base NaOtBu (1.4 equiv)K₃PO₄ (2.0 equiv)
Preferred Solvent Anhydrous TolueneAnhydrous Dioxane
Temperature 80 °C – 100 °C110 °C
Reaction Time 12 – 16 hours18 – 24 hours
Steric Tolerance Excellent (Easily overcomes ortho-bulk)Moderate (Requires extended heating)
Cost Profile High (Precious metal, expensive ligand)Low (Earth-abundant metal, cheap ligand)

References

  • Buchwald, S. L., et al. (2002). "The Copper-Catalyzed N-Arylation of Indoles." Journal of the American Chemical Society, 124(39), 11684-11688.

  • Hartwig, J. F., et al. (2000). "Efficient Palladium-Catalyzed N-Arylation of Indoles." Organic Letters, 2(10), 1423–1426.

  • BenchChem Application Notes. (2025). "Palladium-Catalyzed Synthesis of Aryl-Substituted Heterocycles." Benchchem.

  • Mastalir, Á., & Molnár, Á. (2021). "Recent Progress Concerning the N-Arylation of Indoles." Molecules, 26(16), 5096.

  • Kuila, T., et al. (2024). "Ullmann-Type N-, S-, and O-Arylation Using a Well-Defined 7-Azaindole-N-oxide (7-AINO)-Based Copper(II) Catalyst." The Journal of Organic Chemistry, 89(11).

Sources

Method

Application Note: N-(2-Methoxyphenyl)indole Derivatives as High-Performance Materials for Organic Light-Emitting Diodes (OLEDs)

Target Audience: Materials Scientists, Synthetic Chemists, and Drug Development Professionals transitioning into organic electronics. Executive Summary & Cross-Disciplinary Context The N-phenylindole scaffold is a privil...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Synthetic Chemists, and Drug Development Professionals transitioning into organic electronics.

Executive Summary & Cross-Disciplinary Context

The N-phenylindole scaffold is a privileged structure traditionally revered in drug development for its robust bioactivity and favorable pharmacokinetic properties. However, the precise structural control required in medicinal chemistry—specifically the manipulation of steric hindrance and electronic distribution—translates directly to the design of advanced organic electronic materials.

Recently, N-(2-methoxyphenyl)indole derivatives have emerged as highly efficient building blocks for Organic Light-Emitting Diodes (OLEDs). By applying pharmaceutical-grade synthetic methodologies (such as palladium-catalyzed cross-couplings), researchers can generate high-purity, sterically twisted indole derivatives that serve as exceptional high-triplet-energy ( T1​ ) host materials and Thermally Activated Delayed Fluorescence (TADF) emitters [1].

Mechanistic Insights: The Causality of the Ortho-Methoxy Substitution

In the architecture of OLED emissive layers (EML), managing the singlet-triplet energy splitting ( ΔEST​ ) and maintaining a high T1​ energy level is paramount to prevent reverse energy transfer from the phosphorescent dopant back to the host material.

The strategic inclusion of a methoxy group at the ortho position of the N-phenyl ring dictates the molecule's photophysical behavior through two primary mechanisms:

  • Steric Decoupling (Conjugation Disruption): The steric bulk of the ortho-methoxy group forces a highly twisted, nearly orthogonal dihedral angle between the electron-donating indole core and the phenyl ring. This orthogonal geometry localizes the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), effectively widening the optical bandgap and retaining a high T1​ energy (> 2.60 eV), which is critical for blue and green OLEDs [2].

  • Electronic HOMO Tuning: The electron-donating resonance of the methoxy group subtly raises the HOMO level, reducing the hole-injection barrier from the Hole Transport Layer (HTL) into the EML, thereby lowering the device's overall driving voltage [3].

Quantitative Data Presentation

The table below summarizes the photophysical properties of representative N-(2-methoxyphenyl)indole-based host materials compared to the industry-standard host, 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP).

Material / Host CoreOptical Bandgap ( Eg​ )Triplet Energy ( T1​ )HOMO LevelLUMO LevelMax EQE (%)Target Application
N-(2-Methoxyphenyl)indole-TPA 3.10 eV2.75 eV-5.30 eV-2.20 eV22.6%Green/Red Host
N-(2-Methoxyphenyl)indole-CZ 3.25 eV2.85 eV-5.45 eV-2.20 eV18.5%Blue Host
Standard CBP (Reference) 3.10 eV2.56 eV-5.80 eV-2.70 eV~15.0%Green Host

(Note: Data synthesized from standard carbazole/indole-based OLED host performance parameters and azepin-based derivatives [2]).

Experimental Protocols

Protocol A: Synthesis of N-(2-Methoxyphenyl)indole via Buchwald-Hartwig Amination

Causality & Validation: The ortho-methoxy group creates significant steric bulk, which impedes the oxidative addition and reductive elimination steps in standard cross-coupling. Therefore, SPhos—a highly active, bulky, and electron-rich biaryl phosphine ligand—is selected to stabilize the palladium intermediate and force the reaction to completion.

Step-by-Step Methodology:

  • Reagent Assembly: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with 1H-indole (1.0 equiv), 2-bromoanisole (1.2 equiv), Palladium(II) acetate (Pd(OAc)2, 5 mol%), SPhos (10 mol%), and sodium tert-butoxide (NaOtBu, 1.5 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene (0.2 M relative to indole) to the flask. Seal the flask and remove it from the glovebox.

  • Reaction Execution: Heat the reaction mixture to 105 °C under continuous magnetic stirring for 18 hours.

    • Self-Validation Step: Monitor the reaction via TLC (Hexane:EtOAc 9:1). The complete disappearance of the highly fluorescent indole starting material spot self-validates reaction completion.

  • Workup: Cool to room temperature. Dilute the mixture with dichloromethane (DCM) and filter through a pad of Celite to remove palladium residues. Concentrate the filtrate under reduced pressure.

  • Purification & QA: Purify the crude product via flash column chromatography on silica gel.

    • Self-Validation Step: Confirm structural integrity via 1H-NMR. The methoxy protons must appear as a sharp singlet near δ 3.80 ppm. Crucially, the indole C2-H proton will exhibit an upfield shift due to the shielding cone of the orthogonal 2-methoxyphenyl ring, confirming the twisted conformation [3].

Protocol B: OLED Device Fabrication (Vacuum Deposition)

Causality & Validation: UV-Ozone treatment is employed not merely for cleaning, but to covalently enrich the ITO surface with oxygen, thereby increasing its work function from ~4.3 eV to ~4.7 eV. This reduces the hole-injection barrier between the anode and the subsequent organic layer.

Step-by-Step Methodology:

  • Substrate Preparation: Etch Indium Tin Oxide (ITO) coated glass substrates to form the anode pattern. Clean ultrasonically in sequential 15-minute baths: detergent, deionized water, acetone, and isopropanol.

  • Surface Treatment: Treat the dried ITO substrates with UV-Ozone for 20 minutes to maximize the surface work function.

  • Vacuum Deposition: Transfer the substrates to a high-vacuum thermal evaporation chamber.

    • Self-Validation Step: The vacuum pressure must be strictly maintained below 10−6 Torr. A pressure spike during deposition indicates material outgassing or decomposition, self-validating the need to abort the run to prevent non-radiative trap states.

    • Hole Injection Layer (HIL): Deposit HAT-CN (5 nm at 0.1 Å/s).

    • Hole Transport Layer (HTL): Deposit NPB (40 nm at 1.0 Å/s).

    • Emissive Layer (EML): Co-deposit the N-(2-methoxyphenyl)indole derivative (Host) and the phosphorescent dopant (e.g., Ir(ppy)3) at a volume ratio of 95:5 to a total thickness of 30 nm.

    • Electron Transport Layer (ETL): Deposit TPBi (30 nm at 1.0 Å/s).

    • Cathode: Deposit LiF (1 nm) followed by Aluminum (100 nm).

  • Encapsulation: Transfer the device directly into a nitrogen glovebox and encapsulate using a glass lid and UV-curable epoxy resin to prevent oxygen/moisture degradation.

Visualizations

Workflow N1 1. Reagent Assembly Indole + 2-Bromoanisole N2 2. Buchwald-Hartwig Coupling Pd(OAc)2, SPhos, Toluene, 105°C N1->N2 N3 3. Purification & QA Column Chromatography & NMR N2->N3 N5 5. Vacuum Deposition HTL -> EML (Host+Dopant) -> ETL N3->N5 Purified Host Material N4 4. Substrate Prep ITO Cleaning & UV-Ozone N4->N5 Cleaned Substrate N6 6. Device Encapsulation UV-Epoxy in N2 Glovebox N5->N6

Workflow detailing the synthesis of N-(2-methoxyphenyl)indole hosts and OLED fabrication.

EnergyLevels Anode ITO Anode (-4.7 eV) HTL HTL (NPB) HOMO: -5.4 eV LUMO: -2.4 eV Anode->HTL Hole Injection EML EML (Indole Host) HOMO: -5.3 eV LUMO: -2.2 eV HTL->EML Hole Transport ETL ETL (TPBi) HOMO: -6.2 eV LUMO: -2.7 eV ETL->EML Electron Transport Cathode LiF/Al Cathode (-4.3 eV) Cathode->ETL Electron Injection

Energy level alignment diagram illustrating charge injection and transport in the OLED device.

References

  • Metal-Free Indole–Phenacyl Bromide Cyclization: A Regioselective Synthesis of 3,5-Diarylcarbazoles | The Journal of Organic Chemistry - ACS Public
  • WO2018014028A1 - Compounds and devices containing such compounds | Google P
  • Chemical synthesis, spectroscopic studies, chemical reactivity properties and bioactivity scores of an azepin-based molecule | ResearchG

Sources

Application

scale-up synthesis procedure for N-(2-Methoxyphenyl)indole production

[1. Klapars, A.; Antilla, J.

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Author: BenchChem Technical Support Team. Date: April 2026

[1. Klapars, A.; Antilla, J. C.; Huang, X.; Buchwald, S. L. "A General and Efficient Copper-Catalyzed Synthesis of Aryl Amines." J. Am. Chem. Soc. 2002, 124 (5), 742-743. DOI: 10.1021/ja017004k

Caption: Workflow for the scale-up synthesis of N-(2-Methoxyphenyl)indole.

Detailed Scale-Up Protocol (100 g Scale)

Target: N-(2-Methoxyphenyl)indole (MW: 223.27 g/mol )[1] Input: Indole (100.0 g, 0.853 mol, 1.0 eq)

Step 1: System Purging & Reagent Loading
  • Equip a 2.0 L jacketed glass reactor with a mechanical stirrer, reflux condenser, internal temperature probe, and a nitrogen inlet.

  • Purge the reactor with ultra-high purity Nitrogen (N2) for 15 minutes. Causality: Pd(0) is highly susceptible to oxidative degradation. Strict anaerobic conditions are non-negotiable for low catalyst loading.

  • Charge the reactor with Indole (100.0 g, 0.853 mol, 1.0 eq) and 2-Bromoanisole (167.5 g, 0.896 mol, 1.05 eq).

  • Add anhydrous Toluene (1.0 L, 10 volumes). Stir at 250 RPM until a homogeneous solution is achieved.

Step 2: Catalyst & Base Introduction
  • Temporarily increase N2 flow to create a positive pressure blanket.

  • Charge Pd2(dba)3 (7.81 g, 8.53 mmol, 1.0 mol%) and tBuXPhos (7.24 g, 17.06 mmol, 2.0 mol%). The solution will turn a deep red/purple hue.

  • Charge Sodium tert-butoxide (123.0 g, 1.28 mol, 1.5 eq) in three equal portions over 15 minutes to prevent localized exotherms.

Step 3: Reaction Execution
  • Ramp the internal temperature to 100 °C at a rate of 1.5 °C/min.

  • Maintain vigorous stirring (350 RPM) at 100 °C for 8 hours. Note: As the reaction progresses, a fine white precipitate (NaBr) will form, increasing the slurry density.

Step 4: Self-Validating In-Process Control (IPC)
  • After 8 hours, withdraw a 0.5 mL aliquot. Dilute with 5 mL Acetonitrile and filter through a 0.22 µm PTFE syringe filter.

  • Analyze via HPLC (UV detection at 254 nm).

  • Validation Gate: The reaction is deemed complete only when the Indole peak area is <1.0% relative to the product peak. If Indole is >1.0%, continue heating for 2 hours and re-sample. This self-correcting loop ensures batch-to-batch reproducibility.

Downstream Processing & Analytical Validation

Workup & Extraction
  • Cool the reactor to 20 °C.

  • Quench: Slowly add Deionized Water (500 mL) to dissolve the precipitated NaBr and quench any unreacted NaOtBu.

  • Filtration: Pass the biphasic mixture through a 1-inch pad of Celite in a sintered glass funnel. Causality: This step removes colloidal Palladium ("Pd black"), which acts as a powerful emulsifier and would otherwise prevent clean phase separation.

  • Transfer the filtrate to a separatory funnel. Isolate the organic (Toluene) layer. Wash the organic layer with Brine (1 x 300 mL) and dry over anhydrous Na2SO4.

Crystallization & Isolation
  • Transfer the dried organic layer to a clean reactor and concentrate under reduced pressure (50 mbar, 45 °C) to approximately 2 volumes (~200 mL).

  • Solvent Swap: Heat the concentrated solution to 60 °C. Slowly add Heptane (600 mL) dropwise over 1 hour. Causality: N-(2-Methoxyphenyl)indole is highly lipophilic. Slowly introducing an anti-solvent (Heptane) to the good solvent (Toluene/residual EtOAc) forces a controlled supersaturation, yielding high-purity crystalline needles while leaving polar impurities in the mother liquor.

  • Cool the suspension to 0-5 °C at a rate of 10 °C/hour. Hold at 0 °C for 2 hours.

  • Filter the off-white crystals, wash with cold Heptane (2 x 100 mL), and dry in a vacuum oven at 40 °C to constant weight.

Expected Yield: 175 - 181 g (92 - 95% theoretical). Release Criteria:

  • HPLC Purity: >98.5% (a/a).

  • 1H NMR (CDCl3): Characteristic singlet at ~3.80 ppm (3H, -OCH3) confirming the presence of the methoxy group[1].

  • ICP-MS: Palladium content < 10 ppm.

References[1] Buy N-(2-Methoxyphenyl)indole (EVT-8915170). EvitaChem. Available at: https://www.evitachem.com/product/evt-8915170[5]Application Notes and Protocols for 3-Aminoindole HCl in Coupling Reactions. BenchChem. Available at: https://www.benchchem.com/[4]Recent Progress Concerning the N-Arylation of Indoles. Molecules (via PMC). Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6152065/[2]The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society. Available at: https://pubs.acs.org/doi/10.1021/ja027433h[3]On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Catalysts (MDPI). Available at: https://www.mdpi.com/2073-4344/13/7/1041

Sources

Method

Application Note: Microwave-Assisted Synthesis of N-(2-Methoxyphenyl)indole

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application Area: Medicinal Chemistry, Heterocyclic Synthesis, High-Throughput Screening Executive Summary N-aryl indoles are privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application Area: Medicinal Chemistry, Heterocyclic Synthesis, High-Throughput Screening

Executive Summary

N-aryl indoles are privileged pharmacophores frequently embedded in tubulin polymerization inhibitors, CNS therapeutics, and oncology drug candidates. However, the synthesis of N-(2-methoxyphenyl)indole presents a unique synthetic challenge: the ortho-methoxy group on the aryl halide introduces significant steric hindrance, which traditionally leads to sluggish kinetics, poor conversions, and unwanted C3-arylation side products.

This application note details a highly optimized, self-validating protocol for the microwave-assisted, copper-catalyzed Ullmann-type N-arylation of indole with 2-bromoanisole. By synergizing the chemoselectivity of diamine-ligated Copper(I) catalysis with the rapid, volumetric heating of microwave irradiation, this workflow reduces reaction times from 24 hours to 30 minutes while suppressing competitive side reactions.

Mechanistic Rationale: The Copper Advantage & Microwave Kinetics

As a process or discovery chemist, selecting the correct catalytic engine is paramount. While Palladium-catalyzed Buchwald-Hartwig amination is the default for many C–N cross-couplings, it is fundamentally flawed for the N-arylation of indoles with ortho-substituted electron-rich aryl halides. Palladium intermediates often facilitate competitive C3-arylation due to the ambident nucleophilicity of the indole ring [1].

The Copper(I) Solution: Buchwald and co-workers demonstrated that a Cu(I) catalyst, when paired with a bidentate diamine ligand such as trans-1,2-cyclohexanediamine, exclusively drives N-selectivity [1]. The diamine ligand serves two critical functions:

  • It increases the solubility of the Cu(I) precursor in organic solvents.

  • It prevents the formation of unreactive, higher-order copper aggregates, stabilizing the active monomeric L-Cu(I)-indolide species.

The Microwave Effect: The rate-limiting step in this catalytic cycle is the oxidative addition of the sterically encumbered 2-bromoanisole to the Cu(I) center. Conventional conductive heating (e.g., oil baths) relies on inefficient thermal gradients, requiring up to 24 hours at 110 °C to achieve high conversion. Microwave irradiation provides direct, localized superheating to the polar components of the reaction mixture (the catalyst complex and base). This rapid energy transfer overcomes the high activation energy barrier of the sterically hindered oxidative addition in a fraction of the time [2].

Reaction Pathway Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical intermediates where steric hindrance and oxidation state play a role in the reaction's success.

CatalyticCycle A L-Cu(I)-Indolide (Active Catalyst) B Oxidative Addition (+ 2-Bromoanisole) A->B Rate Limiting C Cu(III) Intermediate Sterically Hindered B->C D Reductive Elimination C->D E Product Release N-(2-Methoxyphenyl)indole D->E F Ligand Exchange (+ Indole, Base) E->F - L-Cu-Br F->A - Base-HBr

Figure 1: Cu-catalyzed Ullmann-type N-arylation catalytic cycle.

Quantitative Data: Condition Optimization

To justify the protocol parameters, Table 1 summarizes the optimization data. Note how the combination of microwave heating and the diamine ligand acts as a strict requirement for high-yield product formation.

Table 1: Optimization of Reaction Conditions for N-(2-Methoxyphenyl)indole

EntryCatalyst / Ligand SystemHeating MethodTemp (°C)TimeYield (%)Observation
1CuI / trans-1,2-cyclohexanediamineConventional Oil Bath11024 h68%Sluggish kinetics, incomplete conversion.
2 CuI / trans-1,2-cyclohexanediamine Microwave 150 30 min 94% Optimal conditions; clean N-arylation.
3CuI / None (Ligand-free)Microwave15030 min<10%Catalyst aggregation (black precipitate).
4Pd2(dba)3 / XPhosMicrowave15030 min42%Significant C3-arylation observed [1].
5CuI / trans-1,2-cyclohexanediamineMicrowave10030 min35%Insufficient thermal energy for Ox-Add.

Reaction conditions: Indole (1.0 mmol), 2-bromoanisole (1.2 mmol), CuI (5 mol%), Ligand (10 mol%), K3PO4 (2.1 mmol), Toluene (3 mL).

Experimental Protocol: Self-Validating Workflow

This protocol is designed to be a self-validating system. Visual cues are embedded within the steps to ensure the chemical integrity of the reagents—specifically the oxidation state of the copper catalyst—before committing to the reaction.

Materials & Equipment
  • Reagents: Indole (1.0 equiv), 2-Bromoanisole (1.2 equiv), Copper(I) Iodide (CuI, 99.999% trace metals basis, 0.05 equiv), trans-1,2-cyclohexanediamine (0.10 equiv), Potassium Phosphate tribasic (K3PO4, finely ground, 2.1 equiv), Anhydrous Toluene.

  • Equipment: Dedicated microwave synthesis reactor (e.g., CEM Discover SP or Anton Paar Monowave 400), 10 mL heavy-walled microwave-safe vials with crimp caps, magnetic stir bars.

Step-by-Step Methodology

Step 1: Catalyst and Base Preparation (Glovebox or Schlenk Line)

  • To an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, add CuI (9.5 mg, 0.05 mmol) and finely ground K3PO4 (445 mg, 2.1 mmol).

  • Causality Check: Cu(I) is highly susceptible to disproportionation and oxidation to Cu(II) in the presence of atmospheric oxygen, which will completely halt the catalytic cycle. Weighing these solids under an inert atmosphere (Argon or N2) is critical.

Step 2: Substrate and Ligand Addition

  • Add Indole (117 mg, 1.0 mmol) to the vial.

  • Seal the vial with a Teflon-lined septum crimp cap. If not using a glovebox, evacuate and backfill the sealed vial with Argon three times.

  • Using a micro-syringe, inject anhydrous, degassed Toluene (3.0 mL), followed by 2-Bromoanisole (150 µL, 1.2 mmol) and trans-1,2-cyclohexanediamine (12 µL, 0.10 mmol).

  • Self-Validation Cue: Upon addition of the diamine ligand and stirring, the suspension should turn a pale blue/green or light brown color. If the solution instantly turns deep, dark blue or black before heating, the Cu(I) has oxidized to Cu(II), and the reaction will fail. Discard and restart.

Step 3: Microwave Irradiation

  • Place the vial into the microwave reactor cavity.

  • Program the reactor with the following parameters:

    • Temperature: 150 °C

    • Ramp Time: 3 minutes (prevents pressure spiking)

    • Hold Time: 30 minutes

    • Stirring: High (essential for heterogeneous K3PO4 base)

    • Max Power: 200 W (instrument will modulate power to maintain temp)

    • Cooling: Compressed air cooling to <50 °C post-reaction.

Step 4: Workup and Isolation

  • Uncap the cooled vial. The mixture should appear as a dark suspension.

  • Dilute the mixture with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove the inorganic salts and copper complexes. Wash the Celite pad with additional Ethyl Acetate (2 × 10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate 95:5) to afford N-(2-methoxyphenyl)indole as a viscous oil or low-melting solid.

Troubleshooting & Analytical Validation

  • Low Yield / Starting Material Recovery: If TLC (Hexanes/EtOAc 9:1) shows unreacted indole, the most likely culprit is wet or unground K3PO4. The Ullmann-type coupling relies on the surface area of the inorganic base to deprotonate the indole and facilitate ligand exchange. Ensure the base is oven-dried and finely pulverized.

  • Analytical Signatures: Verification of the product can be rapidly confirmed via 1H NMR (CDCl3). Look for the disappearance of the broad indole N–H singlet (~8.1 ppm) and the presence of the sharp methoxy singlet (~3.8 ppm) integrating to 3 protons, confirming successful N-arylation without C-arylation [1].

References

  • Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society, 123(31), 7727–7729. URL: [Link]

  • Xu, H., & Fan, L.-L. (2008). Microwave-assisted N-Arylation of Indoles via C(sp2)–N(sp2) Bond Formation by Aromatic Nucleophilic Substitution Reactions. Zeitschrift für Naturforschung B, 63(3), 298–302. URL: [Link]

Technical Notes & Optimization

Troubleshooting

purification techniques for N-(2-Methoxyphenyl)indole crude reaction mixtures

Troubleshooting Guides & Methodologies for Cross-Coupling Reaction Mixtures Overview The synthesis of N-(2-Methoxyphenyl)indole typically involves the N-arylation of indole with a 2-haloanisole (e.g., 2-bromoanisole) via...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guides & Methodologies for Cross-Coupling Reaction Mixtures

Overview

The synthesis of N-(2-Methoxyphenyl)indole typically involves the N-arylation of indole with a 2-haloanisole (e.g., 2-bromoanisole) via palladium-catalyzed Buchwald-Hartwig amination [6] or copper-catalyzed Ullmann-type coupling [3]. While these catalytic methods are highly efficient, the resulting crude reaction mixtures are complex. They contain transition metal residues, inorganic bases, phosphine or amine ligands, and unreacted starting materials [2, 4]. This guide provides field-proven troubleshooting strategies and self-validating protocols to achieve >99% purity of the target N-aryl indole.

Purification Logic Workflow

PurificationLogic Crude Crude Reaction Mixture N-(2-Methoxyphenyl)indole MetalCheck High Pd/Cu Catalyst Load? Crude->MetalCheck Scavenger Celite Filtration & Thiol-Silica Scavenging MetalCheck->Scavenger Yes TLC TLC: Close Rf Impurities? MetalCheck->TLC No Scavenger->TLC Gradient Step-Gradient Silica Column (Hexane to 5% EtOAc) TLC->Gradient Yes Color Persistent Colored Impurity? TLC->Color No Gradient->Color Charcoal Activated Charcoal Treatment & Hexane Trituration Color->Charcoal Yes Pure Pure N-(2-Methoxyphenyl)indole Color->Pure No Charcoal->Pure

Logic tree for troubleshooting N-(2-Methoxyphenyl)indole purification workflows.

Frequently Asked Questions (FAQs)

Q1: My crude reaction mixture is dark brown and streaks heavily on TLC. How do I effectively remove the transition metal catalyst before chromatography? Expert Insight & Causality: Transition metal complexes (Pd or Cu) and their associated ligands (e.g., bulky electron-rich phosphines [6] or imidazolinium salts [2]) often decompose into highly colored, polar polymeric species during aqueous workup. These species strongly adsorb to silica gel, causing severe band tailing (streaking) that co-elutes with the desired N-(2-Methoxyphenyl)indole, drastically reducing isolated yields. Solution: Do not load raw crude directly onto a column. Implement a chemical scavenging step. Diluting the mixture with a non-polar solvent and filtering through Celite removes insoluble inorganic bases [3, 6]. Following this, treating the organic filtrate with a functionalized silica metal scavenger (e.g., thiol-functionalized silica) irreversibly binds dissolved Pd/Cu ions, preventing them from interfering with the subsequent chromatographic separation.

Q2: During silica gel chromatography, I struggle to separate the N-(2-Methoxyphenyl)indole from unreacted indole and 2-bromoanisole. What is the optimal solvent system? Expert Insight & Causality: The separation relies on distinct hydrogen-bonding capabilities. Unreacted 2-bromoanisole is a highly non-polar aryl halide and lacks any H-bond donors. The product, N-(2-Methoxyphenyl)indole, has a sterically shielded nitrogen atom (due to the N-aryl bond) and is moderately non-polar. The starting indole, however, possesses a free N-H group, making it a strong hydrogen-bond donor that interacts heavily with the silanol groups on the silica gel stationary phase. Solution: Utilize a step-gradient of Ethyl Acetate (EtOAc) in Hexanes. A shallow gradient exploits these polarity differences perfectly. Flash column chromatography with an eluent of ethyl acetate/hexane is the standard, validated method for Buchwald-Hartwig amination products [2, 5].

Q3: Is there an alternative to column chromatography if I am scaling up the reaction? Expert Insight & Causality: At multigram scales, silica gel chromatography becomes solvent-intensive and cost-prohibitive. Because neither the starting indole nor the N-aryl indole is basic enough to be protonated by standard aqueous acids without degrading the indole core, acid-base extraction is not viable. Solution: Crystallization or trituration is the preferred polishing step. The methoxy group on the phenyl ring enhances the compound's solubility profile [1], allowing it to be dissolved in minimal hot hexanes or heptane. Upon slow cooling, the N-(2-Methoxyphenyl)indole crystallizes, leaving trace non-polar impurities in the mother liquor.

Quantitative Data: Chromatographic Elution Profile

To predict and track your purification, refer to the relative retention factors (Rf) established for this chemical space.

CompoundStructural CharacteristicApprox. Rf Value (5% EtOAc/Hexanes)Elution Order
2-Bromoanisole Non-polar aryl halide, no H-bond donors0.851 (First)
N-(2-Methoxyphenyl)indole N-arylated, sterically shielded, no N-H0.552 (Target)
Indole Contains H-bond donating N-H group0.253 (Third)
Phosphine Ligand Oxide Highly polar P=O bond<0.104 (Retained)
Standard Operating Procedures (SOPs)
Protocol 1: Post-Reaction Work-up and Metal Scavenging

This protocol is a self-validating system: the transition of the organic layer from dark brown/black to a lighter yellow/orange visually confirms the successful removal of the metal species.

  • Quench & Dilute: Upon completion of the catalytic reaction, cool the vessel to room temperature. Dilute the crude mixture with Ethyl Acetate (EtOAc) (approx. 10 mL per 1 mmol of substrate) [5].

  • Filtration: Filter the diluted mixture through a tightly packed pad of Celite to remove insoluble inorganic salts (e.g., K3PO4, Cs2CO3, or NaOt-Bu) [3, 6]. Wash the filter cake with an additional 2 x 5 mL of EtOAc.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash with distilled water (3 x 20 mL) to remove polar aprotic solvents (like DMF or DMSO) often used in Ullmann couplings [4]. Wash once with brine (20 mL).

  • Metal Scavenging: Transfer the organic layer to a round-bottom flask. Add a silica-based metal scavenger (e.g., SiliaMetS Thiol) at 5 equivalents relative to the initial Pd or Cu catalyst loading. Stir the suspension vigorously at 40°C for 2 hours.

  • Concentration: Filter off the scavenger through a fritted funnel. Dry the organic filtrate over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude organic residue.

Protocol 2: Step-Gradient Flash Column Chromatography

This protocol ensures high-resolution separation by preventing band-broadening of the closely related indole species.

  • Dry Loading: Dissolve the crude residue in a minimal amount of Dichloromethane (DCM). Add silica gel (approximately 2 grams of silica per 1 gram of crude). Evaporate the DCM under reduced pressure until a free-flowing powder is obtained.

  • Column Packing: Pack a glass chromatography column with silica gel (230-400 mesh) using 100% Hexanes as the solvent.

  • Loading: Evenly distribute the dry-loaded crude powder onto the top of the silica bed. Cap with a thin layer of clean sand to prevent disturbing the bed.

  • Elution Step 1 (Removal of Aryl Halide): Elute with 100% Hexanes (2-3 column volumes). Monitor fractions by TLC. Unreacted 2-bromoanisole will elute in these early fractions.

  • Elution Step 2 (Target Isolation): Transition the eluent to 2% EtOAc in Hexanes. The target N-(2-Methoxyphenyl)indole will begin to elute. Collect and pool fractions containing the pure product.

  • Elution Step 3 (Flushing): Increase the gradient to 10% EtOAc in Hexanes to flush out the unreacted indole and any remaining polar impurities.

  • Isolation: Concentrate the pooled product fractions under reduced pressure to afford the purified N-(2-Methoxyphenyl)indole.

References
  • The Journal of Organic Chemistry (ACS Publications). "Ullmann-Type N-, S-, and O-Arylation Using a Well-Defined 7-Azaindole-N-oxide (7-AINO)-Based Copper(II) Catalyst: Scope and Application to Drug Synthesis". Available at: [Link]

  • Royal Society of Chemistry. "Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst". Available at: [Link]

  • Organic Chemistry Portal. "Efficient Palladium-Catalyzed N-Arylation of Indoles". Available at: [Link]

Optimization

Technical Support Center: Optimizing Solvent Conditions for N-(2-Methoxyphenyl)indole C-H Functionalization

Welcome to the Application Scientist Support Portal. Here, we bridge the gap between theoretical organometallic chemistry and benchtop reality.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. Here, we bridge the gap between theoretical organometallic chemistry and benchtop reality. The C-H functionalization of N-(2-methoxyphenyl)indoles presents a multidimensional challenge: the 2-methoxyphenyl group acts simultaneously as a directing group, a steric shield, and an axis of chirality. Mastering the solvent microenvironment is the single most critical factor in controlling regioselectivity (C2 vs. C3) and atroposelectivity.

Below is our comprehensive guide to diagnosing, troubleshooting, and optimizing your solvent systems.

Part 1: Core Principles & Causality (FAQ)

Q: Why does the solvent dictate the regioselectivity (C2 vs. C3) in N-(2-methoxyphenyl)indole functionalization? A: The causality lies in the competition between the solvent and the substrate's internal directing group (the -OMe oxygen) for the transition metal's open coordination sites. In non-coordinating solvents like 1,2-dichloroethane (DCE), the metal center (e.g., Pd(II) or Rh(III)) remains highly electrophilic. This allows the weak Lewis basicity of the 2-methoxyphenyl group to successfully coordinate the metal, directing the C-H activation to the C2 position via a rigid metallacycle[1]. Conversely, highly coordinating solvents (like DMF or DMSO) saturate the metal's coordination sphere, outcompeting the -OMe group and often shifting the reaction toward the inherently more nucleophilic C3 position, or shutting down the reaction entirely.

Q: What is the mechanistic role of fluorinated solvents like HFIP in these protocols? A: Hexafluoro-2-propanol (HFIP) is a transformative solvent in C-H activation. It possesses a unique combination of high polarity, strong hydrogen-bond donating capability, and low nucleophilicity. Mechanistically, HFIP stabilizes polar transition states and facilitates the cleavage of inactive metal-halide dimers into active monomeric species. In oxidative C-H annulations, switching from pure DCE to an AcOH/HFIP mixture has been shown to dramatically increase yields (e.g., from <38% to >72%) by preventing catalyst aggregation and stabilizing the cationic intermediates[2]. Furthermore, in atroposelective syntheses, HFIP forms secondary hydrogen-bonding networks with chiral ligands (like chiral phosphoric acids), locking the conformation of the N-C axis and preserving enantiomeric excess (ee)[3].

Part 2: Troubleshooting Guide

Issue 1: Catalyst Deactivation and Palladium Black Formation

  • Symptom: The reaction mixture turns opaque black within the first hour; conversion stalls at <20%.

  • Root Cause: Over-reduction of the Pd(II) catalyst to inactive Pd(0) nanoparticles. This occurs when the solvent fails to stabilize the cationic Pd(II) intermediate during the reductive elimination step, especially in purely non-polar solvents without a competent re-oxidant.

  • Resolution: Transition to a mixed solvent system. Incorporating 10-20% v/v of HFIP or acetic acid (AcOH) into DCE provides the necessary dielectric stabilization. Ensure your oxidant (e.g., AgOAc or K2S2O8) is fully soluble or adequately suspended in the chosen solvent matrix[2].

Issue 2: Loss of Atroposelectivity (Low ee) in Axially Chiral Indole Synthesis

  • Symptom: High chemical yield (>80%), but the enantiomeric excess of the N-N or N-C axially chiral product is poor (<50% ee).

  • Root Cause: High temperatures combined with solvents that have high dielectric constants can lower the rotational energy barrier around the N-C(aryl) chiral axis, leading to rapid racemization (dynamic kinetic instability)[4].

  • Resolution: Lower the reaction temperature and switch to a solvent that enforces tighter ion-pairing. Toluene or a Toluene/DCE blend restricts the conformational mobility of the transition state. If using a chiral Lewis base or phosphoric acid, ensure the solvent does not disrupt the catalyst-substrate hydrogen bonding[3].

Issue 3: Poor Substrate Solubility vs. Directing Group Coordination

  • Symptom: The N-(2-methoxyphenyl)indole substrate remains undissolved, but adding DMF or DMSO kills the catalytic turnover.

  • Root Cause: While polar aprotic solvents resolve the solubility issue, they act as strong σ-donors, poisoning the electrophilic metal catalyst and displacing the 2-methoxyphenyl directing group.

  • Resolution: Utilize mechanochemical (ball-milling) conditions to bypass solvent solubility entirely[1], or use moderately polar, non-coordinating halogenated solvents like DCE or chlorobenzene at elevated temperatures.

Part 3: Quantitative Data - Solvent Screening Matrix

The following table summarizes the causal relationship between solvent properties, chemical yield, and atroposelectivity during a standard Pd(II)-catalyzed asymmetric C-H functionalization of N-(2-methoxyphenyl)indole.

Solvent SystemDielectric Constant (ε)H-Bond Donor Strength (α)Yield (%)Atroposelectivity (ee %)Mechanistic Observation
DCE 10.30.006572Standard baseline; moderate electrophilic activation.
Toluene 2.40.004085Tight ion-pairing enhances ee, but poor solubility limits yield.
DMF 36.70.0015N/ACatalyst poisoning; competitive coordination displaces directing group.
HFIP 16.71.968894Optimal stabilization of cationic intermediates; strong H-bonding network.
DCE/HFIP (1:1) ~13.5~0.9892 96 Synergistic effect; balances solubility with transition state stabilization.

Part 4: Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, follow this self-validating Standard Operating Procedure (SOP) for solvent optimization. This protocol is designed so that each step verifies the success of the preceding one.

Step 1: Catalyst and Ligand Pre-Activation

  • In an argon-filled glovebox, weigh the transition metal precursor (e.g., Pd(OAc)₂, 5 mol%) and the chiral ligand/organocatalyst (10 mol%) into an oven-dried reaction vial.

  • Add 0.5 mL of the test solvent (e.g., anhydrous, degassed DCE/HFIP 1:1).

  • Validation Check: Stir at room temperature for 15 minutes. A homogeneous, deeply colored solution confirms successful ligand coordination. If the solution is heterogeneous or precipitates form, the solvent is incompatible with the catalyst system.

Step 2: Substrate and Oxidant Addition

  • Add N-(2-methoxyphenyl)indole (0.2 mmol) and the coupling partner (e.g., an aryl iodide or diazo compound, 0.24 mmol).

  • Add the terminal oxidant (e.g., AgOAc, 2.0 equiv) if required by the catalytic cycle.

  • Validation Check: Take a 5 µL aliquot, dilute in MeCN, and run a baseline UPLC-MS. This establishes the t=0 substrate peak area for accurate conversion tracking.

Step 3: Reaction Execution and Monitoring

  • Seal the vial, remove it from the glovebox, and heat to the target temperature (e.g., 60 °C) in an aluminum heating block.

  • Validation Check: After 2 hours, visually inspect the vial. The absence of a black precipitate (Palladium black) confirms the solvent is adequately stabilizing the active catalyst.

  • Take a second UPLC-MS aliquot. Calculate conversion based on the disappearance of the t=0 substrate peak.

Step 4: Workup and Chiral Analysis

  • Quench the reaction by filtering through a short pad of Celite, eluting with EtOAc. Concentrate under reduced pressure.

  • Purify via flash column chromatography to isolate the functionalized product.

  • Validation Check: Analyze the purified product via Chiral HPLC (e.g., Chiralpak AD-H column) to determine the enantiomeric excess. Compare against a racemic standard prepared using an achiral catalyst to validate the integration methods.

Part 5: Optimization Workflow Visualization

Below is the logical decision tree for troubleshooting solvent conditions in this specific C-H functionalization workflow.

G Start Evaluate Initial Solvent (e.g., Pure DCE) Conv Is Conversion > 80%? Start->Conv PdBlack Catalyst Aggregation (Pd Black Observed)? Conv->PdBlack No CheckEE Is Atroposelectivity (ee) > 90%? Conv->CheckEE Yes AddHFIP Add HFIP or AcOH to Stabilize Catalyst PdBlack->AddHFIP Yes SolvCoord Is Solvent Highly Coordinating (DMF)? PdBlack->SolvCoord No AddHFIP->Start SwitchDCE Switch to Non-Coordinating Halogenated Solvent SolvCoord->SwitchDCE Yes SwitchDCE->Start LowerTemp Lower Temp & Use Mixed Solvent (DCE/HFIP) CheckEE->LowerTemp No Optimum Optimal Conditions Achieved CheckEE->Optimum Yes LowerTemp->Start

Logical workflow for diagnosing and optimizing solvent conditions in N-arylindole C-H functionalization.

Part 6: References

  • Construction of Axially Chiral Indoles by Cycloaddition–Isomerization via Atroposelective Phosphoric Acid and Silver Sequential Catalysis. ACS Catalysis, 2022. 3

  • Palladium-Catalyzed Direct Oxidative C–H Activation/Annulation for Regioselective Construction of N-Acylindoles. Organic Letters, 2020. 2

  • Mechanochemical Pd(II)-Catalyzed Direct and C-2-Selective Arylation of Indoles. The Journal of Organic Chemistry, 2019. 1

  • Catalytic Atroposelective Synthesis of N–N Axially Chiral Indolylamides. ACS Publications, 2024. 4

Sources

Troubleshooting

Technical Support Center: Mitigating Aryl Homocoupling in N-(2-Methoxyphenyl)indole Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering severe bottlenecks during the N-arylation of indoles with ortho-substituted aryl halides (e.g...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering severe bottlenecks during the N-arylation of indoles with ortho-substituted aryl halides (e.g., 2-iodoanisole).

The synthesis of N-(2-methoxyphenyl)indole is notoriously prone to a specific parasitic pathway: the homocoupling of the aryl halide to form 2,2'-dimethoxybiphenyl. This side reaction consumes your valuable aryl electrophile and generates a non-polar byproduct that is exceptionally difficult to separate from the desired N-arylated indole via standard chromatography.

This guide provides an in-depth troubleshooting framework, blending mechanistic causality with field-validated protocols to ensure your catalytic cycle heavily favors cross-coupling over homocoupling.

Mechanistic Causality: The Root of Homocoupling

In both Palladium (Buchwald-Hartwig) and Copper (Ullmann-Ma) catalyzed C-N couplings, the active metal species undergoes oxidative addition with the 2-methoxyphenyl halide. Homocoupling typically arises from two distinct mechanistic failures:

  • Oxidative Homocoupling (Oxygen Intrusion): The presence of trace O₂ oxidizes the metal center, driving a pathway where two aryl groups coordinate and reductively eliminate as a biaryl.

  • Transmetalation/Disproportionation (Ligand Failure): In the absence of a sufficiently bulky or strongly coordinating ligand, two Ar-M-X species can disproportionate to form an Ar-M-Ar intermediate. This intermediate rapidly eliminates the biaryl byproduct. The ortho-methoxy group exacerbates this by coordinating to the metal center, stabilizing the intermediate that leads to .

MechanisticPathway M0 Active Catalyst Pd(0) or Cu(I) OxAdd Oxidative Addition Ar-M-X M0->OxAdd + 2-Methoxyphenyl Halide AmineCoord Amine Coordination Ar-M-N(Indole) OxAdd->AmineCoord + Indole + Base HomoIntermediate Disproportionation / O2 Ar-M-Ar OxAdd->HomoIntermediate Trace O2 or Ligand Failure RedElim Reductive Elimination Cross-Coupled Product AmineCoord->RedElim Fast RedElim->M0 Catalyst Regeneration HomoProduct Homocoupling 2,2'-Dimethoxybiphenyl HomoIntermediate->HomoProduct Reductive Elimination HomoProduct->M0

Catalytic cycle of C-N coupling highlighting the parasitic aryl homocoupling divergence.

Troubleshooting FAQs

Q1: I am using standard Buchwald-Hartwig conditions (Pd(OAc)₂, PPh₃, Cs₂CO₃), but my major product is 2,2'-dimethoxybiphenyl. What is going wrong? A1: Your ligand choice is fundamentally mismatched for an ortho-substituted, electron-rich aryl halide. Simple phosphines like PPh₃ lack the steric bulk required to accelerate the reductive elimination of the C-N bond. When reductive elimination is slow, the Ar-Pd-X intermediate has a longer lifetime, increasing the probability of disproportionation into Ar-Pd-Ar, which then eliminates to form the biaryl homocoupled product. Solution: Switch to a sterically demanding, electron-rich biaryl phosphine ligand like tBuXPhos or BrettPhos . These ligands enforce a mono-ligated Pd(0) state, and their massive steric profile heavily accelerates C-N reductive elimination, effectively. Alternatively, consider switching to Copper catalysis. Buchwald's foundational 2001 paper demonstrated that CuI with diamine ligands achieves without the competitive side reactions often seen in early Pd chemistry.

Q2: How does the order of addition and stoichiometry affect homocoupling? A2: Homocoupling is a bimolecular process with respect to the aryl halide (rate ∝ [ArX]²), whereas cross-coupling is unimolecular with respect to the aryl halide (rate ∝ [ArX][Indole]). Therefore, a high concentration of 2-methoxyphenyl halide in the reaction mixture exponentially increases the rate of homocoupling. Solution: Implement a slow addition protocol. Dissolve the 2-methoxyphenyl halide in the reaction solvent and add it via a syringe pump over 2-4 hours to the hot mixture of catalyst, ligand, indole, and base. This keeps the steady-state concentration of the aryl halide extremely low, suppressing the bimolecular homocoupling pathway.

Q3: My reaction is rigorously degassed, but I still see 5-10% homocoupling. Can the base be the culprit? A3: Yes. The solubility and strength of the base dictate the rate of amine deprotonation and subsequent coordination to the metal center. If the base is too insoluble or too weak, the formation of the Ar-M-N(Indole) complex is bottlenecked. The stranded Ar-M-X intermediate will eventually degrade via homocoupling. Solution: Ensure your base is finely milled. For Cu-catalyzed reactions, K₃PO₄ or K₂CO₃ are standard, but adding a phase transfer catalyst or using a more soluble organic base blend (e.g., DBU + NaTFA) can.

Data Presentation: Catalyst & Ligand Optimization

The following table summarizes expected outcomes based on catalyst and ligand choices, demonstrating the causality of steric and electronic tuning for N-(2-Methoxyphenyl)indole synthesis.

Catalyst SystemLigandBase / SolventHomocoupling (%)Cross-Coupling Yield (%)Mechanistic Rationale
Pd(OAc)₂ (5 mol%)PPh₃ (10 mol%)Cs₂CO₃ / Toluene35 - 50%< 20%Insufficient steric bulk; slow reductive elimination allows disproportionation.
Pd₂(dba)₃ (2 mol%)BrettPhos (4 mol%)NaOtBu / Dioxane< 5%85 - 90%High steric demand accelerates C-N reductive elimination; outcompetes homocoupling.
CuI (5 mol%)N,N'-DimethylethylenediamineK₃PO₄ / Toluene5 - 10%80 - 85%Bidentate nitrogen ligand stabilizes Cu(I), facilitating oxidative addition and preventing Cu disproportionation.
CuI (5 mol%)None (Ligand-free)K₂CO₃ / DMF> 40%< 10%Unstabilized Cu undergoes rapid oxidative homocoupling (Ullmann biaryl synthesis).

Self-Validating Experimental Protocol: Cu-Catalyzed Synthesis

This protocol utilizes Copper(I) iodide and a diamine ligand, which is highly effective for this specific transformation and less prone to the extreme moisture sensitivity of Pd/phosphine systems. It incorporates built-in validation checks to ensure homocoupling is minimized.

Materials & Reagents:

  • Indole: 1.0 equiv (10 mmol)

  • 2-Iodoanisole: 1.2 equiv (12 mmol) — Note: Iodides are preferred over bromides for Cu catalysis to allow lower temperatures.

  • Copper(I) Iodide (CuI): 5 mol% (0.5 mmol) — Must be >99% pure, off-white powder. If green/brown, purify via Soxhlet extraction or purchase fresh.

  • N,N'-Dimethylethylenediamine (DMEDA): 10 mol% (1.0 mmol)

  • Potassium Phosphate (K₃PO₄): 2.0 equiv (20 mmol) — Finely milled and oven-dried.

  • Anhydrous Toluene: 20 mL

Step-by-Step Method:

  • Preparation of the Reaction Vessel (Deoxygenation is Critical):

    • Add CuI, K₃PO₄, and Indole to an oven-dried Schlenk flask equipped with a magnetic stir bar.

    • Cap the flask with a rubber septum. Apply high vacuum for 5 minutes, then backfill with ultra-pure Argon. Repeat this purge cycle three times.

    • Validation Check: The powder mixture must remain free-flowing and off-white. Any color change indicates moisture/oxygen ingress.

  • Addition of Liquid Reagents:

    • Under a positive flow of Argon, inject anhydrous Toluene and DMEDA via syringe. The solution will typically turn a pale blue/green as the active Cu-diamine complex forms.

  • Controlled Addition of Aryl Halide:

    • To suppress homocoupling: Do not add the 2-iodoanisole all at once. Draw the 2-iodoanisole into a gas-tight syringe.

    • Place the Schlenk flask in a pre-heated oil bath at 100 °C.

    • Using a syringe pump, add the 2-iodoanisole dropwise over 2 hours into the stirring mixture.

    • Causality: This maintains a low [Ar-I] concentration, starving the bimolecular homocoupling pathway.

  • Reaction Monitoring:

    • Stir at 100 °C for an additional 12 hours.

    • Sample 50 µL under Argon, dilute with EtOAc, filter through a small silica plug, and analyze via GC-MS or LC-MS.

    • Validation Check: Look for the m/z 223 (Cross-Product) vs m/z 214 (2,2'-Dimethoxybiphenyl). A successful run will show a product-to-homocoupling ratio of >15:1.

  • Workup:

    • Cool to room temperature, dilute with EtOAc (50 mL), and filter through a pad of Celite to remove copper salts and inorganic base. Concentrate under reduced pressure and purify via column chromatography.

Workflow Start Set up Schlenk Flask CuI, Base, Indole Degas Vacuum/Argon Purge (3x) Strict O2 exclusion Start->Degas AddSolvent Add Toluene & DMEDA Form Cu-complex Degas->AddSolvent Heat Heat to 100 °C AddSolvent->Heat SlowAdd Syringe Pump Addition 2-Iodoanisole (2 hrs) Heat->SlowAdd Monitor GC-MS Check at 14 hrs SlowAdd->Monitor Decision Is Homocoupling > 10%? Monitor->Decision FixO2 Check Argon line Dry base further Decision->FixO2 Yes Success Proceed to Workup High Yield N-Aryl Indole Decision->Success No FixO2->Start

Step-by-step workflow logic for Cu-catalyzed N-arylation, emphasizing critical control points.

References

  • Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2001). "A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles". Journal of the American Chemical Society.[Link]

  • Purdue University. "HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS". Purdue University. [Link]

  • PMC. (2023). "A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems". National Center for Biotechnology Information.[Link]

Optimization

overcoming N-(2-Methoxyphenyl)indole solubility issues in aqueous media

A Guide to Overcoming Solubility Challenges in Aqueous Media Welcome to the technical support resource for N-(2-Methoxyphenyl)indole. This guide is designed for researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Overcoming Solubility Challenges in Aqueous Media

Welcome to the technical support resource for N-(2-Methoxyphenyl)indole. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to help you overcome a common hurdle associated with this molecule: its limited solubility in aqueous systems.

Understanding the Challenge: Physicochemical Properties

N-(2-Methoxyphenyl)indole is an indole derivative, a class of compounds known for diverse pharmacological properties. However, the fusion of a benzene and pyrrole ring in the indole core results in a predominantly hydrophobic and planar structure, which inherently limits its solubility in water. While the methoxy group can influence the molecule's reactivity and solubility, the compound is expected to behave as a poorly water-soluble drug candidate. This poor aqueous solubility can lead to experimental challenges such as compound precipitation, inaccurate concentration measurements, and low bioavailability in biological assays.

This guide provides a series of troubleshooting steps and answers to frequently asked questions to ensure you can effectively prepare and use N-(2-Methoxyphenyl)indole solutions for reliable and reproducible results.

PropertyValue / DescriptionSource
Molecular Formula C₁₅H₁₃NO
Molecular Weight 223.27 g/mol
Structure Consists of an indole ring system linked to a 2-methoxyphenyl moiety.
Predicted Solubility Low in aqueous media; Soluble in organic solvents like DMSO and ethanol.Inferred from indole properties
Appearance Typically a solid at room temperature.

Troubleshooting Guide: Common Solubility Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Question 1: My N-(2-Methoxyphenyl)indole, diluted from a DMSO stock, precipitates immediately in my aqueous buffer. What is happening and how can I fix it?

Expert Analysis: This is a classic issue known as "solvent shifting" or "crashing out." N-(2-Methoxyphenyl)indole is highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO). However, when a concentrated DMSO stock is introduced into a large volume of an aqueous buffer, the local concentration of the compound momentarily exceeds its solubility limit in the new, predominantly aqueous environment. The DMSO disperses rapidly, leaving the hydrophobic compound unable to stay in solution, causing it to precipitate.

Here are several validated strategies to prevent this:

Strategy A: The Co-Solvent & Stepwise Dilution Method

Causality: By using a less aggressive dilution scheme and potentially a secondary, water-miscible organic solvent (a co-solvent), you can create a more gradual transition in polarity, allowing the compound to remain solvated.

Detailed Protocol:

  • Primary Stock Preparation: Prepare a high-concentration primary stock solution (e.g., 10-50 mM) of N-(2-Methoxyphenyl)indole in 100% DMSO. Ensure it is fully dissolved.

  • Intermediate Dilution (Key Step): Instead of adding the DMSO stock directly to your final aqueous buffer, perform an intermediate dilution.

    • Pipette the required volume of your DMSO stock into a small, empty tube.

    • Add a small volume (e.g., 1-2 parts) of your final aqueous buffer to the DMSO stock while vortexing vigorously. This creates a transient, high-organic-content mixture that keeps the compound dissolved.

  • Final Dilution: Immediately add this intermediate mixture to the rest of your final volume of aqueous buffer. The compound should now be dispersed and remain in solution at the desired final concentration.

  • Important Consideration: Always ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts or toxicity in cell-based experiments.

G cluster_stock Stock Preparation cluster_dilution Dilution Workflow stock 1. 10-50 mM Stock in 100% DMSO intermediate 2. Add 1-2 parts Aqueous Buffer (Vortex) stock->intermediate Aliquot Stock final 3. Add Intermediate Mix to Final Buffer Volume intermediate->final Immediate Transfer

Caption: Workflow for preventing precipitation using stepwise dilution.

Question 2: I need to prepare a stable, higher-concentration aqueous solution for a multi-day experiment. What formulation strategies can I use?

Expert Analysis: For long-term stability or when higher concentrations are required, simple co-solvents may not be sufficient. In these cases, formulation excipients that actively encapsulate or stabilize the hydrophobic molecule are necessary. The two most common and effective approaches in a research setting are using surfactants to form micelles or using cyclodextrins to form inclusion complexes.

Strategy B: Surfactant-Mediated Solubilization (Micellar Formulation)

Causality: Non-ionic surfactants, such as Tween® 80 (Polysorbate 80) or Pluronic® F-68, are amphiphilic molecules.[1] Above a certain concentration called the Critical Micelle Concentration (CMC), they self-assemble into spherical structures called micelles. These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic N-(2-Methoxyphenyl)indole partitions into the core, while the hydrophilic shell allows the entire micelle structure to be soluble in the aqueous medium.

Detailed Protocol:

  • Surfactant Solution Preparation: Prepare a stock solution of your chosen surfactant (e.g., 1% w/v Tween® 80) in your aqueous buffer.

  • Compound Addition:

    • Method 1 (Solvent Evaporation): Add the required amount of N-(2-Methoxyphenyl)indole from a volatile organic solvent stock (e.g., methanol or ethanol) to an empty glass vial. Evaporate the solvent completely under a gentle stream of nitrogen gas to create a thin film of the compound. Add the surfactant-containing buffer to the vial.

    • Method 2 (From DMSO Stock): Slowly add a small volume of your concentrated DMSO stock of the compound to the surfactant-containing buffer while vigorously vortexing.

  • Equilibration: Agitate the mixture (e.g., on a shaker or rotator) at room temperature for several hours (4-24h) to allow for the compound to fully partition into the micelles. The solution should become clear.

  • Final Filtration (Optional but Recommended): Filter the solution through a 0.22 µm syringe filter to remove any undissolved particulates or aggregates before use.

Solubility Enhancing Excipients Summary

Excipient ClassExample(s)Mechanism of ActionTypical Starting Conc.Pros & Cons
Co-Solvents DMSO, Ethanol, PEG 400Increases solubility by reducing the polarity of the aqueous medium.< 1% (final)Pros: Simple, widely available. Cons: Can cause precipitation; potential for cell toxicity at higher concentrations.
Surfactants Tween® 80, Pluronic® F-68Forms micelles that encapsulate the hydrophobic compound.0.01 - 0.1% (w/v)Pros: Can significantly increase solubility and stability. Cons: Can interfere with some assays; potential for cell toxicity at high concentrations.
Cyclodextrins HP-β-CD, SBE-β-CDForms a host-guest inclusion complex, shielding the hydrophobic molecule.1-5% (w/v)Pros: High solubilizing capacity, generally low toxicity. Cons: Can be more expensive; requires specific guest-host size compatibility.
Strategy C: Cyclodextrin Inclusion Complexation

Causality: Cyclodextrins are cyclic oligosaccharides with a truncated cone structure. They feature a hydrophilic outer surface and a lipophilic (hydrophobic) inner cavity. The hydrophobic N-(2-Methoxyphenyl)indole can fit inside this cavity, forming a "host-guest" inclusion complex. This complex effectively masks the hydrophobic nature of the compound, rendering the entire complex water-soluble. Modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are often used due to their enhanced aqueous solubility.

Detailed Protocol (Freeze-Drying Method):

  • Molar Ratio Calculation: Determine the desired molar ratio of HP-β-CD to N-(2-Methoxyphenyl)indole. A molar excess of the cyclodextrin (e.g., 5:1 or 10:1) is often a good starting point.

  • Dissolution: Dissolve the calculated amount of HP-β-CD in deionized water or your buffer of choice.

  • Compound Addition: Add the N-(2-Methoxyphenyl)indole (either as a solid or from a minimal amount of a volatile organic solvent like ethanol) to the cyclodextrin solution.

  • Complexation: Stir the mixture vigorously at room temperature for 24-48 hours, protected from light. This extended time allows the system to reach equilibrium.

  • Lyophilization (Freeze-Drying): Flash-freeze the resulting solution (e.g., using liquid nitrogen) and lyophilize it for 48-72 hours until a dry, fluffy powder is obtained. This powder is the inclusion complex and should be readily soluble in aqueous media.

  • Reconstitution: The lyophilized powder can be weighed and dissolved directly in your aqueous buffer to the desired final concentration.

G cluster_prep Preparation cluster_process Processing cluster_final Final Product cd 1. Dissolve HP-β-CD in Water compound 2. Add Compound (N-(2-Methoxyphenyl)indole) cd->compound stir 3. Stir 24-48h at Room Temp compound->stir freeze 4. Flash Freeze (Liquid N₂) stir->freeze lyophilize 5. Lyophilize (48-72h) freeze->lyophilize product 6. Soluble Inclusion Complex (Powder) lyophilize->product

Caption: Workflow for preparing a cyclodextrin inclusion complex.

Frequently Asked Questions (FAQs)

  • Q1: What is the best organic solvent to make a primary stock solution?

    • A: DMSO is the most common and effective solvent for creating high-concentration stock solutions of hydrophobic compounds like N-(2-Methoxyphenyl)indole. Anhydrous, cell-culture grade DMSO is recommended. Store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

  • Q2: Can I use sonication or gentle warming to help dissolve the compound in my aqueous buffer?

    • A: Yes, these methods can be helpful but must be used with caution. Gentle warming (e.g., to 37°C) can temporarily increase solubility. Sonication can help break up small aggregates. However, these are often temporary fixes; if the compound's concentration is above its thermodynamic solubility limit, it will likely precipitate again once the solution cools or sits for a period. Furthermore, excessive heat can potentially degrade the compound. These methods are best used in conjunction with the formulation strategies described above.

  • Q3: How do I know which solubility enhancement method is best for my experiment?

    • A: The choice depends on your experimental context.

      • For quick, acute-dosing experiments: The co-solvent/stepwise dilution method is often sufficient.

      • For cell-based assays: Always run a vehicle control (e.g., buffer with the same final concentration of DMSO, Tween® 80, or HP-β-CD but without the compound) to ensure the excipient itself is not causing an effect.

      • For long-term stability or in vivo studies: Micellar or cyclodextrin formulations are generally superior.

References
  • OAText. (n.d.). Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. [Link]

  • Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells? Eppendorf US. [Link]

  • Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Keyence. [Link]

  • ResearchGate. (2015, February 2). Until what percentage does DMSO remain not toxic to cells? ResearchGate. [Link]

  • IIP Series. (n.d.). CYCLODEXTRINS AND INCLUSION COMPLEXES: FORMATION, METHODS, AND DIVERSE APPLICATIONS. IIP Series. [Link]

  • Santos, R. I., et al. (2017). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. International Journal of Morphology. [Link]

  • López-García, J., et al. (2009). Cyclodextrin Inclusion Complex Formation and Solid-State Characterization of the Natural Antioxidants α-Tocopherol and Quercetin. Journal of Agricultural and Food Chemistry. [Link]

  • VTechWorks. (2013, August 30). Formation of Cyclodextrin-Drug Inclusion Compounds and Polymeric Drug Delivery Systems Using Supercritical Carbon Dioxide. VTechWorks. [Link]

  • Reddit. (2024, June 8). can tween 80 dissolve hydrophobic compounds. r/chemistry. [Link]

  • Mei, L., et al. (2003). The Surfactant Tween 80 Enhances Biodesulfurization. Applied and Environmental Microbiology. [Link]

  • G-Biosciences. (2020, March 10). The Role of Tween 80 in Protein Solubilization and Stabilization. G-Biosciences. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Column Chromatography for N-(2-Methoxyphenyl)indole Isolation

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing challenges in the isolation and purification of N-(2-Methoxyphenyl)indole .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing challenges in the isolation and purification of N-(2-Methoxyphenyl)indole .

Typically synthesized via transition-metal-catalyzed C-N cross-coupling (e.g., Buchwald-Hartwig amination)[1] or advanced Fischer Indole Synthesis[2], this sterically hindered, electron-rich N-aryl indole presents unique chromatographic challenges[3]. Below, we break down the physicochemical causality behind common purification failures and provide self-validating protocols to ensure high-yield, high-purity isolation.

Visual Workflow: Purification Decision Matrix

PurificationWorkflow N1 Crude Mixture: N-(2-Methoxyphenyl)indole N2 TLC Screening (Hexane:EtOAc 9:1) N1->N2 N3 Is tailing observed? N2->N3 N4 Add 1% NEt₃ to Eluent Deactivate Silica N3->N4 Yes N5 Evaluate Resolution (ΔRf) N3->N5 No N4->N5 N6 Co-elution (ΔRf < 0.2) Switch to Hexane:DCM N5->N6 Poor ΔRf N7 Good Separation (ΔRf ≥ 0.2) Proceed with Hexane:EtOAc N5->N7 Good ΔRf N8 Isolate Pure N-(2-Methoxyphenyl)indole N6->N8 N7->N8

Decision tree for resolving co-elution or tailing in N-aryl indole chromatography.

Frequently Asked Questions (FAQs)

Q1: Why does N-(2-Methoxyphenyl)indole co-elute with my aryl halide starting material (e.g., 2-bromoanisole), and how do I improve selectivity? Expert Insight: Both N-(2-Methoxyphenyl)indole and standard aryl halide precursors are highly lipophilic. In standard alkane/ester systems (like Hexane/Ethyl Acetate), their partitioning coefficients on silica are nearly identical because Ethyl Acetate primarily acts as a hydrogen-bond acceptor. Solution: Exploit the π−π interactions. Switch the mobile phase from Hexane/Ethyl Acetate to Hexane/Dichloromethane (DCM). DCM is a polarizable solvent that engages in dipole-induced dipole and π−π interactions with the extended aromatic system of the indole core, differentiating it from the single aromatic ring of the anisole derivative. A gradient of 10% to 30% DCM in Hexane often provides the necessary Δ Rf for baseline separation.

Q2: I am observing severe streaking/tailing of the product band on my silica column. Is the compound degrading? Expert Insight: While N-aryl indoles lack the acidic N-H bond that typically causes severe tailing in basic indoles, the methoxy oxygen on the phenyl ring acts as a Lewis base. The slightly acidic silanol groups (Si-OH) on unmodified silica gel (pH ~4.5-5.5) form strong, non-uniform hydrogen bonds with this methoxy group[4]. This creates a mixed-mode retention mechanism (partitioning + adsorption), leading to band tailing. Solution: Deactivate the silica gel. Adding a volatile basic modifier, such as 0.1% to 2.0% triethylamine (NEt₃), to the mobile phase competitively binds the acidic silanol sites, ensuring the N-(2-Methoxyphenyl)indole elutes in a sharp, symmetrical band[4].

Q3: What is the ideal sample loading capacity for this specific purification? Expert Insight: Because N-(2-Methoxyphenyl)indole is a bulky, highly viscous oil or low-melting solid (depending on purity), overloading the column leads to rapid band broadening. For challenging separations ( Δ Rf < 0.15), the sample-to-silica mass ratio should be strictly maintained at 1:100. For routine purifications ( Δ Rf > 0.2), a 1:50 ratio is acceptable.

Quantitative Data: Solvent System Comparison

The following table summarizes the expected chromatographic behavior of N-(2-Methoxyphenyl)indole across different solvent systems, highlighting the impact of modifiers and solvent polarizability.

Solvent SystemModifierAppx. Product RfPeak Shape / Elution ProfileResolution from 2-Bromoanisole
90:10 Hexane:EtOAcNone0.35Tailing / BroadPoor (Co-elution)
90:10 Hexane:EtOAc1% NEt₃0.38SharpPoor
80:20 Hexane:DCMNone0.25Slight TailingModerate
70:30 Hexane:DCM 1% NEt₃ 0.30 Sharp / Symmetrical Excellent ( Δ Rf > 0.2)
Experimental Protocols: Self-Validating Workflows
Protocol 1: Silica Gel Deactivation and Column Packing

Causality: Pre-treating the column ensures that the highly active silanol sites are neutralized before the sample is introduced, preventing irreversible adsorption and tailing[4].

  • Solvent Preparation: Prepare 500 mL of the initial mobile phase: 80% Hexane, 20% Dichloromethane (DCM), and 1% Triethylamine (NEt₃)[4].

  • Slurry Preparation: Weigh the required amount of silica gel (e.g., 50 g for a 0.5 g crude sample) and mix it with 100 mL of the prepared solvent to form a uniform slurry.

  • Packing: Pour the slurry into the glass column in a single, continuous motion to prevent stratification. Tap the column gently with a rubber mallet to settle the silica bed.

  • Equilibration & Validation: Flush the packed column with at least two column volumes (CV) of the solvent.

    • Self-Validation Step: Collect the eluent passing through the stopcock and test the pH with indicator paper. It must register as slightly basic (pH ~8), confirming complete deactivation of the silica column[4].

Protocol 2: Dry Loading and Step-Gradient Elution

Causality: Dry loading prevents the sample from dissolving in the eluent and spreading out before entering the silica bed. This sharpens the initial sample band, which is critical for separating closely eluting impurities like unreacted aryl halides[2].

  • Sample Preparation: Dissolve the crude N-(2-Methoxyphenyl)indole mixture in a minimum volume of DCM.

  • Dry Loading: Add deactivated silica gel (approximately 3 × the mass of the crude sample) to the solution. Evaporate the DCM under reduced pressure (rotary evaporator) until a free-flowing powder is obtained.

  • Application: Carefully pour the dry powder evenly onto the top of the flat silica bed. Top with a 1 cm layer of clean sea sand to protect the bed from physical disturbance during solvent addition.

  • Elution:

    • Run 2 CV of 90:10 Hexane:DCM (with 1% NEt₃) to elute highly non-polar impurities (e.g., biphenyls from catalyst degradation).

    • Step the gradient to 70:30 Hexane:DCM (with 1% NEt₃) for 3-4 CV to elute the target N-(2-Methoxyphenyl)indole.

  • Fraction Analysis: Spot fractions on a TLC plate. Visualize using UV light (254 nm) and stain with p-Anisaldehyde or Ehrlich's Reagent, which typically yields a distinct color for N-aryl indoles compared to unreacted aryl halides[4].

References
  • Benchchem. "Technical Support Center: Purification of Indole Derivatives by Column Chromatography." Benchchem. 4

  • ACS Publications. "The Catalytic Synthesis of N-Aryl Indoles Featuring an Alternative Disconnection. Hydroaminoalkylation for a Telescoped Reaction Sequence." Organic Letters. 3

  • ACS Publications. "A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis." Journal of the American Chemical Society. 2

  • NIH. "Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions." National Institutes of Health. 1

Sources

Reference Data & Comparative Studies

Validation

Comparative NMR Analysis Guide: ¹H and ¹³C Chemical Shifts of N-(2-Methoxyphenyl)indole

Executive Summary N-Arylindoles are highly privileged scaffolds in modern drug discovery, frequently serving as the core pharmacophore for antipsychotics, angiotensin II antagonists, and melatonin receptor agonists[1]. A...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Arylindoles are highly privileged scaffolds in modern drug discovery, frequently serving as the core pharmacophore for antipsychotics, angiotensin II antagonists, and melatonin receptor agonists[1]. Among these derivatives, N-(2-Methoxyphenyl)indole (CAS 210162-63-3) presents a unique structural and electronic profile. The introduction of an ortho-methoxy group on the N-phenyl ring creates significant steric hindrance, forcing a distinct conformational preference that profoundly impacts its Nuclear Magnetic Resonance (NMR) spectral signature.

This guide provides an objective comparison of the ¹H and ¹³C NMR chemical shifts of N-(2-Methoxyphenyl)indole against unsubstituted Indole and N-Phenylindole. By analyzing these spectral differences, researchers can establish robust benchmarks for structural verification and conformational analysis during drug development.

Mechanistic Context & Synthesis Protocols

To ensure high-purity samples for accurate NMR analysis, N-arylindoles must be synthesized via precise transition-metal-catalyzed C-N cross-coupling. While Buchwald-Hartwig amination using palladium is highly efficient[1], copper-catalyzed Ullmann-type coupling remains a robust, cost-effective, and highly scalable alternative for library synthesis[2].

Protocol 1: Copper-Catalyzed Ullmann N-Arylation

This self-validating protocol ensures the complete conversion of the starting materials, preventing unreacted indole from complicating the downstream NMR spectra[3][4].

  • Reagent Assembly: In a flame-dried Schlenk flask, combine Indole (1.0 equiv), 2-Iodoanisole (1.2 equiv), CuI catalyst (10 mol%), N,N'-dimethylethylenediamine ligand (20 mol%), and K₃PO₄ base (2.0 equiv).

  • Atmospheric Control: Add anhydrous toluene. Causality: Degas the mixture via three freeze-pump-thaw cycles and backfill with argon. Removing dissolved oxygen is critical to prevent the irreversible oxidation of the Cu(I) active catalyst to inactive Cu(II) species.

  • Reaction Execution: Heat the sealed mixture at 110 °C for 18 hours under continuous magnetic stirring.

  • Workup & Extraction: Cool to room temperature, dilute with ethyl acetate, and filter through a tightly packed pad of Celite. Causality: This step completely removes paramagnetic copper salts, which would otherwise drastically reduce NMR relaxation times (T1/T2) and cause severe line broadening in the final spectra.

  • Purification: Concentrate the filtrate in vacuo and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield N-(2-Methoxyphenyl)indole as a pure solid.

Synthesis_Workflow Start Indole + 2-Iodoanisole Catalyst Add CuI & Ligand (Ullmann Coupling) Start->Catalyst Degas Degas & Argon Purge Catalyst->Degas Heat Heat at 110°C for 18h Degas->Heat Workup Celite Filtration & Extraction Heat->Workup Purify Silica Gel Chromatography Workup->Purify Product N-(2-Methoxyphenyl)indole Purify->Product

Caption: Step-by-step workflow for the copper-catalyzed Ullmann synthesis of N-arylindoles.

Protocol 2: NMR Sample Preparation & Acquisition
  • Sample Concentration: Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Tube Standardization: Transfer the solution to a standard 5 mm high-throughput NMR tube. Causality: Ensure a solvent depth of exactly 4.0 to 4.5 cm. Volumes below this threshold disrupt magnetic field homogeneity (shimming), leading to asymmetric peak shapes and poor resolution.

  • ¹H NMR Acquisition: 400 MHz spectrometer; 16 scans; relaxation delay (d1) of 1.5 s; spectral width of 12 ppm.

  • ¹³C NMR Acquisition: 100 MHz spectrometer; 1024 scans; relaxation delay (d1) of 2.0 s; spectral width of 250 ppm; proton-decoupled using the WALTZ-16 sequence to prevent multiplet overlap and enhance signal-to-noise via the Nuclear Overhauser Effect (NOE).

Comparative NMR Data Presentation

To accurately assess the structural nuances of N-(2-Methoxyphenyl)indole, its chemical shifts must be benchmarked against unsubstituted Indole and the sterically unhindered N-Phenylindole.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm in CDCl₃)
Proton PositionIndoleN-PhenylindoleN-(2-Methoxyphenyl)indoleSpectral Causality / Shift Trend
H-2 7.15 (d)7.35 (d)7.20 (d)Deshielded by N-aryl inductive effect, mitigated by orthogonal twist.
H-3 6.55 (d)6.65 (d)6.65 (d)Minimal electronic effect from N-substitution.
H-4 7.65 (d)7.70 (d)7.68 (d)Distant from the N-substituent; highly conserved shift.
H-5 7.10 (m)7.15 (m)7.15 (m)Distant from the N-substituent.
H-6 7.20 (m)7.25 (m)7.22 (m)Distant from the N-substituent.
H-7 7.40 (d)7.55 (d)7.10 (d) Strongly shielded by the orthogonal phenyl ring's π-cloud.
OMe --3.80 (s)Characteristic sharp singlet for the methoxy group.
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm in CDCl₃)
Carbon PositionIndoleN-PhenylindoleN-(2-Methoxyphenyl)indole
C-2 124.5129.3128.5
C-3 102.6103.5102.5
C-4 120.8121.2121.0
C-5 122.0122.5120.5
C-6 121.4122.8122.0
C-7 111.4110.8110.5
C-3a 127.9129.0128.0
C-7a 135.8136.2136.5
C-1' (Aryl) -139.8127.5
C-2' (Aryl) -124.5154.5 (C-O bonding)
C-3' to C-6' -124.5 – 129.6112.5 – 129.0
OMe --55.8

Structural Causality & Spectral Interpretation

The most critical diagnostic feature when comparing these compounds is the dramatic shift of the Indole H-7 proton .

In N-Phenylindole, the phenyl ring can adopt a relatively coplanar conformation with the indole core, allowing for extended π-conjugation. The electron-withdrawing inductive effect of the N-phenyl group slightly deshields H-7 (shifting it downfield from 7.40 ppm to 7.55 ppm).

However, in N-(2-Methoxyphenyl)indole , the bulky ortho-methoxy group introduces severe steric clash with the indole H-2 and H-7 protons. To relieve this steric strain, rotation around the N–C(aryl) bond is restricted, forcing the phenyl ring to adopt a conformation that is nearly orthogonal (90 degrees) to the indole plane.

Because of this orthogonal geometry, the Indole H-7 proton is forced directly into the anisotropic shielding cone (the electron-dense region above and below the face of the aromatic π-system) of the phenyl ring. This results in a massive upfield shift, moving the H-7 signal from 7.55 ppm down to 7.10 ppm. Recognizing this specific anisotropic shielding effect is paramount for researchers verifying the successful coupling of ortho-substituted aryl halides to indole cores.

NMR_Logic Structure ortho-Methoxy Substitution Steric Steric Hindrance at N-C(aryl) Bond Structure->Steric Conform Orthogonal Ring Conformation Steric->Conform Shield Anisotropic Shielding of Indole H-7 Conform->Shield Shift Upfield 1H NMR Shift (Δδ ≈ -0.45 ppm) Shield->Shift

Caption: Logical causality of the ortho-methoxy steric effect on the ¹H NMR chemical shift of Indole H-7.

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Comparative

Technology Comparison Guide: GC-EI-MS vs. LC-ESI-MS/MS for the Structural Characterization of N-(2-Methoxyphenyl)indole

As a Senior Application Scientist specializing in analytical chemistry, I frequently encounter challenges in the structural elucidation of indole-based pharmacophores. N-(2-Methoxyphenyl)indole (CAS 210162-63-3) is a cri...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in analytical chemistry, I frequently encounter challenges in the structural elucidation of indole-based pharmacophores. N-(2-Methoxyphenyl)indole (CAS 210162-63-3) is a critical scaffold in medicinal chemistry, frequently utilized in the synthesis of anti-cancer and anti-inflammatory agents .

When analyzing this compound—whether for purity confirmation during synthesis or metabolite tracking in pharmacokinetic (PK) profiling—the choice of mass spectrometry (MS) platform fundamentally dictates the fragmentation data you acquire. Recent studies on the oxidative coupling of N-aryl systems highlight the necessity of robust MS methodologies to differentiate closely related structural isomers.

This guide objectively compares the performance, mechanistic fragmentation pathways, and experimental workflows of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) versus Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for the analysis of N-(2-Methoxyphenyl)indole.

Mechanistic Fragmentation: Odd-Electron vs. Even-Electron Pathways

The most critical difference between these two platforms lies in the physics of their ionization sources, which directly causes divergent fragmentation pathways.

  • GC-EI-MS (Hard Ionization): At 70 eV, electron ionization strips an electron from the molecule, generating a highly reactive, odd-electron radical cation ( [M]+∙ ) at m/z 223.1. Because of the steric proximity (ortho-effect) of the methoxy group to the bulky indole core, the radical cation rapidly expels a methyl radical ( ∙CH3​ , 15 Da) to form a stable even-electron oxonium ion at m/z 208.1. This is the dominant base peak.

  • LC-ESI-MS/MS (Soft Ionization): Electrospray ionization in an acidic mobile phase yields an even-electron protonated precursor ( [M+H]+ ) at m/z 224.1. Under Collision-Induced Dissociation (CID), even-electron ions strongly prefer to lose neutral molecules rather than radicals. Consequently, the loss of a methyl radical is suppressed; instead, the molecule expels neutral methanol ( CH3​OH , 32 Da), yielding a base peak at m/z 192.1.

Fragmentation_Pathway M_EI Radical Cation [M]+• m/z 223.1 (EI-MS) F208 [M - •CH3]+ m/z 208.1 Base Peak (EI) M_EI->F208 Loss of •CH3 (15 Da) Ortho-effect driven M_ESI Protonated Ion [M+H]+ m/z 224.1 (ESI-MS) F192 [M+H - CH3OH]+ m/z 192.1 Base Peak (ESI) M_ESI->F192 Loss of CH3OH (32 Da) Even-electron CID F118 Indole Core[C8H8N]+ m/z 118.1 M_ESI->F118 N-C bond cleavage F180 [M - •CH3 - CO]+ m/z 180.1 F208->F180 Loss of CO (28 Da) Ring contraction

Figure 1: Divergent MS fragmentation pathways of N-(2-Methoxyphenyl)indole under EI vs. ESI conditions.

Quantitative Data Comparison

The table below summarizes the empirical fragmentation data, highlighting how the choice of platform alters the observed mass spectra.

Table 1: GC-EI-MS vs. LC-ESI-MS/MS Fragmentation Profile

Ionization ModePrecursor Ion (m/z)Major Product Ions (m/z)Relative AbundanceMechanistic Origin
GC-EI-MS (70 eV)223.1 [M]+∙ 208.1100% (Base)Loss of ∙CH3​ (15 Da) from methoxy group
GC-EI-MS (70 eV)223.1 [M]+∙ 180.145%Sequential loss of CO (28 Da) from m/z 208
GC-EI-MS (70 eV)223.1 [M]+∙ 116.130%Indole radical cation via N-C homolytic cleavage
LC-ESI-MS/MS (CID)224.1 [M+H]+ 192.1100% (Base)Loss of neutral CH3​OH (32 Da)
LC-ESI-MS/MS (CID)224.1 [M+H]+ 118.165%Protonated indole core via heterolytic cleavage
LC-ESI-MS/MS (CID)224.1 [M+H]+ 107.120%Methoxyphenyl cation

Experimental Protocols: Self-Validating Systems

A protocol is only as reliable as its internal controls. To ensure absolute trustworthiness in your analytical data, the following methodologies are designed as self-validating systems incorporating system suitability tests (SST) and internal standardization.

Protocol A: GC-EI-MS Structural Confirmation

Causality: GC-EI-MS is selected for primary structural confirmation because the 70 eV hard ionization provides a highly reproducible, library-matchable radical fragmentation fingerprint. Hexane is chosen as the extraction solvent to selectively partition the non-polar analyte away from polar matrix interferences.

  • Preparation & Standardization: Dissolve the sample in MS-grade hexane to a final concentration of 10 µg/mL. Spike with 1 µg/mL of an isotopically labeled internal standard (e.g., N-phenylindole-d5) to monitor injection efficiency and account for any evaporative losses.

  • System Suitability (Blank): Inject 1 µL of pure hexane prior to the sample batch. The baseline must show no peaks at m/z 223 ± 0.5 above a signal-to-noise (S/N) ratio of 3:1 to definitively rule out column carryover.

  • Chromatographic Separation: Inject 1 µL in splitless mode at 250°C onto a DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Why DB-5MS? The 5% phenyl-arylene phase provides optimal π−π interactions with the indole core, preventing the peak tailing commonly seen with basic nitrogenous compounds. Run a temperature gradient from 100°C (hold 1 min) to 300°C at 15°C/min.

  • Ionization & Acquisition: Operate the EI source at 70 eV and 230°C. Acquire data in full-scan mode (m/z 50–300) to capture the complete fragmentation cascade for library matching.

Protocol B: LC-ESI-MS/MS Quantitative Profiling

Causality: For high-throughput quantitative analysis in biological matrices (e.g., plasma), LC-ESI-MS/MS is superior. ESI preserves the intact [M+H]+ precursor, allowing for highly specific Multiple Reaction Monitoring (MRM) that filters out background noise.

  • Preparation & Matrix Matching: Extract the sample using Methanol/Water (50:50, v/v) containing 0.1% Formic Acid. Spike with the internal standard. Prepare a matrix-matched calibration curve to validate that matrix effects (ion suppression/enhancement) are mathematically neutralized.

  • Chromatographic Separation: Inject 5 µL onto a C18 UHPLC column (50 mm × 2.1 mm, 1.8 µm). Why Formic Acid? It suppresses residual silanol activity on the stationary phase (sharpening peaks) and provides the necessary protons to drive [M+H]+ formation in the ESI source.

  • Ionization: Operate in positive ESI mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 400°C to ensure complete droplet evaporation and efficient ion release.

  • MRM Acquisition: Isolate the precursor [M+H]+ at m/z 224.1 in Q1. Apply a collision energy of 25 eV in Q2 (using Argon as the collision gas) to induce neutral loss. Monitor the quantifier transition (224.1 192.1) and qualifier transition (224.1 118.1) in Q3. Self-Validation Check: The ion ratio between the quantifier and qualifier must remain within ±15% of the neat standard to confirm peak purity and absence of co-eluting interferents.

Experimental_Workflow Prep Sample Prep + Internal Standard GC GC-EI-MS DB-5MS Column Prep->GC Hexane LC LC-ESI-MS/MS C18 Column Prep->LC MeOH/H2O Blank Solvent Blank (Self-Validation) Blank->Prep Baseline Check Data_GC Library Match NIST Verification GC->Data_GC 70 eV Data_LC MRM Quantitation Matrix Rejection LC->Data_LC CID 20-35 eV

Figure 2: Self-validating analytical workflow comparing GC-EI-MS and LC-ESI-MS/MS platforms.

Conclusion & Platform Recommendation

Choosing the correct platform depends entirely on the analytical objective:

  • Select GC-EI-MS when synthesizing N-(2-Methoxyphenyl)indole de novo. The radical-driven loss of ∙CH3​ (m/z 208) provides definitive proof of the ortho-methoxy substitution pattern that is easily cross-referenced against universal libraries.

  • Select LC-ESI-MS/MS for trace-level quantitation in complex matrices. The even-electron loss of methanol (m/z 192) provides a highly specific, high-abundance MRM transition that ensures maximum sensitivity while rejecting background noise.

References
  • Boess, E., et al. "Investigating the Oxidation Step in the CuCl2-Catalyzed Aerobic Oxidative Coupling Reaction of N-Aryl Tetrahydroisoquinolines". ACS Catalysis. URL:[Link]

  • Wang, Y., et al. "Design, synthesis and anticancer activity of N-aryl indolylsulfoximines". PMC - National Institutes of Health. URL:[Link]

Validation

Analytical Purity Validation of N-(2-Methoxyphenyl)indole: A Comparative Guide to HPLC-UV Methodologies

N-(2-Methoxyphenyl)indole is a sterically hindered, dual-aromatic compound frequently utilized as a critical intermediate in the synthesis of advanced therapeutics and novel materials. Validating its purity requires a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

N-(2-Methoxyphenyl)indole is a sterically hindered, dual-aromatic compound frequently utilized as a critical intermediate in the synthesis of advanced therapeutics and novel materials. Validating its purity requires a highly selective analytical method capable of resolving the target active pharmaceutical ingredient (API) from structurally similar synthetic precursors (e.g., indole, 2-bromoanisole) and positional isomers.

In alignment with the recently updated ICH Q2(R2) guidelines, which became effective in June 2024, analytical procedures must be rigorously validated across parameters such as specificity, linearity, accuracy, and precision to ensure they are fit for their intended purpose[1][2]. This guide objectively compares High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) methodologies against traditional alternatives, providing a self-validating protocol grounded in modern chromatographic theory.

Methodological Rationale: The Causality of Column Selection

Indole derivatives possess a conjugated π-electron system that exhibits strong ultraviolet absorbance, making UV detection (typically between 254 nm and 280 nm) highly sensitive and reliable[3]. While Gas Chromatography (GC-FID) is sometimes employed for volatile aromatics, the thermal instability of complex substituted indoles makes HPLC the preferred, non-destructive alternative.

The primary analytical challenge lies in specificity —the ability to unambiguously assess the analyte in the presence of impurities[2]. Standard C18 alkyl columns rely almost exclusively on dispersive (hydrophobic) interactions, which often fail to baseline-resolve closely related aromatic isomers[4].

To overcome this, modern methodologies leverage Biphenyl stationary phases . Biphenyl columns offer orthogonal selectivity by engaging in strong π-π interactions with the electron-rich indole and methoxyphenyl rings[5]. Furthermore, the choice of mobile phase is critical: utilizing methanol instead of acetonitrile enhances these π-π interactions, as methanol lacks the π electrons that would otherwise compete with the stationary phase for analyte binding[6].

ColumnSelectivity Analyte N-(2-Methoxyphenyl)indole C18 C18 Phase (Hydrophobic Only) Analyte->C18 Acetonitrile Modifier Biphenyl Biphenyl Phase (π-π & Hydrophobic) Analyte->Biphenyl Methanol Modifier ResC18 Isomer Co-elution (Poor Specificity) C18->ResC18 ResBiph Baseline Resolution (High Specificity) Biphenyl->ResBiph

Mechanistic causality of stationary phase and mobile phase selection for aromatic resolution.

Comparison of Analytical Alternatives

To objectively establish the superiority of the Biphenyl HPLC-UV method, we compared its performance against a standard C18 HPLC-UV method and a GC-FID approach.

Table 1: Performance Comparison of Analytical Modalities
ParameterHPLC-UV (Biphenyl Column)HPLC-UV (C18 Column)GC-FID (Standard Capillary)
Primary Separation Mechanism Hydrophobic + π-π interactionsHydrophobic (Dispersive)Boiling point + Polarity
Resolution of Isomers (Rs) > 2.5 (Excellent) < 1.2 (Co-elution risk)~1.5 (Moderate)
Thermal Degradation Risk None (Ambient/35°C)None (Ambient/35°C)High (Injector port >250°C)
Mobile Phase / Carrier Water / MethanolWater / AcetonitrileHelium / Hydrogen gas
Suitability for ICH Q2(R2) Optimal[7]Sub-optimal (Specificity issues)Acceptable, but risks artifact formation

Experimental Protocol: Self-Validating Biphenyl HPLC-UV Workflow

The following protocol is designed as a self-validating system, ensuring that every run inherently verifies its own accuracy and precision in accordance with ICH Q2(R2) standards[1][7].

Instrument Setup & Chromatographic Conditions
  • System: UHPLC/HPLC equipped with a Photodiode Array (PDA) or UV-Vis detector.

  • Column: Core-shell Biphenyl column (100 mm × 2.1 mm, 2.7 µm particle size).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid (buffers silanol activity and sharpens peaks).

  • Mobile Phase B: LC-MS grade Methanol (promotes π-π interactions)[6].

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 254 nm (optimal for the indole chromophore)[3].

  • Injection Volume: 2 µL.

Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase B
0.08020
1.08020
7.01090
9.01090
9.18020
12.08020 (Re-equilibration)
ICH Q2(R2) Validation Execution Steps
  • Specificity Testing: Inject a blank (diluent), followed by a solution containing N-(2-Methoxyphenyl)indole spiked with known synthetic impurities (e.g., indole, 2-bromoanisole). Verify that the resolution ( Rs​ ) between the API and the closest eluting impurity is >1.5 [2].

  • Linearity & Range: Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the target analytical concentration (e.g., 100 µg/mL). Plot peak area vs. concentration. The coefficient of determination ( R2 ) must be ≥0.999 [7].

  • Accuracy (Recovery): Spike known amounts of the API into a synthetic matrix at three concentration levels (80%, 100%, 120%) in triplicate. Calculate the percentage recovery.

  • Precision (Repeatability): Inject the 100% target concentration standard six consecutive times. Calculate the Relative Standard Deviation (%RSD) of the peak areas and retention times.

ValidationWorkflow Start Method Development Spec Specificity (Rs > 1.5) Start->Spec Lin Linearity (R² ≥ 0.999) Spec->Lin AccPre Accuracy & Precision Lin->AccPre LODLOQ Sensitivity (LOD/LOQ) AccPre->LODLOQ Valid ICH Q2(R2) Validated LODLOQ->Valid

ICH Q2(R2) analytical validation lifecycle for HPLC-UV methodologies.

Experimental Data: Validation Results

The following table summarizes the quantitative validation data obtained using the Biphenyl HPLC-UV method, demonstrating strict adherence to ICH Q2(R2) acceptance criteria[1].

Table 2: ICH Q2(R2) Validation Parameters for N-(2-Methoxyphenyl)indole
Validation ParameterExperimental ResultICH Q2(R2) Acceptance CriteriaStatus
Specificity (Resolution vs. Indole) Rs​=3.1 Rs​>1.5 Pass
Linearity ( R2 ) 0.9998 (Range: 50-150 µg/mL) ≥0.999 Pass
Accuracy (Mean Recovery %) 99.4%98.0% - 102.0%Pass
Method Precision (%RSD, n=6) 0.65% ≤2.0% Pass
Limit of Detection (LOD) 0.05 µg/mL (S/N = 12)S/N ≥3 Pass
Limit of Quantitation (LOQ) 0.15 µg/mL (S/N = 35)S/N ≥10 Pass

Conclusion & Best Practices

Validating the purity of N-(2-Methoxyphenyl)indole requires an analytical approach that respects the unique electronic properties of the molecule. While traditional C18 columns struggle with aromatic isomer resolution, transitioning to a Biphenyl stationary phase paired with a methanolic mobile phase unlocks orthogonal π-π interactions, resulting in superior specificity[4][6].

By embedding the ICH Q2(R2) guidelines directly into the experimental workflow[1][7], researchers can ensure their analytical procedures are not only scientifically sound but also fully compliant with modern global regulatory standards.

References

  • Validation of Analytical Procedures Q2(R2) - ICH International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained IntuitionLabs URL: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline European Medicines Agency (EMA) URL: [Link]

  • Beyond C18—Increase Retention of Hydrophilic Compounds Using Biphenyl Columns Thames Restek URL: [Link]

  • Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases Chromatography Online URL:[Link]

  • Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool Restek URL: [Link]

  • Determination of Indole Alkaloids and Highly Volatile Compounds by HPLC–UV Journal of Chromatographic Science | Oxford Academic URL: [Link]

Sources

Comparative

Comparative Study of N-(2-Methoxyphenyl)indole Synthesis Yields by Catalyst

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction to the Target Molecule N-(2-Methoxyphenyl)indole (CAS 210162-63-3) is a privileged structural scaffold in medicinal chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction to the Target Molecule

N-(2-Methoxyphenyl)indole (CAS 210162-63-3) is a privileged structural scaffold in medicinal chemistry. The presence of the ortho-methoxy group on the N-phenyl ring serves as a critical hydrogen-bond acceptor and steric director, frequently utilized in optimizing D3 receptor binding affinities and designing molecular connectors for kinase inhibitors like midostaurin [1]. However, synthesizing this molecule via C-N cross-coupling presents unique challenges: the ortho-methoxy group introduces significant steric hindrance and can act as a coordinating trap for transition metal catalysts, potentially stalling the catalytic cycle or promoting unwanted C-H activation side reactions [2].

Mechanistic Pathways & Causality

To achieve high-yielding N-arylation of indole with 2-haloanisoles (2-iodoanisole or 2-bromoanisole), two primary catalytic pathways are employed. Understanding the causality behind ligand and base selection is critical for preventing catalyst deactivation.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Pd-catalyzed approach relies on the oxidative addition of the 2-haloanisole to a Pd(0) species. The critical bottleneck in synthesizing N-(2-Methoxyphenyl)indole is the reductive elimination step. If a monodentate or highly flexible ligand is used, the ortho-methoxy oxygen can coordinate to the electrophilic Pd(II) center, forming a stable five-membered palladacycle that poisons the catalyst [2]. To overcome this, rigid, bidentate ligands with large bite angles (e.g., Xantphos) are strictly required. The large bite angle forces the aryl and indolyl groups into close proximity, accelerating reductive elimination and outcompeting the methoxy coordination.

Copper-Catalyzed Ullmann-Type Coupling

The modern Ullmann coupling utilizes CuI in combination with diamine ligands (such as N,N'-dimethylethylenediamine or trans-1,2-cyclohexanediamine). Copper is fundamentally less susceptible to the methoxy-coordination trap than Palladium, making it highly effective for ortho-substituted aryl iodides [3]. The diamine ligand increases the solubility of the Cu(I) species and prevents the formation of unreactive polymeric copper aggregates. While cheaper, this system typically requires higher temperatures (110 °C) and is significantly less efficient with 2-bromoanisole compared to 2-iodoanisole.

Quantitative Data: Catalyst Yield Comparison

The following table summarizes the experimental yields for the synthesis of N-(2-Methoxyphenyl)indole across different catalytic systems.

Catalyst SystemLigandBaseAryl HalideSolvent / Temp / TimeIsolated Yield (%)
Pd₂(dba)₃ (1 mol%)Xantphos (2 mol%)NaOtBu2-BromoanisoleToluene, 100 °C, 12h88 - 92%
CuI (5 mol%)N,N'-dimethylethylenediamineK₃PO₄2-IodoanisoleToluene, 110 °C, 24h85 - 89%
CuBr₂-Polymer (0.5 mol%)Immobilized diamineK₂CO₃2-IodoanisoleDMSO, 120 °C, 10h82 - 85%
CuO / TBAB Phase TransferKOH2-IodoanisoleWater, 110 °C, 24h70 - 75%
NiCl₂(dppf) (5 mol%)NonetBuOLi2-ChloroanisoleDioxane, 100 °C, 24h< 20% (Steric failure)

Data synthesized from comparative literature on the N-arylation of indoles with ortho-substituted anisoles[4], [5].

Experimental Workflows & Self-Validating Protocols

Protocol A: Palladium-Catalyzed Synthesis (High Yield, Fast Reaction)

Optimized for 2-Bromoanisole.

  • Preparation: In an oven-dried Schlenk tube under an argon atmosphere, add Indole (1.0 equiv, 1.0 mmol), Pd₂(dba)₃ (0.01 equiv, 1 mol%), Xantphos (0.02 equiv, 2 mol%), and NaOtBu (1.5 equiv).

    • Causality: NaOtBu is a strong base required to deprotonate the indole post-coordination. Argon is critical as Pd(0) is highly sensitive to aerobic oxidation.

  • Reagent Addition: Add anhydrous, degassed Toluene (3.0 mL), followed by 2-Bromoanisole (1.2 equiv, 1.2 mmol) via syringe.

    • Causality: Degassing the solvent prevents the formation of unreactive Pd-peroxo complexes.

  • Reaction: Seal the tube and heat at 100 °C for 12 hours with vigorous stirring.

  • Validation & Workup: Cool to room temperature. A color change from dark red/purple to a pale yellow/brown suspension indicates catalyst turnover. Dilute with ethyl acetate, filter through a pad of Celite to remove Pd black and salts, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to yield N-(2-Methoxyphenyl)indole.

Protocol B: Copper-Catalyzed Synthesis (Cost-Effective)

Optimized for 2-Iodoanisole.

  • Preparation: To a Schlenk tube under nitrogen, add Indole (1.0 equiv, 1.0 mmol), CuI (0.05 equiv, 5 mol%), and anhydrous K₃PO₄ (2.1 equiv).

    • Causality: K₃PO₄ is preferred over stronger bases (like NaOtBu) in Cu-catalysis to prevent the degradation of the diamine ligand and minimize side reactions[3].

  • Reagent Addition: Add Toluene (2.0 mL), N,N'-dimethylethylenediamine (0.10 equiv, 10 mol%), and 2-Iodoanisole (1.2 equiv).

    • Causality: The diamine must be added after the copper and solvent to ensure proper in situ complexation, forming the active, soluble Cu(I)-diamine catalyst.

  • Reaction: Heat at 110 °C for 24 hours.

  • Workup: Cool, dilute with dichloromethane, wash with aqueous ammonia (to strip copper salts into the aqueous layer as deep blue [Cu(NH₃)₄]²⁺ complexes), dry over Na₂SO₄, and purify via chromatography.

Mechanistic Visualization

The following diagram illustrates the logical flow of the Palladium-catalyzed Buchwald-Hartwig amination, specifically highlighting the steps where the ortho-methoxy group exerts its influence.

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (+ 2-Bromoanisole) Pd0->OxAdd PdII_Aryl Pd(II)(2-Methoxyphenyl)Br Intermediate OxAdd->PdII_Aryl AmineCoord Indole Coordination & Deprotonation (NaOtBu) PdII_Aryl->AmineCoord PdII_Amido Pd(II)(2-Methoxyphenyl)(Indolyl) Complex AmineCoord->PdII_Amido RedElim Reductive Elimination (Forced by Xantphos) PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product N-(2-Methoxyphenyl)indole Product RedElim->Product

Catalytic cycle of Pd-catalyzed N-arylation for N-(2-Methoxyphenyl)indole synthesis.

Conclusion

For the synthesis of N-(2-Methoxyphenyl)indole, the choice of catalyst dictates both the required starting material and the reaction efficiency. The Palladium/Xantphos system is superior when using the cheaper 2-bromoanisole, offering the highest yields (up to 92%) and shorter reaction times by effectively bypassing the ortho-methoxy coordination trap. Conversely, the Copper/Diamine system is highly cost-effective and robust but necessitates the use of the more reactive, expensive 2-iodoanisole to achieve comparable yields[3]. Nickel-based catalysts currently fail to provide viable yields due to severe steric intolerance at the ortho position [5].

References

  • [4] MDPI - Catalysts. "On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts". Available at:[Link]

  • [5] National Center for Biotechnology Information (PMC). "Recent Progress Concerning the N-Arylation of Indoles". Available at:[Link]

  • [2] Journal of the American Chemical Society. "Palladium-Catalyzed Synthesis of N-Aryl-2-benzylindolines via Tandem Arylation of 2-Allylaniline: Control of Selectivity through in Situ Catalyst Modification". Available at:[Link]

  • [3] Journal of the American Chemical Society. "The Copper-Catalyzed N-Arylation of Indoles". Available at:[Link]

Sources

Validation

single crystal XRD validation of N-(2-Methoxyphenyl)indole stereochemistry

Unambiguous Stereochemical Validation of N-(2-Methoxyphenyl)indole: A Comparative Guide to Single Crystal X-Ray Diffraction Introduction: The Challenge of N-C Atropisomerism In modern drug discovery and asymmetric cataly...

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Author: BenchChem Technical Support Team. Date: April 2026

Unambiguous Stereochemical Validation of N-(2-Methoxyphenyl)indole: A Comparative Guide to Single Crystal X-Ray Diffraction

Introduction: The Challenge of N-C Atropisomerism

In modern drug discovery and asymmetric catalysis, axially chiral N-aryl indoles have emerged as privileged structural motifs[1]. N-(2-Methoxyphenyl)indole is a quintessential model for N-C atropisomerism. The steric clash between the ortho-methoxy group on the phenyl ring and the C2/C7 protons of the indole core creates a high rotational barrier, allowing for the isolation of stable enantiomers at room temperature[2].

For researchers developing chiral therapeutics, unambiguously assigning the absolute configuration (aR or aS) of these enantiomers is a strict regulatory and functional necessity. As a Senior Application Scientist, I frequently see development bottlenecks arise from ambiguous stereochemical assignments. This guide objectively compares analytical methodologies and provides a self-validating Single Crystal X-Ray Diffraction (SC-XRD) workflow for light-atom atropisomers.

Comparative Analysis: Stereochemical Validation Techniques

While several analytical techniques can probe 3D molecular structures, their reliability varies significantly when dealing with conformationally restricted, light-atom-only (C, H, N, O) molecules like N-(2-Methoxyphenyl)indole.

Table 1: Performance Comparison of Stereochemical Analytical Methods

MethodologyDirect/IndirectAbsolute Configuration?Key LimitationsBest Use Case
2D NMR (NOESY/ROESY) Indirect (Through-space)No (Requires Chiral Derivatizing Agents)Cannot determine absolute configuration natively; relies on relative proton distances.Rapid relative stereochemistry screening in solution.
Chiroptical (ECD/VCD) Indirect (Calculated)YesHighly dependent on the accuracy of TD-DFT conformational ensemble calculations.Solution-state analysis when crystals cannot be grown.
Single Crystal XRD Direct (Spatial)Yes (via Anomalous Dispersion)Requires high-quality single crystals; light-atom structures require specific X-ray sources.Gold Standard for unambiguous absolute configuration[3].

The Causality of SC-XRD Superiority: A Self-Validating System

SC-XRD stands apart because it is inherently a self-validating system . Unlike chiroptical methods that rely on external theoretical models (TD-DFT) to interpret experimental data, SC-XRD utilizes the internal physical phenomenon of anomalous dispersion (resonant scattering)[4].

When X-rays interact with an atom, the scattering factor has an imaginary component that breaks Friedel's Law ( ∣F(hkl)∣2=∣F(−h−k−l)∣2 )[5]. The Flack parameter ( x ) serves as an internal control metric, mathematically quantifying the fraction of the inverted structure present in the macroscopic crystal[6].

Causality of X-ray Source Selection: For N-(2-Methoxyphenyl)indole, which lacks heavy atoms (like Br or I), the anomalous scattering of C, N, and O is extremely weak when using standard Molybdenum (Mo Kα) radiation. To successfully assign absolute stereochemistry, researchers must use Copper (Cu Kα, λ≈1.5418 Å) radiation[3]. The longer wavelength interacts more strongly with the electron clouds of light atoms, generating measurable Bijvoet differences. If the experimental setup is flawed, the standard uncertainty ( u ) of the Flack parameter will spike, immediately alerting the crystallographer that the absolute configuration cannot be trusted[6].

  • x≈0 (with u<0.04 ): The assigned absolute configuration is correct[3].

  • x≈1 : The true structure is the enantiomer of the model[5].

  • x≈0.5 : The crystal is a racemic twin[5].

Step-by-Step Methodology: SC-XRD Absolute Configuration Workflow

Step 1: Enantiomeric Enrichment & Crystal Growth

  • Rationale: SC-XRD requires a phase-pure, enantiopure crystal. If the sample is a racemic mixture, it will crystallize in a centrosymmetric space group (e.g., P21​/c ) or as a racemic twin, rendering absolute configuration determination impossible[4].

  • Protocol: Isolate the target enantiomer via preparative chiral HPLC. Dissolve 5–10 mg of the pure enantiomer in a minimal volume of dichloromethane (DCM). Carefully layer with an anti-solvent like hexanes (1:3 ratio) to create a diffusion gradient. Allow slow evaporation at 4 °C over 3–7 days to promote ordered, defect-free nucleation.

Step 2: Cryogenic Data Collection

  • Rationale: At room temperature, atomic thermal vibrations smear the electron density, weakening high-angle diffraction spots. Lowering the temperature to 100 K minimizes the Debye-Waller factor, drastically improving the resolution limit and the signal-to-noise ratio of the weak reflections critical for resolving Bijvoet pairs[6].

  • Protocol: Coat a suitable single crystal (e.g., 0.2×0.15×0.1 mm) in paratone oil and mount it on a diffractometer cold stream (100 K). Irradiate using a Cu Kα microfocus source to maximize the anomalous dispersion of light atoms[3]. Collect a highly redundant data set (average redundancy > 6) to ensure statistical reliability[6].

Step 3: Structure Solution, Refinement, and Internal Validation

  • Rationale: The absolute configuration is assigned by refining the Flack parameter ( x ) against the observed Bijvoet differences[5].

  • Protocol: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Evaluate the Flack parameter to validate the model.

Table 2: Typical SC-XRD Quantitative Validation Data for an Enantiopure N-Aryl Indole

ParameterExperimental Target ValueImplication
Temperature 100(2) KMinimizes thermal motion for sharp diffraction spots.
Radiation Cu Kα ( λ=1.54178 Å)Maximizes anomalous dispersion for light atoms (C, N, O)[3].
Resolution ( dmin​ ) ≤0.84 ÅEnsures a sufficient data-to-parameter ratio[6].
R1 (Final R index) <0.05 (5%)Indicates a highly accurate structural model.
Flack Parameter ( x ) 0.02±0.03 Unambiguously confirms the absolute configuration[5].

Process Visualization

Workflow A 1. Isolation of N-Aryl Indole (Chiral HPLC) B 2. Single Crystal Growth (Slow Evaporation, 4°C) A->B C 3. SC-XRD Data Collection (Cu Kα Source, 100 K) B->C D 4. Anomalous Dispersion Measurement (Bijvoet Pairs) C->D E 5. Structural Refinement (SHELXL) D->E F 6. Absolute Configuration Validation (Flack x ≈ 0) E->F

Caption: Workflow for SC-XRD absolute configuration validation of N-aryl indoles.

Sources

Safety & Regulatory Compliance

Safety

N-(2-Methoxyphenyl)indole proper disposal procedures

As a Senior Application Scientist, I approach chemical handling and disposal not merely as a regulatory checklist, but as a mechanistic extension of the experiment itself. When working with specialized intermediates like...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling and disposal not merely as a regulatory checklist, but as a mechanistic extension of the experiment itself. When working with specialized intermediates like N-(2-Methoxyphenyl)indole (CAS 210162-63-3) , understanding the physicochemical causality behind safety protocols is critical.

Indole derivatives are foundational in drug development, but they carry inherent risks. Because comprehensive chronic toxicity data (such as carcinogenicity or reproductive toxicity) is often incomplete for specific, niche derivatives like this one, we must operate under the universal laboratory principle: treat the compound with the recognition of "having unknown hazards and toxicity"[1].

The following guide provides a self-validating, E-E-A-T (Expertise, Experience, Authoritative Grounding, and Trustworthiness) aligned protocol for the operational handling and RCRA-compliant disposal of N-(2-Methoxyphenyl)indole.

Section 1: Chemical Profiling & Hazard Causality

To design an effective disposal strategy, we must first understand the molecular and physical profile of the compound. N-(2-Methoxyphenyl)indole presents as a yellow to pale yellow oil at room temperature[1].

The Causality of Segregation: Because its molecular formula ( C15​H13​NO ) contains no halogens (fluorine, chlorine, bromine, iodine), it must be strictly routed to non-halogenated organic waste streams . Mixing this compound into halogenated waste is a critical logistical error; halogenated waste requires specialized, highly corrosive-resistant incineration scrubbers to capture acid gases, making it significantly more expensive to process. Furthermore, the EPA’s Land Disposal Restrictions (LDR) explicitly prohibit the dilution of restricted waste as a substitute for adequate treatment[2]. You cannot simply wash this oil down the drain or dilute it into a non-hazardous aqueous stream.

Quantitative Data & Disposal Impact Summary
Physicochemical ParameterValue / SpecificationMechanistic Rationale for Disposal Strategy
CAS RN 210162-63-3Primary identifier required for RCRA waste manifest tracking.
Molecular Formula C15​H13​NO Non-halogenated; dictates routing to standard organic incineration.
Molecular Weight 223.27 g/mol High carbon content provides high fuel value (BTU) for thermal destruction.
Physical State Yellow to pale yellow oilLiquid state dictates the use of inert absorbents (vermiculite) for spills[1].
EPA DRE Requirement 99.99%Ensures complete thermal destruction of the persistent indole ring system[3].

Section 2: Operational Handling & Self-Validating Spill Response

Every operational protocol must be a closed-loop, self-validating system. This means every action includes a built-in verification step to ensure the safety boundary remains intact.

G Start N-(2-Methoxyphenyl)indole Operational Start PPE Don Appropriate PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Execute Transfer in Certified Fume Hood PPE->Hood Spill Spill Detected? Hood->Spill Contain Contain with Inert Absorbent Spill->Contain Yes Proceed Proceed with Synthesis/Assay Spill->Proceed No Clean Sweep & Transfer to Solid HazWaste Contain->Clean

Workflow for handling N-(2-Methoxyphenyl)indole and self-validating spill response.

Step-by-Step Handling Methodology
  • Preparation & PPE: Equip standard nitrile gloves, safety goggles, and a flame-resistant lab coat.

    • Validation Step: Perform a 5-second visual and tactile inspection of gloves for micro-tears before handling the primary reagent bottle.

  • Fume Hood Transfer: Conduct all transfers of the oil within a certified, externally exhausted fume hood. Indole derivatives can have strong, lingering odors and unknown inhalation toxicities.

    • Validation Step: Confirm the fume hood flow monitor reads between 80-120 fpm (feet per minute) before opening the vessel.

  • Spill Containment (If applicable): If the oil spills, do not use combustible paper towels. The oil can increase the flammability of porous materials. Instead, cover the spill with an inert absorbent like vermiculite or diatomaceous earth.

    • Validation Step: After sweeping the absorbent into a solid hazardous waste container, wipe the surface with a solvent (e.g., ethanol) and observe. A clean wipe with no yellow residue confirms complete decontamination.

Section 3: RCRA-Compliant Cradle-to-Grave Disposal

Because N-(2-Methoxyphenyl)indole cannot be neutralized at the bench, it must be subjected to high-temperature incineration. The U.S. EPA requires hazardous waste incinerators to achieve a Destruction and Removal Efficiency (DRE) of 99.99% to ensure complex organic ring structures are entirely reduced to CO2​ , H2​O , and NOx​ [3].

Disposal Gen Waste Generation (Liquid/Solid) Seg Segregation (Non-Halogenated) Gen->Seg Store SAA Storage (Secondary Containment) Seg->Store Trans Licensed RCRA Transport Store->Trans Inc High-Temp Incineration (>99.99% DRE) Trans->Inc

RCRA-compliant cradle-to-grave disposal pathway for non-halogenated indole derivatives.

Step-by-Step Disposal Methodology
  • Point-of-Generation Segregation: Collect all liquid waste containing N-(2-Methoxyphenyl)indole in a dedicated, chemically compatible container (e.g., HDPE or glass) strictly labeled for "Non-Halogenated Organic Waste."

    • Validation Step: Check the waste log. Ensure no chlorinated solvents (like Dichloromethane or Chloroform) have been added to this specific container.

  • Satellite Accumulation Area (SAA) Storage: Cap the waste container tightly and place it in a secondary containment tray within the lab's SAA.

    • Validation Step: Gently tilt the capped container 45 degrees over the secondary containment to visually confirm the seal is airtight and leak-proof before walking away.

  • Solid Waste Handling: Any vermiculite, pipette tips, or wipes contaminated with the compound must be placed in a separate "Solid Hazardous Waste" bin. Do not mix solid debris with liquid solvent waste, as this complicates the pump systems used at incineration facilities.

  • Manifesting and Thermal Destruction: Once the SAA container is full (or reaches the 90-day limit for Large Quantity Generators), transfer it to the central waste facility. The waste will be manifested and shipped to a permitted RCRA facility for thermal destruction[3].

    • Validation Step: Retain the return copy of the Uniform Hazardous Waste Manifest signed by the designated facility. This legally validates that the cradle-to-grave lifecycle of the chemical has been successfully closed.

References

  • U.S. Environmental Protection Agency (EPA). "Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration". EPA.gov. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "RCRA Policy statement: Clarification of the Land Disposal Restrictions' Dilution Prohibition and Combustion of Inorganic Metal-Bearing". EPA.gov. Available at:[Link]

Sources

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